molecular formula C4H7NO4 B058193 Iminodiacetic acid CAS No. 142-73-4

Iminodiacetic acid

Numéro de catalogue: B058193
Numéro CAS: 142-73-4
Poids moléculaire: 133.10 g/mol
Clé InChI: NBZBKCUXIYYUSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Iminodiacetic acid (IDA) is a pivotal compound in chemical and biochemical research, primarily recognized for its strong chelating properties due to its two acetic acid groups attached to a central secondary nitrogen atom. This structure allows it to form stable complexes with a wide range of di- and trivalent metal ions, including nickel (Ni²⁺), copper (Cu²⁺), and cobalt (Co²⁺). Its most prominent application is in the immobilization of metal ions for Immobilized Metal Affinity Chromatography (IMAC), a foundational technique for the purification of recombinant proteins, especially those engineered with a polyhistidine (His-) tag. The IDA-metal complex, particularly with Ni²⁺, provides a high-affinity binding site for these tags, enabling efficient capture and purification from complex biological mixtures.

Propriétés

IUPAC Name

2-(carboxymethylamino)acetic acid
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InChI

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)
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InChI Key

NBZBKCUXIYYUSX-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)NCC(=O)O
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Molecular Formula

C4H7NO4
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Related CAS

31685-59-3 (unspecified hydrochloride salt), 928-72-3 (di-hydrochloride salt)
Record name Iminodiacetic acid
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DSSTOX Substance ID

DTXSID2027098
Record name Iminodiacetic acid
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Molecular Weight

133.10 g/mol
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Physical Description

Solid; [Merck Index] Light brown crystalline solid; [MSDSonline], Solid
Record name Iminodiacetic acid
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Solubility

PRACTICALLY INSOL IN ACETONE, METHANOL, ETHER, BENZENE, CARBON TETRACHLORIDE, HEPTANE; SOL IN WATER @ 5 °C: 2.43 G/100 ML
Record name IMINODIACETIC ACID
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Color/Form

ORTHORHOMBIC CRYSTALS

CAS No.

142-73-4
Record name Iminodiacetic acid
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Record name Iminodi(acetic acid)
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Melting Point

247.50 °C. @ 760.00 mm Hg
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iminodiacetic acid (IDA), a dicarboxylic acid amine with the formula HN(CH₂CO₂H)₂, is a compound of significant interest in various scientific and industrial fields.[1] Despite its name, the nitrogen atom in IDA forms a secondary amino group, not an imino group.[1] This guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, and its role as a versatile chelating agent.

Physicochemical Properties

This compound is a white crystalline solid.[2][3] It is a non-proteinogenic alpha-amino acid, specifically a derivative of glycine (B1666218) where one of the hydrogens on the nitrogen is replaced by a carboxymethyl group.[4]

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₇NO₄[2]
Molecular Weight 133.10 g/mol [4]
Appearance White or yellowish crystalline powder[2]
Melting Point 243 °C (decomposes)[2]
Density 1.5325 g/cm³ (rough estimate)[2]
Flash Point 177.9 °C[2][5]
Vapor Pressure 1.65E-06 mmHg at 25°C[2]

Acidity and Solubility

This compound is an amphoteric molecule, capable of forming salts with both acids and bases.[4][6] It is a weak acid that can ionize in solution to release hydrogen ions.[5] The acidity of IDA is characterized by two dissociation constants (pKa values), corresponding to the two carboxylic acid groups.

Table 2: Acidity and Solubility of this compound

PropertyValueReference(s)
pKa₁ 2.98 (at 25°C)[2][7]
pKa₂ 9.89 (at 25°C)[2][6][7]
pH of saturated solution 2.2-2.3 (in H₂O at 20°C)[2]
Water Solubility 2.43 g/100 mL (at 5°C)[2][6]
Solubility in other solvents Practically insoluble in acetone, methanol, ether, benzene, carbon tetrachloride, and heptane. Slightly soluble in ethanol.[2][4][6]

The solubility of this compound is influenced by the presence of its polar carboxyl and amino groups, which can form hydrogen bonds with water.[8] The pH of the solution also affects its solubility due to the ionization of these functional groups.[8]

Reactivity and Chelation Chemistry

A defining characteristic of this compound is its ability to act as a chelating agent. The iminodiacetate (B1231623) dianion can function as a tridentate ligand, binding to metal ions through its two carboxylate groups and the secondary amine nitrogen.[1][9] This coordination forms two stable, five-membered chelate rings.[1] IDA can also act as a bidentate ligand, coordinating through its two carboxylate groups.[1]

This chelating ability makes IDA a crucial component in various applications, including:

  • Industrial Synthesis: It is a key intermediate in the production of the herbicide glyphosate.[1][3]

  • Chelating Resins: IDA is used to create ion-exchange resins, such as Chelex 100, for the separation and purification of metal ions.[1][3]

  • Medical Imaging: Technetium-99m complexes of IDA derivatives are utilized in cholescintigraphy (HIDA scans) to assess gallbladder function.[1]

  • Environmental Remediation: It is effective in the removal of heavy metal ions like Cr⁶⁺, Cd²⁺, Ni²⁺, and Pb²⁺ from aqueous solutions.[10]

The binding affinity of IDA for metal ions is pH-dependent. As the pH increases, the deprotonation of the carboxylate and amine groups enhances its coordination capabilities.[11]

Synthesis of this compound

One of the primary industrial methods for synthesizing this compound is the dehydrogenation of diethanolamine (B148213) over a catalyst.[1][12] Other reported synthesis routes include the reaction of chloroacetic acid with ammonia (B1221849) and the hydrolysis of nitrilotriacetic acid.[6]

Synthesis_of_Iminodiacetic_Acid Diethanolamine Diethanolamine IDA This compound Diethanolamine->IDA Dehydrogenation Catalyst Catalyst Catalyst->IDA

Caption: General schematic for the synthesis of this compound via dehydrogenation of diethanolamine.

Experimental Protocols

Determination of pKa Values by Potentiometric Titration:

A standard method for determining the pKa values of an acid is through potentiometric titration.

  • Preparation of Analyte: A known concentration of this compound is dissolved in deionized water.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the this compound solution.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁, and the second gives pKa₂.

Analysis by High-Performance Liquid Chromatography (HPLC):

HPLC is a common technique for the determination and quantification of this compound.[13][14]

  • Pre-column Derivatization: Since IDA lacks a strong chromophore for UV detection, a derivatization step is often employed. For instance, p-toluenesulfonyl chloride (PTSC) can be reacted with IDA in an alkaline medium to form a derivative that can be detected by UV.[13][14]

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system. A reversed-phase column, such as a C18 column, is typically used.[13][14]

  • Mobile Phase: The mobile phase often consists of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.[13][14]

  • Detection: The eluent is monitored by a UV detector at a specific wavelength corresponding to the absorbance of the derivatized product.[13][14]

  • Quantification: The concentration of IDA is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of derivatized IDA.[13][14]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis IDA_Sample IDA Sample Derivatization Pre-column Derivatization (e.g., with PTSC) IDA_Sample->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification

Caption: A generalized workflow for the analysis of this compound using HPLC with pre-column derivatization.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2][15][16] When handling this compound, it is essential to use appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[17] Work should be conducted in a well-ventilated area or under a fume hood.[15][18] In case of contact, the affected area should be flushed with plenty of water.[17]

Decomposition: Upon heating, this compound decomposes.[2] Thermal decomposition can generate toxic gases and fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NO, NO₂).[18][19]

This guide provides a foundational understanding of the chemical properties of this compound for professionals in research and development. Its unique characteristics as a chelating agent continue to make it a valuable compound in a wide array of applications.

References

An In-Depth Technical Guide to the Synthesis of Iminodiacetic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Iminodiacetic acid (IDA) is a crucial building block in the synthesis of various chemicals, most notably the herbicide glyphosate. It also finds applications as a chelating agent and in the preparation of specialized polymers and surfactants. For researchers, scientists, and professionals in drug development, a foundational understanding of the synthetic routes to IDA is essential. This technical guide provides a detailed overview of three primary, beginner-friendly pathways for the synthesis of this compound: the dehydrogenation of diethanolamine, the reaction of chloroacetic acid with ammonia, and a two-step process involving the formation and subsequent hydrolysis of iminodiacetonitrile. Each method is presented with a comprehensive experimental protocol, a quantitative data summary for comparative analysis, and a logical workflow diagram generated using Graphviz to visually articulate the process.

Dehydrogenation of Diethanolamine

This industrial method involves the catalytic dehydrogenation of diethanolamine in a basic aqueous solution. It is a direct and efficient route to the disodium salt of this compound, which can then be acidified to yield the final product.

Experimental Protocol

A high-pressure reactor is charged with 10 g of diethanolamine, 2 g of a suitable catalyst (e.g., a copper-based catalyst), and a solution of 8.5 g of sodium hydroxide in 80 mL of deionized water.[1] The reactor is sealed and purged with nitrogen gas multiple times to ensure an inert atmosphere before being pressurized to 1 MPa with nitrogen.[1] The mixture is then heated to 160°C with vigorous stirring (approximately 400 rpm).[1] The reaction produces hydrogen gas, causing the pressure inside the reactor to rise. When the pressure reaches 1.5 MPa, it is vented down to 1 MPa.[1] The reaction is considered complete when there is no further change in pressure for 20 minutes.[1] The resulting solution contains the disodium salt of this compound. To obtain this compound, the solution is cooled and acidified to a pH of approximately 2.1-2.5 with a strong acid like sulfuric or hydrochloric acid, which causes the this compound to precipitate out of the solution.[2][3] The precipitate is then collected by filtration, washed, and dried.

Quantitative Data Summary
ParameterValueReference
Reactants
Diethanolamine10 g[1]
Sodium Hydroxide8.5 g[1]
Catalyst2 g[1]
Water80 mL[1]
Reaction Conditions
Temperature160°C[1]
Initial Pressure1 MPa[1]
Stirring Speed400 rpm[1]
Reaction Time~0.5 hours[1]
Yield
This compoundUp to 96%[1]

Process Workflow

Dehydrogenation_of_Diethanolamine cluster_reactants Reactants Diethanolamine Diethanolamine Reactor High-Pressure Reactor Diethanolamine->Reactor NaOH Sodium Hydroxide NaOH->Reactor Catalyst Catalyst Catalyst->Reactor Water Water Water->Reactor Reaction Catalytic Dehydrogenation (160°C, 1-1.5 MPa) Reactor->Reaction Heating & Stirring Acidification Acidification (pH 2.1-2.5) Reaction->Acidification Disodium Iminodiacetate Solution Filtration Filtration & Drying Acidification->Filtration Precipitate Formation IDA_Product This compound Filtration->IDA_Product

Caption: Workflow for IDA synthesis via diethanolamine dehydrogenation.

Aminolysis of Monochloroacetic Acid

A cost-effective and common industrial method for producing this compound involves the reaction of monochloroacetic acid with ammonia in the presence of a base, such as calcium hydroxide or sodium hydroxide.[4][5] This reaction can produce glycine as a significant byproduct. However, the overall yield of this compound can be enhanced by further reacting the formed glycine with additional monochloroacetic acid.[5]

Experimental Protocol

In a reaction vessel equipped with a stirrer and temperature control, powdered calcium hydroxide is suspended in a 25% aqueous ammonia solution.[6] A solution of chloroacetic acid is then slowly added to the stirred suspension while maintaining the temperature at approximately 50°C.[6] After the addition is complete, the reaction mixture is held at this temperature for about 3 hours.[6] Subsequently, the temperature is raised to 80°C, and hydrochloric acid is added dropwise. The temperature is then increased to 95-100°C for a short period.[6] The reaction mixture is then cooled to induce crystallization of the this compound. The crude product is collected by filtration. To improve the overall yield, the filtrate containing glycine can be treated with another equivalent of monochloroacetic acid after the removal of excess ammonia to convert the glycine into additional this compound.[5] This two-stage approach has been shown to increase the yield from around 67% to as high as 91%.[5]

Quantitative Data Summary
ParameterValueReference
Reactants
Monochloroacetic AcidStoichiometric Amount[4][5]
AmmoniaExcess[5][6]
Calcium HydroxideStoichiometric Amount[4][5][6]
Reaction Conditions
Initial Reaction Temp.~50°C[6]
Subsequent Reaction Temp.80-100°C[6]
Yield
Single-Stage Yield~67%[5]
Two-Stage YieldUp to 91%[5][7]

Process Workflow

Aminolysis_of_Chloroacetic_Acid cluster_reactants1 Initial Reactants cluster_reactants2 Second Stage Reactants MCA1 Monochloroacetic Acid Reaction1 Aminolysis Reaction 1 (~50°C) MCA1->Reaction1 Ammonia Aqueous Ammonia Ammonia->Reaction1 Base Calcium Hydroxide Base->Reaction1 Intermediate_Mix Mixture of IDA and Glycine Reaction1->Intermediate_Mix Separation Separation (Conceptual) Intermediate_Mix->Separation IDA_Product1 This compound Separation->IDA_Product1 Glycine_Byproduct Glycine Separation->Glycine_Byproduct Reaction2 Aminolysis Reaction 2 Glycine_Byproduct->Reaction2 MCA2 Monochloroacetic Acid MCA2->Reaction2 IDA_Product2 Additional this compound Reaction2->IDA_Product2

Caption: Workflow for IDA synthesis from monochloroacetic acid.

Synthesis via Iminodiacetonitrile Intermediate

This pathway is a two-step process that first involves the synthesis of iminodiacetonitrile (IDAN), followed by its hydrolysis to this compound. This method is advantageous as it avoids the direct handling of chloroacetic acid.

Step 1: Synthesis of Iminodiacetonitrile (IDAN)

IDAN is typically synthesized through a reaction analogous to the Strecker synthesis, involving formaldehyde, hydrogen cyanide, and an ammonia source.

In a reaction vessel, aqueous solutions of ammonia (e.g., 28% solution) and formaldehyde (e.g., 37% solution) are combined at a low temperature, around 5-20°C.[8] Anhydrous hydrogen cyanide is then added to this mixture.[8] The pH of the solution is adjusted to be slightly acidic, in the range of 5.5 to 6.5, using an acid such as hydrochloric acid.[8] The reaction is allowed to proceed for several hours (10-24 hours) at a temperature between 0°C and 25°C.[8] The iminodiacetonitrile product precipitates from the solution as crystals and can be collected by filtration.[8] Yields for this reaction are reported to be around 64%.[8]

ParameterValueReference
Reactants
Ammonia, Formaldehyde, HCN Molar Ratio~2:3:3[8]
Reaction Conditions
Temperature0-25°C[8]
pH5.5-6.5[8]
Reaction Time10-24 hours[8]
Yield
Iminodiacetonitrile~64%[8]
Step 2: Hydrolysis of Iminodiacetonitrile to this compound

The nitrile groups of IDAN are hydrolyzed to carboxylic acid groups in the presence of a base or acid.

Iminodiacetonitrile (47.55 g, 0.5 mol) is suspended in 190 g of water, and 40.7 g (0.55 mol) of calcium hydroxide is added.[9] The hydrolysis reaction is allowed to proceed at 25°C for 5 hours.[9] After the reaction is complete, the solution is neutralized with 37% hydrochloric acid (108 g, 1.1 mol).[9] The solution is then concentrated under vacuum, and methanol is added to precipitate the this compound.[9] The crystals are filtered, washed with methanol, and dried.[9]

ParameterValueReference
Reactants
Iminodiacetonitrile47.55 g (0.5 mol)[9]
Calcium Hydroxide40.7 g (0.55 mol)[9]
Water190 g[9]
Reaction Conditions
Temperature25°C[9]
Reaction Time5 hours[9]
Yield
This compound90%[9]

Process Workflow

IDAN_to_IDA_Pathway cluster_step1 Step 1: IDAN Synthesis cluster_step2 Step 2: IDAN Hydrolysis Ammonia Ammonia Reaction1 Strecker-type Reaction (0-25°C, pH 5.5-6.5) Ammonia->Reaction1 Formaldehyde Formaldehyde Formaldehyde->Reaction1 HCN Hydrogen Cyanide HCN->Reaction1 IDAN Iminodiacetonitrile (IDAN) Reaction1->IDAN IDAN_input Iminodiacetonitrile IDAN->IDAN_input Collected from Step 1 Base Calcium Hydroxide Reaction2 Hydrolysis (25°C) Base->Reaction2 Water Water Water->Reaction2 Neutralization Neutralization & Precipitation Reaction2->Neutralization IDA_Product This compound Neutralization->IDA_Product

Caption: Two-step synthesis of IDA via an iminodiacetonitrile intermediate.

Conclusion

The synthesis of this compound can be approached through several viable pathways, each with its own set of advantages and considerations. The dehydrogenation of diethanolamine offers a direct and high-yielding route, particularly suitable for industrial-scale production. The aminolysis of monochloroacetic acid presents an economically favorable option, with the potential for high yields if the glycine byproduct is recycled. The two-step synthesis via iminodiacetonitrile provides a method that avoids the use of halogenated carboxylic acids and can achieve high purity. For researchers and professionals entering this field, understanding these fundamental synthetic strategies provides a solid basis for the production and further derivatization of this important chemical intermediate. The choice of a particular pathway will ultimately depend on factors such as available starting materials, required scale, and desired purity of the final product.

References

Iminodiacetic Acid Chelation: A Technical Guide to Core Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fundamental principles of iminodiacetic acid (IDA) chelation. It covers the structural basis of coordination, thermodynamic stability, the critical influence of environmental factors like pH, and the practical application of these principles in experimental settings.

Introduction to this compound (IDA)

This compound, HN(CH₂CO₂H)₂, is an organic compound featuring a secondary amine and two carboxylic acid groups.[1] While its name suggests an imine, the nitrogen atom is in fact a secondary amino group, making IDA a dicarboxylic acid amine.[1] Introduced as a chelating agent in the 1950s by Schwarzenbach, IDA has become a cornerstone in coordination chemistry.[1] Its ability to form stable complexes with a wide range of metal ions makes it invaluable in fields from environmental remediation to biopharmaceutical research.[2][3]

The core of IDA's function lies in its role as a tridentate ligand, meaning it can bind to a central metal ion through three donor atoms: the nitrogen atom and one oxygen atom from each of the two carboxylate groups.[4] This coordination results in the formation of two stable, five-membered chelate rings, a structural motif that significantly enhances the stability of the resulting metal complex.[1]

The Mechanism of Chelation

Chelation by IDA is a process of coordinate bond formation between the electron-donating groups of the IDA molecule and a central metal ion, which acts as an electron acceptor. The deprotonated form of IDA, the iminodiacetate (B1231623) dianion, selectively and often irreversibly binds metal ions.[2] The process involves the displacement of solvent molecules from the metal ion's coordination sphere and the formation of a more stable ring structure.

The overall stability of the IDA-metal complex is a result of the "chelate effect," an entropic phenomenon where a multidentate ligand (like IDA) forms a more stable complex than multiple monodentate ligands with similar donor atoms.

// Central Metal Ion M [label="Mⁿ⁺", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"];

// IDA Ligand Nodes N [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1,0.5!"]; O1 [label="O⁻", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0.5,1.5!"]; O2 [label="O⁻", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0.5,-1.5!"]; C1 [label="CH₂", style="invisible", fontcolor="#202124", pos="-0.5,1!"]; C2 [label="CH₂", style="invisible", fontcolor="#202124", pos="-0.5,-1!"]; CO1 [label="C=O", style="invisible", fontcolor="#202124", pos="0,1.25!"]; CO2 [label="C=O", style="invisible", fontcolor="#202124", pos="0,-1.25!"];

// Bonds within IDA edge [style=solid, color="#5F6368"]; N -- C1; N -- C2; C1 -- CO1; C2 -- CO2; CO1 -- O1; CO2 -- O2;

// Coordination Bonds edge [style=dashed, color="#202124", arrowhead=vee]; N -> M; O1 -> M; O2 -> M; } doted Caption: Coordination of a central metal ion (Mⁿ⁺) by the tridentate iminodiacetate ligand.

Factors Influencing Chelation

The efficacy of IDA chelation is not absolute and is governed by several key environmental and chemical factors.

pH of the Solution: The pH is arguably the most critical factor. The carboxyl groups of IDA have pKa values in the acidic range, and the amino group has a pKa in the basic range. At low pH (<2), all three donor sites are protonated, significantly reducing the ligand's ability to coordinate with metal ions.[5] As the pH increases, the carboxyl groups deprotonate, followed by the amino group. The optimal pH for chelating many divalent transition metals is in the slightly acidic range (around pH 4-5).[4][6] At very high pH (e.g., >9), the formation of metal hydroxide (B78521) complexes can compete with IDA chelation.[6]

pHSpeciation

Metal Ion Properties: The nature of the metal ion—its charge, size, and electron configuration—dictates the stability of the resulting complex. IDA generally forms more stable complexes with ions that have a higher charge density and are classified as borderline or hard Lewis acids. The selectivity for different metal ions can be controlled by adjusting experimental conditions.[7] For instance, IDA-based resins can selectively remove divalent transition metals like copper and nickel from solutions containing alkaline earth metals like calcium and magnesium under slightly acidic conditions.[6]

Ionic Strength: The ionic strength of the medium can influence the activity coefficients of the ions involved in the chelation equilibrium, thereby affecting the observed stability constants.[7][8]

Quantitative Data: Stability of IDA-Metal Complexes

The stability of a metal-ligand complex is quantified by its stability constant (log K) or overall formation constant (log β). Higher values indicate stronger binding and a more stable complex. The table below summarizes selected stability constants for IDA with various metal ions.

Metal IonLog K₁ (ML)Log β₂ (ML₂)Conditions (Temp, Ionic Strength)Reference
Cu(II)10.5516.1520°C, 0.1 M KCl[9]
Ni(II)8.1314.7120°C, 0.1 M KCl[9]
Co(II)6.9412.3520°C, 0.1 M KCl[9]
Zn(II)7.0312.0320°C, 0.1 M KCl[9]
Cd(II)5.419.7120°C, 0.1 M KCl[9]
Fe(II)5.869.9620°C, 0.1 M KCl[9]
Fe(III)10.02 (β₁)-25°C[10]
Pb(II)7.4510.9520°C, 0.1 M KCl[9]
Mn(II)4.677.0720°C, 0.1 M KCl[9]
Mg(II)2.954.520°C, 0.1 M KCl[9]
Ca(II)2.59-20°C, 0.1 M KCl[9]

Note: K₁ refers to the formation of the 1:1 complex (M + L ⇌ ML). β₂ refers to the overall formation of the 1:2 complex (M + 2L ⇌ ML₂).

Key Experimental Protocols

Precise characterization of IDA chelation requires robust experimental methodologies. The following sections detail protocols for determining stability constants and for a common application of IDA.

Potentiometric titration is a primary method for determining the stability constants of metal complexes by monitoring pH changes upon complex formation.[11]

Objective: To calculate the protonation constants of IDA and the stability constants of its complex with a metal ion (e.g., Cu(II)).

Materials:

  • This compound

  • Metal salt solution (e.g., Cu(NO₃)₂) of accurately known concentration

  • Standardized strong acid (e.g., 0.1 M HNO₃)

  • Standardized, carbonate-free strong base (e.g., 0.1 M NaOH)

  • Inert background electrolyte (e.g., 1.0 M KNO₃) to maintain constant ionic strength

  • Calibrated pH electrode and meter

  • Thermostatted titration vessel (e.g., 25.0 ± 0.1 °C)

  • Magnetic stirrer

  • High-precision burette

Methodology:

  • Solution Preparation: Prepare all solutions in deionized, CO₂-free water. Maintain a constant ionic strength across all solutions using the background electrolyte.[11]

  • System Calibration: Titrate a known volume of the standard acid with the standard base in the presence of the background electrolyte. This step determines the standard potential of the electrode and accurately verifies the concentration of the base.[11]

  • Ligand Protonation Titration: Titrate a solution containing a known amount of IDA and standard acid with the standard base. This titration allows for the calculation of the protonation constants (pKa values) of IDA.[11]

  • Complex Formation Titration: Titrate a solution containing known amounts of IDA, the metal salt, and standard acid with the standard base. The resulting titration curve will be displaced relative to the ligand-only curve due to the release of protons upon complex formation.[11]

  • Data Analysis: Use a suitable computer program (e.g., HYPERQUAD) to analyze the titration data. The software performs a non-linear least-squares refinement to simultaneously calculate the protonation and stability constants that best fit the experimental data.

IMAC is a widespread protein purification technique that utilizes IDA covalently bound to a solid support (resin) to chelate metal ions (commonly Ni²⁺ or Co²⁺), which then selectively bind proteins with an affinity for these ions, such as those engineered with a polyhistidine tag (His-tag).[12]

Objective: To purify a His-tagged recombinant protein from a cell lysate.

Materials:

  • IDA-functionalized chromatography resin (e.g., Ni-IDA Agarose)

  • Chromatography column

  • Binding/Wash Buffer (e.g., 20 mM Tris, 500 mM NaCl, 20 mM Imidazole (B134444), pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris, 500 mM NaCl, 250-500 mM Imidazole, pH 8.0)

  • Cell lysate containing the His-tagged target protein

Methodology:

IMAC_Workflow start Start prep Column Preparation (Equilibrate with Binding Buffer) start->prep load Sample Loading (Apply cell lysate to column) prep->load wash Wash Step (Flow Binding/Wash Buffer to remove unbound proteins) load->wash elute Elution (Apply Elution Buffer with high imidazole concentration) wash->elute collect Collect Fractions (Purified His-tagged protein) elute->collect end End collect->end

  • Column Charging (if starting with uncharged resin):

    • Wash the IDA resin with distilled water.

    • Load the column with a solution of the desired metal salt (e.g., 100 mM NiSO₄). This charges the resin by allowing the IDA groups to chelate the metal ions.

    • Wash away excess, unbound metal ions with water.

  • Equilibration: Equilibrate the charged column by washing it with 5-10 column volumes of Binding/Wash Buffer. This prepares the column with the correct pH and ionic strength for protein binding.[13]

  • Sample Loading: Apply the clarified cell lysate containing the His-tagged protein to the column. The His-tags on the protein will coordinate with the immobilized nickel ions.[13]

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer. The low concentration of imidazole in this buffer helps to disrupt weak, non-specific binding of contaminant proteins, while the His-tagged protein remains bound.[12][13]

  • Elution: Elute the target protein by applying the Elution Buffer. The high concentration of imidazole competes with the His-tag for binding to the nickel ions, displacing and releasing the purified protein from the resin.[12][13]

  • Fraction Collection: Collect the eluted protein in fractions and analyze via SDS-PAGE to confirm purity and identify the fractions containing the target protein.

  • Regeneration: The column can often be regenerated for reuse by stripping the metal ions with a strong chelator like EDTA, followed by washing and recharging.

References

An In-depth Technical Guide to Iminodiacetic Acid: Molecular Structure, Functional Groups, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminodiacetic acid (IDA), a cornerstone molecule in chelation chemistry, possesses a unique molecular architecture that makes it invaluable across a spectrum of scientific disciplines. This technical guide provides a comprehensive analysis of its molecular structure, the characteristics of its functional groups, and its versatile applications, with a particular focus on its role in research and drug development. Detailed experimental protocols for its synthesis and its application in chromatography are provided, alongside quantitative data and visual representations of its chemical behavior and experimental workflows.

Molecular Structure and Functional Groups

This compound, systematically named 2-(carboxymethylamino)acetic acid, is an organic compound with the molecular formula C₄H₇NO₄.[1][2] It is structurally a derivative of the amino acid glycine, where one of the hydrogen atoms on the amino group is replaced by a carboxymethyl group (-CH₂COOH).[1]

The core structure of IDA features two key functional groups:

  • A secondary amine (-NH-): This group is a key site for protonation and coordination with metal ions.

  • Two carboxylic acid (-COOH) groups: These acidic groups can be deprotonated to form carboxylates (-COO⁻), which are also crucial for metal ion chelation.

The presence of both a nitrogen donor atom and two oxygen donor atoms from the carboxylate groups allows IDA to act as a powerful tridentate ligand, meaning it can bind to a central metal ion at three points.[3] This multi-point attachment results in the formation of stable five-membered chelate rings, a thermodynamically favorable arrangement.[3]

G cluster_ida This compound (IDA) Structure ida N N H_N H N->H_N C1 C N->C1 C3 C N->C3 H1_C1 H C1->H1_C1 H2_C1 H C1->H2_C1 C2 C C1->C2 O1_C2 O C2->O1_C2 O2_C2 O C2->O2_C2 H_O2 H O2_C2->H_O2 H1_C3 H C3->H1_C3 H2_C3 H C3->H2_C3 C4 C C3->C4 O1_C4 O C4->O1_C4 O2_C4 O C4->O2_C4 H_O4 H O2_C4->H_O4 amine Secondary Amine carboxyl1 Carboxylic Acid carboxyl2 Carboxylic Acid

Molecular structure of this compound with key functional groups highlighted.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below. These properties are fundamental to understanding its behavior in various experimental and biological systems.

PropertyValueReference(s)
Molecular Weight 133.10 g/mol [1]
Melting Point 243 °C (decomposes)
pKa₁ (first carboxylic acid) 2.98
pKa₂ (second carboxylic acid) 9.89
Water Solubility 2.43 g/100 mL (at 5 °C)
Appearance White crystalline powder

Key Applications in Research and Drug Development

The unique chelating ability of this compound underpins its widespread use in several high-technology applications.

Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a powerful protein purification technique that relies on the specific interaction between certain amino acid residues on the surface of a protein (most notably histidine) and metal ions immobilized on a solid support.[5][6] IDA is a common chelating agent used to attach these metal ions (such as Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺) to the chromatography matrix.[7][8] This technique is particularly effective for the purification of recombinant proteins engineered with a polyhistidine-tag.[5]

G cluster_workflow IMAC Workflow Using IDA-Functionalized Resin start Start: IDA-functionalized chromatography resin charge Charge resin with divalent metal ions (e.g., Ni²⁺) start->charge equilibrate Equilibrate column with binding buffer (neutral pH) charge->equilibrate load Load protein sample (e.g., cell lysate) equilibrate->load bind His-tagged protein binds to the immobilized metal ions load->bind wash Wash with buffer to remove unbound proteins bind->wash elute Elute bound protein with low pH or imidazole (B134444) gradient wash->elute collect Collect purified His-tagged protein elute->collect

Workflow for protein purification using Immobilized Metal Affinity Chromatography (IMAC).

Radiopharmaceuticals and Medical Imaging

Derivatives of this compound are crucial in the field of nuclear medicine. For instance, N-substituted IDA derivatives like HIDA (hepatobiliary this compound) are used to chelate the gamma-emitting radionuclide technetium-99m (Tc-99m).[9] These complexes are administered to patients for cholescintigraphy, also known as a HIDA scan, to evaluate the function of the gallbladder and biliary system.[3] This application demonstrates a bifunctional approach where the IDA derivative acts as a carrier for a radioactive metal to a specific biological target.[9]

Drug Delivery and Prodrug Strategies

Recent research has explored the use of IDA in novel drug delivery systems. One approach involves creating polymeric sustained-release chelating agents by copolymerizing IDA with biocompatible molecules like lactic acid.[10] Such polymers can be designed for the long-term treatment of heavy metal poisoning.[10] Another innovative strategy employs IDA derivatives as part of a prodrug approach to enhance the efficacy of antimicrobial agents against bacterial biofilms.

Chelation and Ion Exchange Resins

The IDA functional group can be covalently attached to a polymer backbone, such as polystyrene-divinylbenzene, to create highly effective chelating ion-exchange resins.[11] These resins are widely used for the removal of heavy metal ions from industrial wastewater and for the separation and preconcentration of metal ions in analytical chemistry.[12]

G cluster_chelation Chelation of a Divalent Metal Ion (M²⁺) by Iminodiacetate (B1231623) M M²⁺ N N M->N O1 O⁻ M->O1 O2 O⁻ M->O2 C1 C N->C1 C3 C N->C3 C2 C C1->C2 C2->O1 O3 O C4 C C3->C4 C4->O2 O4 O

Chelation mechanism of iminodiacetate with a divalent metal ion.

Experimental Protocols

Synthesis of this compound via Dehydrogenation of Diethanolamine

This method represents an industrial approach to IDA synthesis.

Materials:

  • Diethanolamine

  • Sodium hydroxide (B78521)

  • Deionized water

  • Catalyst (e.g., a supported copper catalyst)

  • High-pressure reactor

  • Nitrogen gas

Procedure:

  • Add diethanolamine, the catalyst, and a solution of sodium hydroxide in deionized water to a high-pressure reactor.

  • Seal the reactor and purge with nitrogen gas 5-6 times to remove air.

  • Pressurize the reactor with nitrogen to approximately 1 MPa.

  • Heat the reactor to 160 °C while stirring.

  • Hydrogen gas will be produced as the reaction proceeds, causing the pressure to rise. Periodically vent the hydrogen to maintain the pressure within a safe operating range (e.g., between 1 and 1.5 MPa).

  • Monitor the reaction by observing the cessation of hydrogen production. The reaction is considered complete when the pressure in the reactor remains constant for an extended period (e.g., 20 minutes).

  • After cooling and depressurizing the reactor, the product mixture can be analyzed by liquid chromatography to determine the yield of this compound.

General Protocol for Protein Purification using Ni²⁺-IDA Affinity Chromatography

This protocol outlines the steps for purifying a His-tagged protein from a clarified cell lysate.

Materials:

  • IDA-functionalized chromatography resin (e.g., IDA Sepharose)

  • Chromatography column

  • Nickel(II) sulfate (B86663) or chloride solution (e.g., 0.1 M)

  • Binding Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 20 mM imidazole, pH 7.4

  • Wash Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 40 mM imidazole, pH 7.4

  • Elution Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 500 mM imidazole, pH 7.4

  • Clarified cell lysate containing the His-tagged protein

Procedure:

  • Resin Preparation and Charging: Pack the IDA resin into a chromatography column. Wash the resin with several column volumes of deionized water. Charge the column by passing a solution of nickel sulfate over the resin, which will bind to the IDA groups. Wash with water again to remove unbound nickel ions.

  • Equilibration: Equilibrate the charged column with 5-10 column volumes of Binding Buffer. This prepares the column for sample loading.

  • Sample Loading: Apply the clarified cell lysate to the column at a flow rate that allows for efficient binding of the His-tagged protein to the immobilized nickel ions.

  • Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove nonspecifically bound proteins and other contaminants. The slightly higher imidazole concentration in the wash buffer helps to reduce background binding.

  • Elution: Elute the bound His-tagged protein from the column by applying the Elution Buffer. The high concentration of imidazole in this buffer competes with the histidine tag for binding to the nickel ions, thus displacing the protein.

  • Analysis: Collect the eluted fractions and analyze them for the presence and purity of the target protein using methods such as SDS-PAGE and UV-Vis spectrophotometry.

Conclusion

This compound is a molecule of significant scientific and commercial importance. Its structure, centered around a secondary amine and two carboxylic acid functional groups, provides it with exceptional metal-chelating properties. This characteristic is leveraged in a wide array of applications, from the routine purification of recombinant proteins in the research lab to the formulation of life-saving radiopharmaceuticals and the development of novel drug delivery systems. A thorough understanding of its molecular properties and chemical reactivity is essential for professionals in chemistry, biochemistry, and pharmaceutical development seeking to harness its full potential.

References

A Technical Guide to the Solubility of Iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iminodiacetic acid (IDA) in various solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and an examination of the key factors influencing its solubility.

Quantitative Solubility Data

This compound, a chelating agent and important synthetic intermediate, exhibits distinct solubility characteristics. Its amphoteric nature, possessing both acidic carboxylic groups and a basic secondary amine group, dictates its behavior in different solvent systems. The solubility is significantly influenced by solvent polarity, temperature, and pH.

The quantitative solubility data for this compound in various common solvents is summarized in the table below.

SolventTemperatureSolubilitypH of Saturated Solution
Water5 °C2.43 g / 100 mL[1][2][3][4]N/A
Water20 °C4.2 g / 100 mL (42 g/L)[5][6][7]2.2 - 2.3[5][6]
AcetoneAmbientPractically Insoluble[1][2][4]N/A
MethanolAmbientPractically Insoluble[1][2][4]N/A
EthanolAmbientSlightly SolubleN/A
Diethyl EtherAmbientPractically Insoluble[1][2][4]N/A
Benzene (B151609)AmbientPractically Insoluble[1][2][4]N/A
Carbon TetrachlorideAmbientPractically Insoluble[1][2][4]N/A
HeptaneAmbientPractically Insoluble[1][2][4]N/A
Dimethyl Sulfoxide (DMSO)Ambient< 1 mg/mL (Slightly Soluble)[8]N/A

Factors Influencing Solubility

The solubility of this compound is not static; it is a function of several physicochemical parameters. The interplay between the solute's structure and the solvent's properties, along with external conditions, governs its dissolution.

Caption: Key factors influencing the solubility of this compound.
  • pH: As an amino acid derivative, the solubility of IDA is highly dependent on pH.[9] It has two pKa values, approximately 2.98 and 9.89.[1][2] At low pH (below pKa1), the amine group is protonated, and the molecule carries a net positive charge. Near its isoelectric point, it exists primarily as a zwitterion, which often corresponds to its point of minimum solubility in water. At high pH (above pKa2), both carboxylic acid groups are deprotonated, resulting in a net negative charge and forming highly water-soluble salts.

  • Solvent Polarity: The principle of "like dissolves like" is critical. IDA is a polar molecule with multiple hydrogen bond donors and acceptors. Its high solubility in water is due to favorable hydrogen bonding interactions.[9] Conversely, it is practically insoluble in nonpolar organic solvents like benzene and heptane, and only slightly soluble in less polar organic solvents such as ethanol.[1][2]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a compound due to its reliability and accuracy.[12]

3.1 Materials & Equipment

  • Solute: this compound, crystalline powder (purity ≥ 98%)

  • Solvent: Solvent of interest (e.g., deionized water, phosphate (B84403) buffer, ethanol)

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Glass vials or flasks with screw caps (B75204) (e.g., 4-20 mL)

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[13]

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., HPLC, Ion Chromatograph)[13][14]

3.2 Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation is achieved.[12]

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[15][16]

  • Phase Separation: After equilibration, allow the suspensions to settle. To separate the undissolved solid, centrifuge the vials at high speed.[13]

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining microscopic particles.[13] This step must be performed quickly to prevent temperature changes from affecting the solubility.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of IDA in the diluted sample using a pre-validated analytical method.[13]

3.3 Analytical Quantification The concentration of the dissolved solute in the filtrate must be determined accurately. Several methods are suitable for this compound:

  • High-Performance Liquid Chromatography (HPLC): A highly accurate and common method. Analysis often requires pre-column derivatization with reagents like p-toluenesulfonyl chloride (PTSC) to improve detection.[13][17]

  • Ion Chromatography (IC): A simple and effective method for determining IDA concentration, typically using a conductivity detector.[14]

  • Spectrophotometry: A colorimetric method can be employed based on the nitrosation reaction of IDA, which is suitable for simpler matrices.[18]

The final solubility is calculated by taking the measured concentration and accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G A 1. Preparation Add excess solid IDA to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Shake at constant temperature (24-72 hours) B->C D 4. Phase Separation Centrifuge to pellet solid C->D E 5. Sampling & Filtration Withdraw supernatant and filter (e.g., 0.22 µm PTFE filter) D->E F 6. Sample Processing Perform accurate dilution E->F G 7. Quantification Analyze concentration (e.g., HPLC, IC) F->G H 8. Calculation Determine solubility value G->H

References

An In-Depth Technical Guide to Iminodiacetic Acid: pKa Values and Their Significance in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa values) of iminodiacetic acid (IDA) and their critical importance in scientific research and the development of pharmaceuticals. This document details the fundamental physicochemical properties of IDA, outlines experimental protocols for pKa determination, and explores the significance of its unique characteristics in chelation chemistry and diagnostic medicine.

Core Properties of this compound

This compound is an organic compound with the formula HN(CH₂CO₂H)₂. It is a dicarboxylic acid and a secondary amine, properties that are central to its function as a potent chelating agent. The protonation state of IDA is highly dependent on the pH of its environment, a characteristic quantified by its pKa values. These values represent the pH at which a specific acidic proton is 50% dissociated.

Acid Dissociation Constants (pKa)

The ionization of this compound occurs in a stepwise manner, corresponding to the deprotonation of its two carboxylic acid groups and the secondary amine. The pKa values for these dissociations are critical for understanding its behavior in solution.

pKa ValueCorresponding Dissociation
pKa1 ≈ 2.98 Dissociation of the first carboxylic acid proton
pKa2 ≈ 9.89 Dissociation of the second carboxylic acid proton and the ammonium (B1175870) proton

Note: The second pKa value reflects the dissociation of the proton from the positively charged amino group, which is influenced by the presence of the carboxylate groups.

Significance of pKa Values in Chelation

The pKa values of this compound are paramount to its primary function as a chelating agent. The ability of IDA to form stable complexes with metal ions is directly governed by the pH of the solution, which dictates the protonation state of the donor groups (the two carboxylate groups and the nitrogen atom).

At a pH below pKa1, both carboxylic acid groups are protonated, and the nitrogen is protonated (as an ammonium ion), limiting its ability to coordinate with metal ions. As the pH increases above pKa1, the first carboxylate group deprotonates, enhancing its chelating ability. Optimal chelation for many divalent and trivalent metal ions occurs at a pH above pKa2, where both carboxylate groups and the lone pair of electrons on the nitrogen are available for coordination, forming stable five-membered chelate rings. This pH-dependent chelation is a cornerstone of its application in various fields.

Figure 1: Protonation states of this compound as a function of pH.

Experimental Determination of pKa Values: Potentiometric Titration

Potentiometric titration is a standard and highly accurate method for determining the pKa values of ionizable compounds like this compound.[1][2] This technique involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH of the solution with a pH meter.

Detailed Experimental Protocol

Objective: To determine the pKa values of this compound by potentiometric titration.

Materials:

  • This compound (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water (degassed to remove CO₂)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL, Class A)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a known amount of this compound to prepare a solution of a specific concentration (e.g., 0.01 M).

    • Dissolve the IDA in a known volume of deionized water in a volumetric flask.

    • Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values (e.g., pH 4.00, 7.00, and 10.00).

  • Titration Setup:

    • Pipette a known volume of the this compound solution into a beaker.

    • If necessary, acidify the solution to a low pH (e.g., pH ~2) using a small, known volume of standardized HCl to ensure all species are fully protonated at the start.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode and the tip of the burette filled with the standardized NaOH solution into the beaker.

  • Titration Process:

    • Begin stirring the solution at a constant, moderate speed.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue this process until the pH of the solution reaches a plateau in the basic region (e.g., pH ~12).

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. The first equivalence point (V₁) is the volume of NaOH required to deprotonate the first carboxylic acid group, and the second equivalence point (V₂) is the volume required to deprotonate the second.

    • pKa1 is the pH at V₁/2.

    • pKa2 is the pH at (V₁ + V₂)/2.

    • Alternatively, the equivalence points can be determined more accurately from the first or second derivative of the titration curve. The peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V) corresponds to the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ida Prepare IDA Solution setup Assemble Titration Apparatus prep_ida->setup prep_naoh Standardize NaOH prep_naoh->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Add NaOH Increments & Record pH setup->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve determine_ep Determine Equivalence Points plot_curve->determine_ep calculate_pka Calculate pKa Values determine_ep->calculate_pka

Figure 2: Experimental workflow for the determination of pKa values by potentiometric titration.

Application in Drug Development: Hepatobiliary this compound (HIDA) Scans

A significant application of this compound's chelating properties in drug development is in diagnostic imaging, specifically in Hepatobiliary this compound (HIDA) scans.[3][4][5] HIDA scans are used to evaluate the function of the liver, gallbladder, and bile ducts.

In this procedure, a derivative of IDA, such as mebrofenin (B129125) or disofenin, is used to chelate the radionuclide Technetium-99m (Tc-99m).[6][7] The resulting radiopharmaceutical, [⁹⁹ᵐTc]Tc-HIDA, is administered intravenously to the patient. The lipophilic nature of the IDA derivative allows the complex to be taken up by hepatocytes and excreted into the biliary system, mimicking the physiological pathway of bilirubin.[4] A gamma camera tracks the distribution of the radiotracer over time, providing a dynamic assessment of hepatobiliary function.[3][5]

The success of this diagnostic tool relies on the stable chelation of Tc-99m by the IDA derivative under physiological pH conditions, ensuring that the radionuclide remains bound as it traverses the biliary system. This stability is a direct consequence of the coordination chemistry dictated by the pKa values of the this compound moiety.

Clinical Workflow of a HIDA Scan

The clinical application of IDA derivatives in HIDA scans follows a well-defined workflow, from the preparation of the radiopharmaceutical to the final diagnosis.

HIDA_Scan_Workflow cluster_prep Radiopharmaceutical Preparation cluster_patient Patient Procedure cluster_analysis Image Analysis & Diagnosis kit Lyophilized IDA Derivative Kit reconstitution Reconstitution & Chelation kit->reconstitution tc99m Tc-99m Pertechnetate tc99m->reconstitution qc Quality Control (Radiochemical Purity) reconstitution->qc patient_prep Patient Preparation (Fasting) qc->patient_prep injection Intravenous Injection of [⁹⁹ᵐTc]Tc-HIDA patient_prep->injection imaging Dynamic Imaging with Gamma Camera injection->imaging uptake Hepatic Uptake Phase imaging->uptake excretion Biliary Excretion & Gallbladder Filling uptake->excretion emptying Gallbladder Ejection Fraction (with CCK) excretion->emptying interpretation Interpretation & Diagnosis emptying->interpretation

Figure 3: Clinical workflow of a Hepatobiliary this compound (HIDA) scan.

Conclusion

The pKa values of this compound are fundamental to its chemical behavior and its utility in scientific and medical applications. A thorough understanding of these values is essential for researchers and drug development professionals working with this versatile chelating agent. The pH-dependent nature of its metal chelation is a key principle that has been successfully leveraged in the development of diagnostic agents like those used in HIDA scans, providing a powerful tool for the assessment of hepatobiliary function. The experimental protocols and workflows detailed in this guide serve as a valuable resource for the practical application and further exploration of this compound and its derivatives in research and clinical settings.

References

An In-depth Technical Guide to Iminodiacetic Acid Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, application, and evaluation of iminodiacetic acid (IDA) derivatives in research, with a focus on their roles in diagnostic imaging and as enzyme inhibitors.

Introduction to this compound Derivatives

This compound (IDA) is a chelating agent with the formula HN(CH₂CO₂H)₂. Its derivatives are a versatile class of molecules that have found significant applications in biomedical research. The core structure of IDA allows for the stable chelation of various metal ions, a property that has been extensively exploited in the development of radiopharmaceuticals. Furthermore, the functionalization of the IDA scaffold has led to the discovery of potent enzyme inhibitors, opening new avenues for therapeutic interventions.

The most prominent application of IDA derivatives is in hepatobiliary scintigraphy, a diagnostic imaging technique used to assess the function of the liver and gallbladder.[1] When complexed with the radionuclide technetium-99m (99mTc), IDA derivatives form stable radiotracers that are actively transported into hepatocytes and subsequently excreted into the bile. This process allows for the dynamic visualization of hepatobiliary function.

More recently, IDA derivatives have emerged as a promising scaffold for the development of inhibitors targeting metallo-β-lactamases (MBLs).[2][3] These enzymes are a major contributor to antibiotic resistance in bacteria, and their inhibition can restore the efficacy of existing β-lactam antibiotics. The IDA moiety in these inhibitors chelates the zinc ions essential for the catalytic activity of MBLs.

This guide will delve into the technical aspects of working with IDA derivatives, including their synthesis, experimental evaluation, and key quantitative data.

Quantitative Data on this compound Derivatives

The following tables summarize key quantitative data for representative IDA derivatives in their respective applications.

Biodistribution of 99mTc-labeled IDA Derivatives in Rats

This table presents the biodistribution of various 99mTc-labeled IDA derivatives in rats at different time points post-injection, expressed as a percentage of the injected dose per gram of tissue (%ID/g). This data is crucial for assessing the suitability of these derivatives as hepatobiliary imaging agents.

CompoundTime (min)Blood (%ID/g)Liver (%ID/g)Intestine (%ID/g)Kidney (%ID/g)
99mTc-TMIDA [4]1015.1418.88--
1200.93---
99mTc-p-isopropylacetanilidothis compound (I) [5]60----
N-(3-Cyano-4,5-dimethyl-2-pyrrylcarbamoylmethyl)this compound (IIa) [5]60--Significantly Less than ISignificantly Higher than I
N-(3-cyano-4-methyl-5-benzyl-2-pyrrylcarbamoylmethyl)this compound (IIb) [5]60-No Significant Difference from INo Significant Difference from INo Significant Difference from I

Note: Data is compiled from multiple sources and experimental conditions may vary.

Inhibitory Activity of IDA Derivatives against Metallo-β-Lactamases

This table summarizes the in vitro inhibitory activity of this compound and its derivatives against New Delhi Metallo-β-lactamase 1 (NDM-1), a clinically significant MBL.

CompoundTarget EnzymeIC50 (μM)Ki (μM)
This compound (IDA) [2][3]NDM-1122-
Inhibitor 23f (IDA derivative) [2][3]NDM-18.62.6

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

This section provides detailed methodologies for key experiments involving IDA derivatives.

Synthesis of N-(2,6-dimethylphenylcarbamoylmethyl)this compound (HIDA)

This protocol describes a one-step synthesis of HIDA, a commonly used IDA derivative in hepatobiliary imaging.

Materials:

Procedure:

  • Dissolve nitrilotriacetic acid in anhydrous pyridine.

  • Add acetic anhydride to the solution and heat at 100°C for 30 minutes to generate nitrilotriacetic acid monoanhydride in situ.

  • Cool the solution to 50°C and add 2,6-xylidine.

  • Heat the reaction mixture at 100°C for 1 hour.

  • Evaporate the pyridine under vacuum to obtain a yellow oil.

  • Dissolve the oil in a minimal amount of aqueous ammonia.

  • Extract the solution three times with an equal volume of ether.

  • Treat the aqueous layer with decolorizing carbon and filter.

  • Acidify the near-colorless solution to pH 3 with hydrochloric acid to precipitate the white product, HIDA.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Radiolabeling of IDA Derivatives with Technetium-99m

This protocol outlines the direct labeling of an IDA derivative with 99mTc using a reducing agent.[4]

Materials:

  • IDA derivative (e.g., TMIDA)

  • Technetium-99m (99mTc) as pertechnetate (B1241340) (TcO₄⁻) from a 99Mo/99mTc generator

  • Sodium dithionite (B78146) (Na₂S₂O₄) as a reducing agent

  • Saline solution

  • pH adjustment solutions (e.g., HCl, NaOH)

Procedure:

  • Prepare an aqueous solution of the IDA derivative.

  • Add the sodium dithionite solution to the IDA derivative solution. The optimal concentration of the reducing agent should be determined empirically, for example, 8 mg/mL for TMIDA.[4]

  • Adjust the pH of the reaction mixture to the optimal level (e.g., pH 7 for TMIDA).[4]

  • Add the 99mTc-pertechnetate solution to the mixture.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes for TMIDA).[4]

  • Determine the radiochemical purity of the resulting 99mTc-IDA complex using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In Vitro Hemolysis Assay for Biocompatibility Assessment

This assay evaluates the hemolytic potential of IDA derivatives, an important parameter for compounds intended for intravenous administration.

Materials:

  • Fresh whole blood (e.g., from a healthy donor) with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • IDA derivative solution at various concentrations

  • Positive control: Triton X-100 or distilled water

  • Negative control: PBS

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Collect whole blood and centrifuge to pellet the red blood cells (RBCs).

  • Wash the RBC pellet with PBS multiple times.

  • Prepare a diluted RBC suspension in PBS (e.g., 2%).

  • In a 96-well plate, add the IDA derivative solutions at different concentrations to the RBC suspension.

  • Include positive and negative controls in separate wells.

  • Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Clot Formation and Lysis Test

This assay assesses the effect of IDA derivatives on blood coagulation and fibrinolysis.

Materials:

  • Platelet-poor plasma (PPP)

  • Tris-buffered saline (TBS), pH 7.4

  • Thrombin solution

  • Tissue plasminogen activator (t-PA) solution

  • IDA derivative solution at various concentrations

  • Spectrophotometer with kinetic reading capabilities

Procedure:

  • In a cuvette or 96-well plate, dilute the PPP with TBS.

  • Add the IDA derivative solution at the desired concentration.

  • To initiate clot formation, add thrombin to the mixture.

  • To induce fibrinolysis, add t-PA to the mixture.

  • Monitor the change in optical density (absorbance) over time at a specific wavelength (e.g., 405 nm) at 37°C. The curve generated will show an initial increase in absorbance as the clot forms, followed by a decrease as the clot lyses.

  • Analyze the kinetic parameters of the curve, such as the time to start clotting, the maximum absorbance, and the time to 50% lysis, to evaluate the effect of the IDA derivative on coagulation and fibrinolysis.

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes and mechanisms related to this compound derivatives.

Experimental Workflow for Developing 99mTc-IDA Radiopharmaceuticals

G cluster_0 Synthesis & Characterization cluster_1 Radiolabeling & QC cluster_2 Preclinical Evaluation synthesis Synthesis of IDA Derivative characterization Chemical Characterization (NMR, MS, etc.) synthesis->characterization radiolabeling Radiolabeling with 99mTc characterization->radiolabeling qc Quality Control (Radiochemical Purity) radiolabeling->qc biocompatibility Biocompatibility Assays (e.g., Hemolysis) qc->biocompatibility biodistribution Biodistribution Studies (in vivo) biocompatibility->biodistribution imaging Scintigraphic Imaging biodistribution->imaging G cluster_0 Active Metallo-β-Lactamase cluster_1 Inhibition cluster_2 Inactive Enzyme mbl Metallo-β-Lactamase (MBL) zn Zinc Ions (Zn2+) mbl->zn Active Site inactive_mbl Inactive MBL mbl->inactive_mbl ida_zn_complex IDA-Zn Complex zn->ida_zn_complex ida IDA Derivative Inhibitor ida->zn Chelation

References

The Unseen Architect: Iminodiacetic Acid as a Non-Proteinogenic Powerhouse in Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of amino acids, the twenty proteinogenic variants often take center stage, serving as the fundamental building blocks of life. However, a diverse and functionally rich group of non-proteinogenic amino acids (NPAAs) offers a unique toolkit for scientific innovation. Among these, iminodiacetic acid (IDA) stands out not for its role in protein synthesis, but for its exceptional utility as a chelating agent and a versatile molecular scaffold. This technical guide delves into the core functionalities of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, applications, and the experimental methodologies that underpin its use. While not incorporated into proteins through the standard translation machinery, IDA's impact on drug discovery, medical diagnostics, and bioseparation technologies is profound and continues to expand.[1][2]

Core Properties and Chelation Chemistry

This compound, with the chemical formula HN(CH₂COOH)₂, is a dicarboxylic acid amine.[3] Its structure, featuring a central secondary amine and two carboxylic acid groups, bestows upon it the ability to act as a powerful tridentate ligand, forming stable complexes with a wide array of metal ions.[4] This chelation is the cornerstone of its functionality, enabling its use in applications where precise metal ion control is paramount.

Quantitative Data on Metal Ion Chelation

The stability of the metal-IDA complex is a critical parameter in its various applications. The formation constants (log K) quantify this stability, with higher values indicating a more stable complex. The following table summarizes the stability constants of this compound with several divalent and trivalent metal ions.

Metal IonLog K₁Log K₂ConditionsReference
Ca(II)3.3-20°C, 0.1 M KCl[5]
Co(II)7.05.320°C, 0.1 M KCl[5]
Cu(II)10.66.220°C, 0.1 M KCl[5]
Fe(II)5.94.620°C, 0.1 M KCl[5]
Mg(II)2.9-20°C, 0.1 M KCl[5]
Mn(II)4.03.120°C, 0.1 M KCl[5]
Ni(II)8.26.220°C, 0.1 M KCl[5]
Pb(II)7.54.820°C, 0.1 M KCl[5]
Zn(II)7.05.320°C, 0.1 M KCl[5]
Nd(III)11.8510.1525°C, 0.1 M KNO₃[6]
Sm(III)12.1010.4025°C, 0.1 M KNO₃[6]
Gd(III)12.2510.5525°C, 0.1 M KNO₃[6]
Dy(III)12.5010.8025°C, 0.1 M KNO₃[6]
Er(III)12.6510.9525°C, 0.1 M KNO₃[6]

Key Applications in Research and Drug Development

The robust chelating properties of this compound have led to its widespread use in several high-impact areas of scientific research and pharmaceutical development.

Radiopharmaceuticals for Diagnostic Imaging

One of the most significant applications of IDA is in nuclear medicine, specifically in hepatobiliary scintigraphy (HIDA scans).[7] Derivatives of IDA, such as N-(2,6-dimethylphenylcarbamoylmethyl)this compound (HIDA) and mebrofenin, are chelated with Technetium-99m (99mTc).[7][8] These radiolabeled complexes are administered intravenously, taken up by hepatocytes, and excreted into the biliary system, allowing for the functional assessment of the liver, gallbladder, and bile ducts.[9][10]

The following diagram illustrates the overall workflow from the synthesis of an IDA derivative to its application in a clinical HIDA scan.

HIDA_Scan_Workflow cluster_synthesis Chemical Synthesis cluster_radiolabeling Radiolabeling cluster_clinical Clinical Application IDA Iminodiacetic Acid (IDA) Derivative IDA Derivative (e.g., HIDA) IDA->Derivative Derivatization Radiopharmaceutical ⁹⁹ᵐTc-HIDA Complex Derivative->Radiopharmaceutical Tc99m Technetium-99m (⁹⁹ᵐTc) Tc99m->Radiopharmaceutical Chelation Patient Patient Administration (Intravenous) Radiopharmaceutical->Patient Imaging Gamma Camera Imaging Patient->Imaging Diagnosis Hepatobiliary Function Assessment Imaging->Diagnosis

Caption: Workflow for HIDA scan from synthesis to diagnosis.

Immobilized Metal Affinity Chromatography (IMAC)

This compound is a cornerstone of Immobilized Metal Affinity Chromatography (IMAC), a powerful technique for purifying proteins and peptides. In IMAC, IDA is covalently attached to a solid support, such as agarose (B213101) beads. The resin is then charged with a metal ion, typically Ni²⁺, Cu²⁺, Co²⁺, or Zn²⁺. Proteins with an affinity for these metal ions, particularly those with exposed histidine residues (often engineered as a "His-tag"), will bind to the column and can be selectively eluted.[11]

The diagram below outlines the key steps in a typical IMAC protein purification protocol.

IMAC_Workflow start Start resin_prep Prepare IDA-functionalized resin start->resin_prep metal_charge Charge resin with divalent metal ions (e.g., Ni²⁺) resin_prep->metal_charge equilibration Equilibrate column with binding buffer metal_charge->equilibration sample_load Load protein sample (containing His-tagged protein) equilibration->sample_load wash Wash column to remove non-specifically bound proteins sample_load->wash elution Elute His-tagged protein with imidazole (B134444) or pH gradient wash->elution analysis Analyze purified protein (e.g., SDS-PAGE) elution->analysis end End analysis->end

Caption: Steps for IMAC protein purification.

Role in Chemical Synthesis

This compound serves as a crucial intermediate in the industrial synthesis of various compounds.[12] A notable example is its use in the production of the widely used herbicide, glyphosate.[3] Its versatile chemical structure allows for a range of modifications, making it a valuable building block in organic synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of N-(2,6-dimethylphenylcarbamoylmethyl)this compound (HIDA)

This protocol is adapted from a published improved synthesis method.[13]

Materials:

Procedure:

  • Step 1: Synthesis of Nitrilotriacetic Anhydride (B1165640): A suspension of nitrilotriacetic acid in a suitable solvent is treated with thionyl chloride to form the anhydride. The reaction is typically carried out under reflux, and the product is isolated by filtration.

  • Step 2: Acylation of 2,6-Dimethylaniline: The nitrilotriacetic anhydride is reacted with 2,6-dimethylaniline in the presence of a base like pyridine. This reaction forms the intermediate N-(2,6-dimethylphenyl)nitrilotriacetamide.

  • Step 3: Hydrolysis to HIDA: The intermediate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide solution) to yield the disodium (B8443419) salt of HIDA.

  • Step 4: Acidification and Purification: The solution is acidified with hydrochloric acid to precipitate HIDA. The crude product is then purified by recrystallization from a suitable solvent like ethanol.

Preparation of a Technetium-99m Labeled IDA Kit

This protocol outlines the general steps for preparing a 99mTc-HIDA radiopharmaceutical from a commercially available kit.[8][10]

Materials:

  • Lyophilized kit containing HIDA (or other IDA derivative) and a reducing agent (e.g., stannous chloride)

  • Sterile, non-pyrogenic 99mTc-pertechnetate eluate from a 99Mo/99mTc generator

  • Lead-shielded vial

  • Sterile syringes and needles

Procedure:

  • Place the lyophilized kit vial in a lead shield.

  • Aseptically inject the required activity of 99mTc-pertechnetate into the vial.

  • Gently swirl the vial to dissolve the contents completely.

  • Allow the reaction to proceed at room temperature for the time specified in the kit instructions (typically 10-15 minutes).

  • Before administration, perform quality control checks (e.g., chromatography) to determine the radiochemical purity. The final product should be a clear, colorless solution.

The following diagram illustrates the chelation of Technetium-99m by an IDA derivative.

Radiolabeling IDA_Derivative IDA Derivative (HIDA) -N(CH₂COOH)₂ Tc_HIDA_Complex ⁹⁹ᵐTc-HIDA Complex Chelated Radiopharmaceutical IDA_Derivative->Tc_HIDA_Complex TcO4 ⁹⁹ᵐTc-Pertechnetate [⁹⁹ᵐTcO₄]⁻ Tc_Reduced Reduced ⁹⁹ᵐTc [⁹⁹ᵐTc]ⁿ⁺ TcO4->Tc_Reduced Reduction Reducing_Agent Reducing Agent (e.g., Sn²⁺) Reducing_Agent->Tc_Reduced Tc_Reduced->Tc_HIDA_Complex Chelation

Caption: Chelation of Technetium-99m by an IDA derivative.

Standard Protocol for Hepatobiliary Scintigraphy (HIDA Scan)

This protocol is a generalized procedure based on guidelines from the Society of Nuclear Medicine and Molecular Imaging.[14][15]

Patient Preparation:

  • The patient should fast for at least 4 hours before the scan to ensure the gallbladder is not contracted.

  • Certain medications, such as opioids, that can interfere with biliary excretion should be discontinued.

Procedure:

  • The patient is positioned supine under a gamma camera.

  • The 99mTc-IDA derivative is administered intravenously.

  • Dynamic imaging of the abdomen begins immediately and continues for approximately 60 minutes.

  • Images are acquired to visualize the uptake of the radiotracer by the liver, its excretion into the bile ducts, filling of the gallbladder, and passage into the small intestine.

  • If the gallbladder is not visualized within 60 minutes, delayed imaging or pharmacological intervention (e.g., with morphine or cholecystokinin) may be performed.

Protocol for Immobilized Metal Affinity Chromatography (IMAC)

This is a general protocol for the purification of a His-tagged protein using an IDA-based resin.[16]

Materials:

  • IDA-functionalized chromatography resin

  • Solution of a divalent metal salt (e.g., NiSO₄)

  • Binding buffer (e.g., phosphate (B84403) buffer with a specific pH and salt concentration)

  • Wash buffer (binding buffer with a low concentration of imidazole)

  • Elution buffer (binding buffer with a high concentration of imidazole or a lower pH)

  • Protein sample containing the His-tagged target protein

Procedure:

  • Column Packing and Charging: Pack the IDA resin into a chromatography column. Wash the column with deionized water and then charge it with the metal salt solution.

  • Equilibration: Equilibrate the column by washing it with several column volumes of binding buffer.

  • Sample Loading: Apply the protein sample to the column at a controlled flow rate.

  • Washing: Wash the column with wash buffer to remove unbound and weakly bound proteins.

  • Elution: Elute the bound His-tagged protein from the column using the elution buffer.

  • Analysis: Collect fractions of the eluate and analyze them (e.g., by SDS-PAGE and UV-Vis spectroscopy) to identify the fractions containing the purified protein.

  • Regeneration: The column can be regenerated by stripping the metal ions with a chelating agent like EDTA, followed by washing and recharging.

This compound and its Role in Biological Signaling

As a non-proteinogenic amino acid, this compound is not incorporated into proteins during ribosomal translation and therefore does not directly participate in cellular signaling pathways in the manner of its proteinogenic counterparts. Its biological significance stems from its powerful chelating ability. In the context of drug development, IDA primarily serves as a carrier or scaffold. For instance, in 99mTc-HIDA scans, the biological distribution and activity are determined by the HIDA moiety, which is designed to be recognized and processed by hepatocytes, not by any intrinsic signaling of the IDA core itself.[7] The IDA component's role is to securely hold the radioactive metal ion, preventing its non-specific distribution in the body.[17] Recent research has also explored the use of IDA as a metal-binding pharmacophore in the development of enzyme inhibitors, where it targets the metal ions in the active site of metalloenzymes.[18]

Conclusion

This compound, though a non-proteinogenic amino acid, is a molecule of immense utility in the realms of scientific research and drug development. Its robust and predictable chelation chemistry has made it an indispensable tool in diagnostic medicine, protein purification, and chemical synthesis. For researchers and developers, a thorough understanding of the principles and protocols governing its use is essential for harnessing its full potential. The continued exploration of novel IDA derivatives and their applications promises to further expand the impact of this versatile non-proteinogenic amino acid on scientific advancement.

References

Methodological & Application

Application Notes and Protocols for Iminodiacetic Acid in Immobilized Metal Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Iminodiacetic Acid (IDA) in Immobilized Metal Affinity Chromatography (IMAC), a widely used technique for the purification of recombinant proteins with polyhistidine tags (His-tags).[1][2][3] IDA is a chelating agent that, when immobilized on a chromatography resin, can be charged with divalent metal ions to create a high-affinity matrix for proteins exhibiting surface-exposed histidine residues.[1][4]

IMAC is a powerful and versatile method for achieving high-purity protein in a single step, applicable under both native and denaturing conditions.[2] The interaction is based on the coordination bonds formed between the imidazole (B134444) rings of histidine residues and the immobilized transition metal ions, such as Nickel (Ni2+), Cobalt (Co2+), Copper (Cu2+), and Zinc (Zn2+).[2]

Principle of IDA-IMAC

This compound is a tridentate chelating ligand, meaning it uses three coordination sites to bind a metal ion.[2] When IDA is coupled to a chromatography support (e.g., agarose (B213101) or magnetic beads), it can be "charged" with a metal ion. The remaining coordination sites on the metal ion are then available to bind to electron donor groups on the protein surface, primarily the imidazole side chains of histidine residues.[2] The strength of this interaction allows for the selective capture of His-tagged proteins from complex mixtures like cell lysates.[1] Elution of the bound protein is typically achieved by competition with a high concentration of imidazole or by lowering the pH to disrupt the coordination bonds.[5][6][7]

Visualization of the IDA-IMAC Workflow

IMAC_Workflow cluster_column IMAC Column cluster_steps Procedural Steps Resin IDA Resin Charged_Resin Metal-Charged IDA Resin Resin->Charged_Resin Charge with Metal Ions (e.g., Ni2+) Sample_Loading Sample Loading Bound_Protein Protein Bound to Resin Wash Wash Bound_Protein->Wash Wash with Wash Buffer to Remove Impurities Start Start Equilibration Equilibration Start->Equilibration Equilibrate with Binding Buffer Sample_Loading->Bound_Protein Load His-tagged Protein Sample Elution Elution Wash->Elution Elute with Elution Buffer (High Imidazole or Low pH) End Purified Protein Elution->End

Caption: Experimental workflow for protein purification using IDA-IMAC.

Experimental Protocols

Materials and Buffers
  • IDA-functionalized Resin: (e.g., IDA Agarose, Magnetic Beads)

  • Metal Salt Solution: 0.1 M solution of NiSO4, CoCl2, CuSO4, or ZnSO4.

  • Binding Buffer: 20-50 mM sodium phosphate, 0.5-1 M NaCl, 10-20 mM imidazole, pH 7.0-8.0.[7] High salt concentration helps to minimize non-specific ionic interactions. A low concentration of imidazole can reduce the binding of host proteins with exposed histidine residues.[1]

  • Wash Buffer: Same composition as the Binding Buffer, potentially with a slightly increased imidazole concentration (e.g., 20-40 mM) to enhance the removal of weakly bound contaminants.[8]

  • Elution Buffer: 20-50 mM sodium phosphate, 0.5 M NaCl, 250-500 mM imidazole, pH 7.0-8.0.[6] Alternatively, a low pH elution buffer can be used (e.g., 20 mM sodium phosphate, 0.5 M NaCl, pH 4.0-6.0).[6]

  • Stripping Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4.

  • Regeneration Solution: 1 M NaOH for cleaning precipitated proteins.

Protocol 1: Column Chromatography
  • Resin Preparation and Charging:

    • If using an uncharged resin, pack the desired amount into a column.

    • Wash the column with 3-5 column volumes (CV) of deionized water.

    • Load the column with a 0.1 M solution of the chosen metal salt (e.g., NiSO4). Use approximately 0.5-1 CV.

    • Wash the column with 3-5 CV of deionized water to remove excess metal ions.

    • Equilibrate the column with 5-10 CV of Binding Buffer.

  • Sample Preparation and Loading:

    • Prepare the cell lysate containing the His-tagged protein. If the protein is in inclusion bodies, it can be solubilized using denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride, which are compatible with IMAC.[9]

    • Clarify the lysate by centrifugation or filtration.

    • Load the clarified lysate onto the equilibrated column. The flow rate can be adjusted based on the resin manufacturer's recommendations.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound protein using the Elution Buffer. This can be done in a single step or with a linear gradient of increasing imidazole concentration.

    • Collect fractions and monitor the protein concentration using A280 or a protein assay.

  • Column Regeneration and Storage:

    • To regenerate the column, strip the metal ions by washing with 5 CV of Stripping Buffer.

    • Clean the resin by washing with 1 M NaOH if necessary to remove precipitated proteins, followed by extensive washing with water until the pH is neutral.

    • For long-term storage, wash the column with 20% ethanol (B145695) and store at 4-8°C.

Data Presentation

The choice of metal ion can significantly impact the purity and yield of the purified protein. The affinity of proteins for immobilized metal ions generally follows the order Cu2+ > Ni2+ > Zn2+ > Co2+.[10][11]

Metal IonBinding AffinitySelectivity/PurityTypical YieldRecommended Use Case
Ni2+ HighGoodHighGeneral purpose for His-tagged proteins, high yield is a priority.[1]
Co2+ ModerateHighModerateWhen higher purity is required and a slightly lower yield is acceptable.[1]
Cu2+ Very HighLowerVariableFor proteins that do not bind to other metals, but may result in lower purity due to stronger binding of contaminating proteins.
Zn2+ WeakerHighVariableCan be used for selective elution of proteins with weaker binding characteristics.

Visualization of IDA-Metal Chelation

IDA_Chelation cluster_IDA This compound (IDA) cluster_Metal Metal Ion and Protein IDA N C1 CH2COO- IDA->C1 C2 CH2COO- IDA->C2 H H IDA->H Metal M2+ IDA->Metal Coordination Bond C1->Metal Coordination Bond C2->Metal Coordination Bond His1 His Metal->His1 Binding to His-tag His2 His Metal->His2 Binding to His-tag

Caption: Chelation of a metal ion by IDA and subsequent binding to histidine residues.

Troubleshooting and Considerations

  • Low Yield:

    • The His-tag may be inaccessible. Consider performing the purification under denaturing conditions.[3]

    • The imidazole concentration in the binding/wash buffer may be too high, causing premature elution of the target protein.[3]

    • The protein may have degraded. Ensure protease inhibitors are used during sample preparation.[3]

  • Low Purity:

    • Increase the imidazole concentration in the wash buffer to remove more non-specifically bound proteins.[1][6]

    • Consider using a different metal ion, such as Co2+, which can offer higher specificity.[1]

  • Metal Ion Leaching:

    • IDA binds metal ions less tightly than other chelators like Nitrilotriacetic acid (NTA), which can lead to some metal ion leaching.[2] Avoid strong chelating agents like EDTA in your buffers.

Conclusion

The this compound protocol for immobilized metal affinity chromatography is a robust and efficient method for the purification of His-tagged proteins. By carefully selecting the metal ion and optimizing buffer conditions, researchers can achieve high yields of pure protein suitable for a wide range of downstream applications in research and drug development.

References

Step-by-Step Guide to His-tag Protein Purification Using Iminodiacetic Acid (IDA) Resin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This guide provides a comprehensive overview and detailed protocol for the purification of His-tagged proteins using Iminodiacetic Acid (IDA) immobilized metal affinity chromatography (IMAC). This technique is a cornerstone for researchers, scientists, and drug development professionals requiring high-yield purification of recombinant proteins.

Introduction

The polyhistidine tag (His-tag) is a widely used affinity tag for recombinant protein purification.[1] Immobilized Metal Affinity Chromatography (IMAC) is the standard method for capturing His-tagged proteins.[2] This technique relies on the interaction between the histidine residues in the His-tag and chelated transition metal ions, most commonly Nickel (Ni²⁺), immobilized on a resin.[1] this compound (IDA) is a tridentate chelating agent that binds the metal ion, leaving three coordination sites available to interact with the His-tag.[3][4] This characteristic of IDA-based resins often results in a higher binding capacity compared to tetradentate chelators like nitrilotriacetic acid (NTA), though it may also lead to lower purity and a higher risk of metal ion leaching.[2][3]

Principle of IDA-Based His-tag Protein Purification

The purification process involves four main stages:

  • Binding: The crude cell lysate containing the His-tagged protein is passed through the IDA resin charged with a metal ion (e.g., Ni²⁺). The His-tag specifically binds to the immobilized metal ions.

  • Washing: The resin is washed with a buffer containing a low concentration of a competitive agent, typically imidazole (B134444), to remove non-specifically bound proteins and other contaminants.

  • Elution: The purified His-tagged protein is eluted from the resin by increasing the concentration of the competitive agent (imidazole) or by lowering the pH.

  • Regeneration: The resin is stripped of the metal ion and recharged for subsequent purification cycles.

Data Presentation

Comparison of Chelating Ligands: IDA vs. NTA
FeatureThis compound (IDA)Nitrilotriacetic Acid (NTA)
Chelation Tridentate (3 binding sites for metal ion)[3][5]Tetradentate (4 binding sites for metal ion)[3]
Available Protein Binding Sites Three[3]Two[3]
Binding Capacity Generally Higher[3][6]Generally Lower[7]
Binding Specificity Lower[5]Higher[5]
Purity of Eluted Protein Often Lower[2][8]Often Higher[2][8]
Metal Ion Leaching Higher Risk[2][6]Lower Risk[5]
Elution Imidazole Concentration Lower concentrations are often sufficient[2][6]Higher concentrations may be required[7]
Cost Generally Less Expensive[2]Generally More Expensive
Typical Buffer Compositions for His-tag Protein Purification (Native Conditions)
Buffer TypeComponentConcentrationPurpose
Binding Buffer Sodium Phosphate (NaH₂PO₄)50 mM[9]Buffering agent to maintain pH
Sodium Chloride (NaCl)300 mM[9]Reduces non-specific ionic interactions
Imidazole10-20 mM[7][9]Reduces binding of contaminating proteins
pH8.0[9]Optimal for His-tag binding
Wash Buffer Sodium Phosphate (NaH₂PO₄)50 mM[9]Buffering agent
Sodium Chloride (NaCl)300 mM[9]Reduces non-specific ionic interactions
Imidazole20-40 mMRemoves weakly bound contaminants
pH8.0[9]Maintains His-tag binding
Elution Buffer Sodium Phosphate (NaH₂PO₄)50 mM[9]Buffering agent
Sodium Chloride (NaCl)300 mM[9]Maintains protein solubility
Imidazole250-500 mM[9]Competitively elutes the His-tagged protein
pH8.0[9]Maintains protein stability

Experimental Protocols

Protocol 1: Preparation of Cleared Cell Lysate (Native Conditions)
  • Thaw the cell pellet on ice for 15 minutes.

  • Resuspend the cell pellet in 2-5 ml of ice-cold Binding Buffer per gram of wet cell paste.

  • (Optional) Add lysozyme (B549824) to a final concentration of 1 mg/ml and incubate on ice for 30 minutes to facilitate cell wall breakdown.[10]

  • Sonicate the cell suspension on ice to lyse the cells. Use several short bursts to avoid overheating the sample.[10]

  • Centrifuge the lysate at 10,000-15,000 x g for 20-30 minutes at 4°C to pellet the cellular debris.

  • Carefully collect the supernatant, which is the cleared cell lysate containing the soluble His-tagged protein.

Protocol 2: His-tag Protein Purification using IDA Resin (Gravity Flow)
  • Resin Equilibration:

    • Add the required volume of IDA resin slurry to a gravity-flow column.

    • Allow the storage solution to drain.

    • Equilibrate the resin by washing with 5-10 column volumes (CV) of Binding Buffer.

  • Protein Binding:

    • Apply the cleared cell lysate to the equilibrated resin in the column.

    • Allow the lysate to flow through the column at a slow, controlled rate to ensure efficient binding.

    • Collect the flow-through to analyze for any unbound protein.

  • Washing:

    • Wash the resin with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

    • Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline.

  • Elution:

    • Elute the His-tagged protein by applying 5-10 CV of Elution Buffer to the column.

    • Collect the eluate in fractions.

    • Analyze the fractions for the presence of the purified protein using methods such as SDS-PAGE and Bradford assay.

  • Regeneration of IDA Resin:

    • Wash the column with 5 CV of a stripping buffer (e.g., 100 mM EDTA) to remove the metal ions.

    • Wash with 5 CV of distilled water.

    • Recharge the resin by incubating with 2 CV of a 100 mM solution of the desired metal salt (e.g., NiSO₄).

    • Wash with 5 CV of distilled water to remove excess metal ions.

    • Store the regenerated resin in 20% ethanol (B145695) at 4°C.

Mandatory Visualization

HisTagPurificationWorkflow cluster_Preparation Cell Lysate Preparation cluster_Purification IMAC Purification CellPellet Cell Pellet Resuspension Resuspend in Binding Buffer CellPellet->Resuspension Lysis Cell Lysis (Sonication/Enzymatic) Resuspension->Lysis Centrifugation Centrifugation (10,000 x g, 30 min) Lysis->Centrifugation ClearedLysate Cleared Cell Lysate Centrifugation->ClearedLysate Binding Bind Cleared Lysate to Resin ClearedLysate->Binding Equilibration Equilibrate IDA Resin with Binding Buffer Equilibration->Binding Washing Wash with Wash Buffer Binding->Washing FlowThrough FlowThrough Binding->FlowThrough Flow-through (Unbound Proteins) Elution Elute with Elution Buffer Washing->Elution WashFractions WashFractions Washing->WashFractions Wash Fractions (Contaminants) PurifiedProtein Purified His-tagged Protein Elution->PurifiedProtein

Caption: Workflow for His-tag protein purification using IDA resin.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Yield His-tag is not accessible.Perform purification under denaturing conditions (e.g., with 8M urea).
Protein has precipitated on the column.Decrease the amount of sample loaded or change to a pH gradient elution.[11]
Inefficient elution.Increase the imidazole concentration in the elution buffer or decrease the elution flow rate.[11]
Low Purity Inefficient washing.Increase the imidazole concentration in the wash buffer or increase the wash volume.[11]
Non-specific binding of contaminants.Add a low concentration of imidazole (10-20 mM) to the binding buffer.[7]
Protein in Flow-through Column capacity exceeded.Use a larger volume of resin or load less sample.
Incorrect binding buffer pH.Ensure the pH of the binding buffer is around 8.0.
Presence of chelating agents (e.g., EDTA) in the sample.Dialyze the sample against a buffer without chelating agents before loading.

References

Synthesis and Application of Iminodiacetic Acid Functionalized Nanoparticles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis, characterization, and application of iminodiacetic acid (IDA) functionalized nanoparticles. These nanoparticles are versatile platforms with significant potential in protein purification, metal ion sensing, and targeted drug delivery.

Introduction

This compound (IDA) is a chelating agent capable of forming stable complexes with various metal ions. When functionalized onto the surface of nanoparticles, IDA imparts these chelating properties to the nanomaterial, creating a powerful tool for various biomedical and biotechnological applications. The nanoparticle core can be tailored from different materials, such as magnetic nanoparticles (e.g., Fe₃O₄), silica (B1680970) (SiO₂), or gold (Au), each offering unique advantages for specific applications.

Key Applications:

  • Immobilized Metal Affinity Chromatography (IMAC): IDA-functionalized nanoparticles, when charged with metal ions like Ni²⁺ or Cu²⁺, are highly effective for the purification of histidine-tagged (His-tagged) proteins.

  • Heavy Metal Ion Sensing and Removal: The strong chelating ability of IDA makes these nanoparticles excellent candidates for detecting and removing heavy metal ions from aqueous solutions.

  • Targeted Drug Delivery: While still an emerging area, IDA-functionalized nanoparticles hold promise for targeted drug delivery systems. The IDA moiety can be used to conjugate drugs or targeting ligands, potentially enabling site-specific drug release.

Synthesis Protocols

This section provides detailed experimental protocols for the synthesis of IDA-functionalized magnetic, silica, and gold nanoparticles.

Synthesis of IDA-Functionalized Magnetic Nanoparticles (Fe₃O₄@SiO₂-IDA)

This protocol describes a two-step process involving the synthesis of a silica-coated magnetic nanoparticle core followed by functionalization with IDA.

Materials:

Protocol:

  • Synthesis of Fe₃O₄ Nanoparticles:

    • Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under a nitrogen atmosphere with vigorous stirring.

    • Heat the solution to 80°C.

    • Add ammonia solution dropwise to raise the pH to 10-11, resulting in the formation of a black precipitate.

    • Continue stirring for 1-2 hours at 80°C.

    • Collect the black precipitate using a magnet and wash several times with deionized water and ethanol.

  • Silica Coating of Fe₃O₄ Nanoparticles (Fe₃O₄@SiO₂):

    • Disperse the prepared Fe₃O₄ nanoparticles in a mixture of ethanol and deionized water.

    • Add ammonia solution and then TEOS dropwise under vigorous stirring.

    • Allow the reaction to proceed for 12 hours at room temperature.

    • Collect the Fe₃O₄@SiO₂ nanoparticles magnetically and wash with ethanol and deionized water.

  • Functionalization with this compound (Fe₃O₄@SiO₂-IDA):

    • Disperse the Fe₃O₄@SiO₂ nanoparticles in an aqueous solution.

    • Add APTES and reflux the mixture to introduce amine groups onto the silica surface.

    • Separately, prepare an IDA-propyl-silane solution by reacting APTES with sodium chloroacetate in an alkaline aqueous solution (pH 8-9) at 80°C for 7 hours.

    • Adjust the pH of the IDA-propyl-silane solution to 3.0 with HCl.

    • Disperse the amine-functionalized Fe₃O₄@SiO₂ nanoparticles into the prepared IDA-propyl-silane solution and react at 95°C for 2 hours.

    • Magnetically separate the resulting Fe₃O₄@SiO₂-IDA nanoparticles and wash thoroughly with deionized water.

G cluster_0 Step 1: Fe3O4 Core Synthesis cluster_1 Step 2: Silica Coating cluster_2 Step 3: IDA Functionalization FeCl3_FeCl2 FeCl3 / FeCl2 Solution Fe3O4_precipitate Fe3O4 Nanoparticles FeCl3_FeCl2->Fe3O4_precipitate Co-precipitation NH4OH NH4OH NH4OH->Fe3O4_precipitate Fe3O4_input Fe3O4 Nanoparticles Fe3O4_SiO2 Fe3O4@SiO2 Nanoparticles Fe3O4_input->Fe3O4_SiO2 Stöber Method TEOS TEOS / NH4OH TEOS->Fe3O4_SiO2 Fe3O4_SiO2_input Fe3O4@SiO2 Nanoparticles Fe3O4_SiO2_IDA IDA-Functionalized Magnetic Nanoparticles Fe3O4_SiO2_input->Fe3O4_SiO2_IDA Grafting IDA_silane IDA-propyl-silane IDA_silane->Fe3O4_SiO2_IDA

Caption: Workflow for the synthesis of IDA-functionalized silica nanoparticles.

Synthesis of IDA-Functionalized Gold Nanoparticles (Au-IDA)

This protocol involves the synthesis of gold nanoparticles followed by ligand exchange to introduce IDA-containing thiol linkers.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Thiol-modified this compound linker (e.g., a custom-synthesized molecule with a thiol group at one end and an IDA group at the other)

  • Deionized water

Protocol:

  • Synthesis of Gold Nanoparticles (AuNPs):

    • Bring a solution of HAuCl₄ in deionized water to a rolling boil with vigorous stirring.

    • Rapidly add a solution of trisodium citrate to the boiling HAuCl₄ solution.

    • The solution will change color from pale yellow to deep red, indicating the formation of gold nanoparticles.

    • Continue boiling and stirring for 15-30 minutes, then allow to cool to room temperature.

  • IDA Functionalization (Au-IDA):

    • Add the thiol-modified IDA linker solution to the gold nanoparticle colloid with stirring.

    • The thiol group will displace the citrate ions on the gold nanoparticle surface, forming a stable Au-S bond.

    • Allow the ligand exchange reaction to proceed for several hours at room temperature.

    • Purify the IDA-functionalized gold nanoparticles by centrifugation and resuspension in deionized water to remove excess linker and displaced citrate.

Workflow for Synthesis of IDA-Functionalized Gold Nanoparticles

G cluster_0 Step 1: AuNP Core Synthesis cluster_1 Step 2: IDA Functionalization HAuCl4 HAuCl4 Solution AuNPs Citrate-capped Gold Nanoparticles HAuCl4->AuNPs Citrate Reduction Citrate Trisodium Citrate Citrate->AuNPs AuNPs_input Citrate-capped Gold Nanoparticles Au_IDA_NPs IDA-Functionalized Gold Nanoparticles AuNPs_input->Au_IDA_NPs Ligand Exchange Thiol_IDA Thiol-IDA Linker Thiol_IDA->Au_IDA_NPs

Caption: Workflow for the synthesis of IDA-functionalized gold nanoparticles.

Characterization of IDA-Functionalized Nanoparticles

Thorough characterization is crucial to confirm the successful synthesis and functionalization of the nanoparticles. The following table summarizes key characterization techniques and the expected outcomes.

Technique Purpose Expected Results for IDA-Functionalized Nanoparticles
Transmission Electron Microscopy (TEM) To determine the size, shape, and morphology of the nanoparticles.Provides images to visualize the nanoparticles and confirm their size and shape. For core-shell particles, it can show the core and shell structure.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.An increase in hydrodynamic diameter after each functionalization step is expected. A low polydispersity index (PDI) indicates a narrow size distribution.
Zeta Potential To determine the surface charge of the nanoparticles.The zeta potential will change after each surface modification step, reflecting the charge of the newly introduced functional groups.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the nanoparticle surface.Appearance of characteristic peaks for C=O (carboxyl groups of IDA) and N-H bonds confirms successful IDA functionalization.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the elements on the nanoparticle surface.Detection of N 1s and changes in the C 1s and O 1s spectra are indicative of IDA functionalization.
X-ray Diffraction (XRD) To determine the crystalline structure of the nanoparticle core.Confirms the crystal phase of the nanoparticle core material (e.g., magnetite for Fe₃O₄).
Vibrating Sample Magnetometry (VSM) To measure the magnetic properties of magnetic nanoparticles.Confirms the superparamagnetic behavior of the magnetic nanoparticles, which is essential for their separation using an external magnet.

Applications and Protocols

Protein Purification using Immobilized Metal Affinity Chromatography (IMAC)

Principle:

IDA-functionalized nanoparticles are charged with a metal ion (e.g., Ni²⁺, Cu²⁺, Co²⁺). The immobilized metal ions have a high affinity for the imidazole (B134444) side chains of histidine residues. This allows for the selective capture of His-tagged proteins from a complex mixture.

Protocol for His-tagged Protein Purification:

  • Metal Ion Charging:

    • Resuspend the IDA-functionalized nanoparticles in a metal salt solution (e.g., 0.1 M NiSO₄).

    • Incubate with gentle agitation for 1-2 hours at room temperature.

    • Wash the nanoparticles several times with deionized water to remove unbound metal ions.

  • Binding:

    • Equilibrate the metal-charged nanoparticles with a binding buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the crude cell lysate containing the His-tagged protein to the equilibrated nanoparticles.

    • Incubate with gentle agitation for 1-2 hours at 4°C to allow for binding.

  • Washing:

    • Separate the nanoparticles from the lysate using a magnet (for magnetic nanoparticles) or centrifugation.

    • Wash the nanoparticles several times with the binding buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the nanoparticles in an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Incubate for a short period to release the bound His-tagged protein.

    • Separate the nanoparticles and collect the supernatant containing the purified protein.

Application in Targeted Drug Delivery

Proposed Mechanism:

IDA-functionalized nanoparticles can be utilized in targeted drug delivery through several potential mechanisms:

  • Drug Conjugation: The carboxyl groups of IDA can be used to covalently attach drugs containing amine or hydroxyl groups via carbodiimide (B86325) chemistry (e.g., using EDC/NHS).

  • Targeting Ligand Attachment: Targeting moieties such as antibodies, peptides, or small molecules can be conjugated to the IDA groups to direct the nanoparticles to specific cells or tissues.

  • pH-Responsive Drug Release: The protonation state of the carboxyl and amine groups of IDA is pH-dependent. This property could be exploited for pH-responsive drug release in the acidic tumor microenvironment.

Signaling Pathway Involvement in Cancer Therapy:

A key pathway often dysregulated in cancer is the PI3K/AKT/mTOR pathway , which plays a crucial role in cell growth, proliferation, and survival. Nanoparticle-based drug delivery systems are being developed to deliver inhibitors that target components of this pathway. By encapsulating or conjugating drugs that inhibit PI3K, AKT, or mTOR, IDA-functionalized nanoparticles could potentially deliver these therapeutic agents specifically to cancer cells, thereby enhancing their efficacy and reducing systemic toxicity. The targeting ligands attached to the nanoparticles would facilitate their uptake by cancer cells, leading to the intracellular release of the drug and subsequent inhibition of the PI3K/AKT/mTOR signaling cascade, ultimately inducing apoptosis or inhibiting cell proliferation.

Proposed Signaling Pathway for Targeted Drug Delivery to Cancer Cells

G cluster_0 Extracellular cluster_1 Intracellular NP IDA-Nanoparticle -Drug Conjugate Receptor Tumor Cell Receptor NP->Receptor Targeting Endosome Endosome Receptor->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release pH-triggered PI3K PI3K Drug_Release->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed mechanism of IDA-nanoparticle mediated drug delivery targeting the PI3K/AKT/mTOR pathway.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization and application of IDA-functionalized nanoparticles.

Table 1: Physicochemical Characterization of IDA-Functionalized Nanoparticles

Nanoparticle Type Core Size (TEM, nm) Hydrodynamic Diameter (DLS, nm) Zeta Potential (mV) IDA Loading (µmol/g)
Fe₃O₄@SiO₂-IDA10-20 (Fe₃O₄ core)100-150-30 to -50100-300
SiO₂-IDA50-100150-250-25 to -4550-150
Au-IDA10-3020-50-20 to -40Varies with linker density

Table 2: Protein Binding Capacity of IDA-Functionalized Nanoparticles for IMAC

Nanoparticle Type Metal Ion Model Protein Binding Capacity (mg/g)
Fe₃O₄@SiO₂-IDANi²⁺His-tagged GFP50-150
Fe₃O₄@SiO₂-IDACu²⁺His-tagged Lysozyme80-200
SiO₂-IDANi²⁺His-tagged BSA30-100

Note: The values presented in these tables are approximate and can vary depending on the specific synthesis conditions and measurement parameters.

Conclusion

This compound functionalized nanoparticles are a highly versatile and promising platform for a range of applications in biotechnology and medicine. The protocols and data presented in this document provide a comprehensive guide for researchers interested in the synthesis and utilization of these advanced nanomaterials. Further research, particularly in the area of targeted drug delivery, is warranted to fully explore the potential of IDA-functionalized nanoparticles in therapeutic applications.

Application Notes and Protocols for Iminodiacetic Acid as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iminodiacetic acid (IDA) is a versatile tridentate chelating agent that forms stable complexes with a wide range of metal ions.[1][2] As an organic compound with the formula HN(CH₂CO₂H)₂, it utilizes its secondary amine and two carboxyl groups to coordinate with metal ions, forming two stable five-membered chelate rings.[1][2] This strong binding affinity makes IDA a valuable tool in various scientific and industrial applications, from protein purification and environmental remediation to drug development and medical imaging. These application notes provide an overview of key uses and detailed protocols for researchers, scientists, and drug development professionals.

Application Note 1: Immobilized Metal Affinity Chromatography (IMAC)

This compound is a cornerstone ligand in Immobilized Metal Affinity Chromatography (IMAC), a widely used technique for purifying recombinant proteins, particularly those engineered with a polyhistidine tag (His-tag).[3][4]

Principle: The IDA ligand is covalently bound to a solid support matrix, such as agarose (B213101) or magnetic beads.[3] This IDA-matrix is then "charged" with divalent metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺).[3][5] The immobilized metal ions have vacant coordination sites that exhibit a strong affinity for the imidazole (B134444) rings of histidine residues.[4][6] When a cell lysate containing a His-tagged protein is passed over the IDA-metal resin, the protein selectively binds.[3] After washing away unbound proteins, the purified His-tagged protein is eluted by introducing a competitor like imidazole, lowering the pH, or adding a strong chelating agent like EDTA.[3]

Advantages of IDA in IMAC:

  • High Metal Loading Capacity: As a smaller molecule, IDA can be coupled to a matrix at a higher density, resulting in a greater metal loading capacity compared to some other ligands.[5][7]

  • Milder Elution: The tridentate nature of IDA (coordinating the metal ion with three valencies) means that lower concentrations of imidazole are typically required for elution compared to tetradentate ligands like nitrilotriacetic acid (NTA).[5][7] This can be beneficial for the stability of sensitive proteins.

  • Cost-Effective: IDA-based resins are often less expensive than their NTA counterparts.[5]

Considerations: The binding affinity and specificity in IMAC depend on several factors, including the choice of metal ion.[5][8] Nickel (Ni²⁺) resins generally offer higher affinity but lower specificity, while Cobalt (Co²⁺) resins provide higher specificity at the cost of lower affinity and yield.[5][6]

Data Presentation: IDA vs. NTA in IMAC
FeatureThis compound (IDA)Nitrilotriacetic Acid (NTA)Reference
Structure Tridentate LigandTetradentate Ligand[4][5][7]
Metal Coordination Coordinates metal ion with 3 valenciesCoordinates metal ion with 4 valencies[5]
Metal Ion Leaching Higher potential for metal ion leachingLower metal ion leaching due to stronger hold[5]
Binding Capacity Generally higher metal loading capacityLower metal loading capacity[5][7]
Elution Conditions Requires lower imidazole concentrations for elutionRequires higher imidazole concentrations for elution[5][7]
Binding Specificity Can result in lower purity due to weaker metal bindingGenerally provides higher purity of eluted protein[5]

Application Note 2: Heavy Metal Ion Removal

IDA-functionalized materials are highly effective for the adsorptive removal of toxic heavy metal ions from aqueous solutions and wastewater.[9][10][11] This application is critical for environmental remediation and pollution control.

Principle: IDA is immobilized on a stable, insoluble support, such as a polymer resin or graphene oxide.[1][12] The material is then used as an adsorbent. The IDA groups selectively chelate and bind heavy metal ions from the solution, including Cr(VI), Pb(II), Cd(II), Ni(II), Cu(II), and Hg(II).[9][10] The mechanism involves the formation of stable complexes between the IDA ligand and the metal ions.[12] After saturation, the adsorbent can often be regenerated by treating it with an acid solution to release the bound metal ions, allowing for its reuse.[1]

Data Presentation: Metal Removal Efficiency
Metal IonAdsorbentRemoval Efficiency / CapacityConditionsReference
Cr(VI) IDA-functionalized resin99.7% removal200 mg resin, 3.5 h[9][12]
Ni(II) IDA-functionalized resin65% removal200 mg resin, 3.5 h[9][12]
Pb(II) IDA-functionalized resin59% removal200 mg resin, 3.5 h[9][12]
Cd(II) IDA-functionalized resin28% removal200 mg resin, 3.5 h[9][12]
Pb(II) IDA-functionalized hypercrosslinked polymer1138 mg/g uptake capacity-[10]
Cu(II) IDA-grafted graphene oxideHighest affinity among 10 tested ionspH 7[1]

Application Note 3: Radiopharmaceutical Development

IDA and its derivatives serve as excellent bifunctional chelators for developing radiopharmaceuticals used in diagnostic imaging.[13][14]

Principle: This approach involves attaching a small chelating group, like IDA, to a biologically active molecule that targets a specific organ or tissue.[13][14] The IDA moiety then firmly chelates a gamma-emitting radiometal, most notably Technetium-99m (⁹⁹ᵐTc).[13][15] The resulting radiolabeled compound's distribution in the body is governed by the biologically active part of the molecule, allowing for targeted imaging.[13][14] N-substituted IDA derivatives, such as HIDA (Lidofenin), are famously used in hepatobiliary this compound (HIDA) scans to evaluate gallbladder and biliary system function.[2][13][15]

Application Note 4: Drug Discovery and Delivery

The chelating properties of IDA are being explored in novel therapeutic and drug discovery platforms.

  • Metalloenzyme Inhibitor Discovery: IMAC resins using IDA and various metal ions can serve as a screening platform.[16] They can act as a surrogate for a metalloenzyme active site to select potential inhibitor compounds with metal-binding groups from a mixture, potentially accelerating drug discovery.[16]

  • Targeted Drug Delivery: IDA-conjugated nanoparticles have been designed to act as bifunctional modulators. For instance, they can chelate excess Zn²⁺ ions that accelerate the aggregation of amyloid-β protein, implicated in Alzheimer's disease, and simultaneously inhibit the fibrillation process.[17]

  • Sustained-Release Chelators: A copolymer of lactic acid and IDA has been developed as a biodegradable, sustained-release chelating agent for treating lead (Pb²⁺) poisoning.[18] This polymeric approach offers the potential for long-lasting effects with improved biocompatibility.[18]

Experimental Protocols

Protocol 1: Purification of His-tagged Protein using Ni-IDA Affinity Chromatography

This protocol outlines the general steps for purifying a His-tagged recombinant protein from a bacterial cell lysate using Ni-IDA resin.

  • Preparation of Buffers:

    • Lysis/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

    • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0. (Note: Imidazole concentration may need optimization to minimize non-specific binding).

    • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0. (Note: Use the lowest effective concentration to elute the target protein).

  • Preparation of Cell Lysate:

    • Resuspend the cell pellet (from bacterial expression) in Lysis/Binding Buffer.

    • Lyse the cells using sonication or high-pressure homogenization on ice.

    • Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Collect the clarified supernatant for purification.

  • Resin Equilibration:

    • Add an appropriate volume of IDA resin slurry to a chromatography column. Allow the storage buffer to drain.

    • Equilibrate the resin by washing with 5-10 column volumes (CV) of deionized water.

    • (If resin is uncharged) Charge the resin with a metal salt solution (e.g., 50 mM NiSO₄) followed by a water wash.

    • Equilibrate the charged resin with 5-10 CV of Lysis/Binding Buffer.

  • Protein Binding:

    • Load the clarified lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding (e.g., 1 mL/min).

    • Collect the flow-through fraction to check for unbound protein via SDS-PAGE.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

    • Monitor the absorbance at 280 nm (A₂₈₀) of the wash effluent until it returns to baseline.

  • Elution:

    • Elute the bound His-tagged protein by applying the Elution Buffer to the column.

    • Collect fractions of 1-2 CV and monitor the A₂₈₀ to identify fractions containing the purified protein.

  • Analysis:

    • Analyze the collected fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to confirm the purity of the target protein.

Protocol 2: Evaluation of Heavy Metal Adsorption by IDA-Functionalized Resin

This protocol describes a batch experiment to determine the removal efficiency of a heavy metal ion from an aqueous solution.

  • Preparation of Metal Ion Stock Solution:

    • Prepare a 1000 mg/L (ppm) stock solution of a target heavy metal salt (e.g., Pb(NO₃)₂, NiSO₄, CrK(SO₄)₂) in deionized water.

    • From the stock, prepare a working solution of the desired concentration (e.g., 100 ppm) for the experiment. Adjust the pH of the solution if required for the specific metal ion.

  • Adsorption Experiment:

    • Accurately weigh a specific amount of dry IDA-functionalized resin (e.g., 100 mg) into several flasks or tubes.

    • Add a defined volume of the metal ion working solution (e.g., 50 mL) to each flask.

    • Seal the flasks and place them on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined time (e.g., 4 hours) to reach equilibrium.

    • Include a control flask containing only the metal ion solution without the resin.

  • Sample Analysis:

    • After incubation, allow the resin to settle.

    • Carefully collect an aliquot of the supernatant from each flask. If necessary, filter the supernatant to remove any fine resin particles.

    • Determine the final concentration of the metal ion remaining in the supernatant using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculation of Removal Efficiency:

    • Calculate the percentage of metal ion removal using the following formula:

      • Removal (%) = [(C₀ - Cₑ) / C₀] * 100

      • Where C₀ is the initial metal ion concentration and Cₑ is the equilibrium (final) metal ion concentration in the supernatant.

  • Calculation of Adsorption Capacity:

    • Calculate the adsorption capacity (qₑ, in mg/g) of the resin at equilibrium:

      • qₑ = [(C₀ - Cₑ) * V] / m

      • Where V is the volume of the solution (in L) and m is the mass of the adsorbent (in g).

Visualizations

cluster_IDA This compound (IDA) IDA HN(CH₂COO⁻)₂ Complex Stable Chelate Complex IDA->Complex Coordinates via 1 N and 2 O atoms Metal Metal Ion (M²⁺) Metal->Complex Binds to

Caption: Chelation mechanism of this compound (IDA) with a divalent metal ion.

Lysate Clarified Cell Lysate (with His-tagged Protein) Binding 2. Load Lysate (Protein Binds) Lysate->Binding Equilibration 1. Equilibrate Ni-IDA Column Equilibration->Binding Wash 3. Wash (Remove Impurities) Binding->Wash Elution 4. Elute (with Imidazole) Wash->Elution Impurities Unbound Proteins & Impurities Wash->Impurities out Purified Purified His-tagged Protein Elution->Purified out

Caption: Experimental workflow for IMAC purification of a His-tagged protein using Ni-IDA.

cluster_prep Preparation MetalSol Prepare Metal Ion Solution (C₀) Adsorption 1. Mix & Incubate (Batch Adsorption) MetalSol->Adsorption Resin Weigh IDA-Functionalized Resin (m) Resin->Adsorption Separation 2. Separate Resin from Solution Adsorption->Separation Analysis 3. Analyze Supernatant for Final Concentration (Cₑ) Separation->Analysis Calculation 4. Calculate Removal % & Adsorption Capacity Analysis->Calculation

Caption: Workflow for evaluating heavy metal adsorption by an IDA-functionalized resin.

IDA This compound (Chelating Moiety) Bifunctional Bifunctional Analog (e.g., HIDA) IDA->Bifunctional + BioMolecule Biologically Active Molecule (Targeting) BioMolecule->Bifunctional Covalently Linked Radiopharm Final Radiopharmaceutical for Imaging Bifunctional->Radiopharm Chelates Radiometal Radiometal (e.g., ⁹⁹ᵐTc) Radiometal->Radiopharm

Caption: Logical relationship for IDA in bifunctional radiopharmaceutical development.

References

Application of Technetium-99m Labeled Iminodiacetic Acid Derivatives in Hepatobiliary Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m (Tc-99m) labeled iminodiacetic acid (IDA) derivatives are radiopharmaceuticals routinely used in nuclear medicine for hepatobiliary scintigraphy, commonly known as a HIDA scan.[1][2] These tracers provide a non-invasive method to evaluate the function and anatomy of the liver, gallbladder, and biliary system.[3] Following intravenous injection, Tc-99m IDA derivatives are taken up by hepatocytes and excreted into the bile, allowing for dynamic imaging of the hepatobiliary tract.[3][4] This document provides detailed application notes and protocols for the use of these agents in a research and drug development setting.

The two most commonly used Tc-99m IDA derivatives are Tc-99m mebrofenin (B129125) and Tc-99m disofenin (B14549).[1][4] The choice between these agents often depends on the patient's clinical condition, particularly their serum bilirubin (B190676) levels, as mebrofenin has shown better performance in patients with hyperbilirubinemia.

Applications in Hepatobiliary Imaging

The primary applications of Tc-99m IDA derivatives in hepatobiliary imaging include:

  • Evaluation of Acute Cholecystitis: Non-visualization of the gallbladder with tracer accumulation in the liver and excretion into the small intestine is a highly sensitive and specific sign of acute cholecystitis, suggesting cystic duct obstruction.[4]

  • Assessment of Biliary Dyskinesia: A quantitative measurement of gallbladder ejection fraction (GBEF) can be performed following the administration of cholecystokinin (B1591339) (CCK) to assess gallbladder contractility. A low GBEF may be indicative of biliary dyskinesia.

  • Detection of Bile Leaks: Extravasation of the radiotracer outside the biliary tree is a direct indicator of a bile leak, often a complication of surgery or trauma.

  • Evaluation of Biliary Patency: Delayed or absent visualization of tracer in the small intestine can indicate an obstruction in the common bile duct.

  • Assessment of Neonatal Jaundice: Differentiating between neonatal hepatitis and biliary atresia is a critical application. In biliary atresia, there is good hepatic uptake but no excretion into the bowel, even on delayed imaging.[5]

  • Liver Transplant Evaluation: Hepatobiliary scintigraphy can be used to assess the function of a transplanted liver, including uptake and excretion, and to detect complications such as bile leaks or obstruction.

Quantitative Data Summary

The selection of a specific Tc-99m IDA derivative can be influenced by its pharmacokinetic properties. The following tables summarize key quantitative data for Tc-99m mebrofenin and Tc-99m disofenin.

ParameterTc-99m MebrofeninTc-99m DisofeninReference
Renal Excretion (Normal Bilirubin) ~1% in 2 hours~9% in 2 hours[4]
Renal Excretion (Elevated Bilirubin) Lower than disofeninHigher than mebrofenin
Time to Peak Liver Activity (Rats) 80 +/- 30 s-[6]
Time to Half of Peak Activity (Rats) 524 +/- 82 s-[6]
RadiopharmaceuticalHepatic Uptake at 5 min (% of injected dose)Biliary Excretion at 60 min (% of injected dose)Urinary Excretion at 60 min (% of injected dose)
Tc-99m-Lidofenin 85.4 ± 3.245.2 ± 8.14.8 ± 1.5
Tc-99m-Disofenin 91.2 ± 2.560.5 ± 7.32.1 ± 0.8
Tc-99m-Mebrofenin 94.5 ± 1.875.3 ± 6.91.2 ± 0.5
Tc-99m-Arclofenin 88.7 ± 4.155.8 ± 9.23.5 ± 1.1

Data derived from studies in cultured rat hepatocytes and may not be directly comparable to human studies.[7]

Experimental Protocols

Protocol 1: Preparation of Technetium-99m Labeled this compound Derivatives

This protocol outlines the steps for radiolabeling commercially available kits of mebrofenin and disofenin.

Materials:

  • Commercially available kit for the preparation of Technetium Tc-99m Mebrofenin or Disofenin (containing the IDA derivative and a reducing agent, typically stannous chloride).[1][8]

  • Sterile, non-pyrogenic, and oxidant-free Sodium Pertechnetate (B1241340) (Tc-99m) injection.[1]

  • Sterile shielded syringe.[1]

  • Lead vial shield.[9]

  • Dose calibrator.[1]

  • Waterproof gloves.[1]

  • Alcohol swabs.[8]

Procedure:

  • Preparation: Wear waterproof gloves throughout the procedure.[1] Place the reaction vial in a lead shield.[9]

  • Aseptic Technique: Swab the rubber septum of the reaction vial with an alcohol swab.[8]

  • Reconstitution: Using a sterile shielded syringe, aseptically add 1-5 mL of Sodium Pertechnetate (Tc-99m) injection to the vial. The total activity should not exceed 3.7 GBq (100 mCi).[1]

  • Mixing: Gently swirl the contents of the vial for one minute to ensure complete dissolution of the lyophilized powder.[1]

  • Incubation: Let the vial stand at room temperature for at least 10 minutes.[1]

  • Labeling: Record the time and date of preparation.[1]

  • Quality Control: Before patient administration, perform radiochemical purity testing as described in Protocol 2.[1]

  • Dose Measurement: Aseptically withdraw the required patient dose using a sterile shielded syringe and measure the activity in a suitable dose calibrator immediately before administration.[1]

  • Storage: The reconstituted vial should be stored at controlled room temperature and used within six hours of preparation.[8]

G cluster_prep Preparation cluster_recon Reconstitution cluster_qc Final Steps start Start gloves Wear Waterproof Gloves start->gloves shield Place Vial in Lead Shield gloves->shield swab Swab Vial Septum shield->swab add_tc Add Tc-99m Pertechnetate swab->add_tc swirl Swirl for 1 minute add_tc->swirl stand Let Stand for 10 minutes swirl->stand record Record Time and Date stand->record qc Perform Quality Control record->qc measure Measure Patient Dose qc->measure end Administer to Patient measure->end

Fig 1. Workflow for the preparation of Tc-99m IDA radiopharmaceuticals.
Protocol 2: Quality Control of Technetium-99m Labeled IDA Derivatives

Radiochemical purity is essential to ensure diagnostic accuracy and minimize unnecessary radiation exposure. Thin-layer chromatography (TLC) is a common method for quality control.

Materials:

  • Instant thin-layer chromatography (ITLC-SG) strips.[10]

  • Developing solvents: e.g., 100% methanol (B129727) and 20% saline.[10]

  • Chromatography developing chamber.

  • Radiochromatogram scanner or gamma counter.

Procedure:

  • Spotting: Apply a small spot of the prepared radiopharmaceutical onto the origin of two ITLC-SG strips.[1]

  • Development:

    • Place one strip in a developing chamber containing 100% methanol.

    • Place the second strip in a developing chamber containing 20% saline.

  • Migration: Allow the solvent front to migrate to the top of the strips.[1]

  • Drying and Cutting: Remove the strips from the chambers, allow them to dry, and cut them in half at a pre-determined cut line.[1]

  • Counting: Count the radioactivity of each half of the strips using a gamma counter or a radiochromatogram scanner.

  • Calculation:

    • In the methanol system, free pertechnetate (TcO4-) migrates with the solvent front, while the Tc-99m IDA complex and hydrolyzed-reduced technetium (TcO2) remain at the origin.

    • In the saline system, both free pertechnetate and the Tc-99m IDA complex migrate with the solvent front, while hydrolyzed-reduced technetium remains at the origin.

    • Calculate the percentage of each species to determine the radiochemical purity. The acceptable radiochemical purity should be >95%.

G cluster_prep Sample Preparation cluster_develop Chromatography cluster_analysis Analysis spot Spot Radiopharmaceutical on ITLC strips develop Develop strips in respective solvents (Methanol & Saline) spot->develop dry_cut Dry and Cut Strips develop->dry_cut count Count Radioactivity dry_cut->count calculate Calculate Radiochemical Purity count->calculate

Fig 2. Quality control workflow for Tc-99m IDA derivatives.
Protocol 3: Hepatobiliary Imaging Protocol

Patient Preparation:

  • The patient should be fasting for a minimum of 4 hours prior to the study to ensure gallbladder filling.[4]

  • Opiates should be withheld for at least 4-6 hours as they can cause spasm of the sphincter of Oddi, potentially leading to a false-positive study.[4]

Radiopharmaceutical Administration:

  • The typical adult dose is 111-185 MBq (3-5 mCi) of Tc-99m mebrofenin or disofenin administered intravenously.[11]

  • Higher doses may be required for patients with elevated bilirubin levels.[11]

Imaging:

  • Instrumentation: A large field-of-view gamma camera equipped with a low-energy, all-purpose collimator is used.

  • Patient Positioning: The patient is positioned supine with the camera detector placed over the right upper quadrant of the abdomen, including the liver and small bowel.

  • Acquisition:

    • Dynamic imaging is initiated immediately after radiotracer injection.

    • Images are acquired for 60 minutes at a frame rate of 1 minute per frame.

    • Delayed imaging at 2-4 hours, or even up to 24 hours, may be necessary if the gallbladder or bowel activity is not visualized within the initial 60 minutes.

  • Pharmacologic Intervention (Optional):

    • Morphine Augmentation: If the gallbladder is not visualized by 60 minutes and there is tracer in the small bowel, morphine sulfate (B86663) (0.04 mg/kg) can be administered intravenously to constrict the sphincter of Oddi, promoting gallbladder filling. Imaging is continued for another 30 minutes.

    • CCK for GBEF: To calculate the gallbladder ejection fraction, a baseline image of the filled gallbladder is obtained. Cholecystokinin (e.g., sincalide, 0.02 µg/kg) is then infused over 30-60 minutes, and dynamic imaging is performed to measure the rate and extent of gallbladder emptying.

Signaling/Metabolic Pathway

Tc-99m IDA derivatives are actively transported into hepatocytes via organic anion transporting polypeptides (OATPs).[1] Unlike bilirubin, they are not conjugated within the hepatocyte.[12] They are then secreted into the biliary canaliculi by the multidrug resistance-associated protein 2 (MRP2). From the biliary canaliculi, they flow into the hepatic ducts, common bile duct, and subsequently into the gallbladder and small intestine.

G blood Bloodstream (Tc-99m IDA) hepatocyte Hepatocyte blood->hepatocyte OATP bile Biliary Canaliculi hepatocyte->bile MRP2 gallbladder Gallbladder bile->gallbladder intestine Small Intestine bile->intestine gallbladder->intestine CCK stimulation

Fig 3. Simplified metabolic pathway of Tc-99m IDA derivatives.

Conclusion

Technetium-99m labeled this compound derivatives are indispensable tools in the assessment of hepatobiliary function. The choice of agent and the specific imaging protocol should be tailored to the clinical question being addressed. Adherence to standardized protocols for radiopharmaceutical preparation, quality control, and image acquisition is crucial for obtaining accurate and reproducible results in both clinical and research settings. The quantitative data and detailed protocols provided in this document serve as a comprehensive resource for professionals in the field of drug development and biomedical research.

References

Application Notes and Protocols for the Removal of Heavy Metals from Aqueous Solutions Using Iminodiacetic Acid-Functionalized Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminodiacetic acid (IDA) is a chelating agent widely employed in the removal of heavy metals from aqueous solutions. Its effectiveness stems from the presence of two carboxylate groups and a secondary amine, which act as a tridentate ligand, forming stable complexes with various metal ions.[1] This property makes IDA an ideal candidate for functionalizing various support materials, such as resins, silica (B1680970) gel, and polymers, to create highly effective adsorbents for environmental remediation and purification processes.[2][3][4][5] These IDA-functionalized materials exhibit high adsorption capacities, selectivity for heavy metals, and can often be regenerated for multiple uses.[4][6] This document provides detailed application notes and experimental protocols for the use of IDA-functionalized adsorbents in heavy metal removal.

Principle of Operation: Chelation

The removal of heavy metal ions by IDA-functionalized materials is based on the principle of chelation. The iminodiacetate (B1231623) group selectively and irreversibly binds to metal ions through the coordination of its carboxyl and imino groups.[7] This interaction forms a stable, ring-like structure known as a chelate, effectively sequestering the metal ion from the solution. The general mechanism for a divalent metal cation is illustrated below.

Caption: Chelation mechanism of this compound with a divalent metal cation.

Data Presentation: Adsorption Capacities and Removal Efficiencies

The performance of various IDA-functionalized materials for the removal of different heavy metals is summarized in the tables below. These tables provide a comparative overview of their adsorption capacities and removal efficiencies under different experimental conditions.

Table 1: Maximum Adsorption Capacities of IDA-Functionalized Adsorbents for Various Heavy Metals

Adsorbent MaterialHeavy MetalAdsorption Capacity (mmol/g)Adsorption Capacity (mg/g)Reference
IDA-functionalized D301 resin (ID301)Cu(II)4.48284.7[4][8]
Pb(II)2.99619.5[4][8]
Cd(II)2.26254.1[4][8]
Iminodiacetate chelating resin (IDAR)Cu(II)1.79113.8[6][9]
Ni(II)1.72100.9[6][9]
Hg(II)0.96192.6[6][9]
Co(II)1.2674.2[6][9]
IDA-functionalized hypercrosslinked polymer (IDA-HCP)Pb(II)-1138[3]
IDA-functionalized nanoporous carbon (CMK-3)Pb(II)-147.4[10]
Cu(II)-145.1[10]
Cd(II)-142.3[10]

Table 2: Removal Efficiencies of IDA-Functionalized Adsorbents

Adsorbent MaterialHeavy MetalRemoval Efficiency (%)Reference
IDA functionalized cation exchange resinCr(VI)99.7[5][11]
Ni(II)65[5][7]
Pb(II)59[5][7]
Cd(II)28[5][7]

Experimental Protocols

This section provides detailed protocols for key experiments involving the use of IDA-functionalized materials for heavy metal removal.

Protocol 1: Preparation of IDA-Functionalized Resin

This protocol describes the synthesis of an IDA-functionalized resin, a common adsorbent for heavy metal removal.

Materials:

  • Chloromethylated styrene-divinylbenzene copolymer resin beads

  • This compound (IDA)

  • N,N-Dimethylformamide (DMF)

  • Distilled water

  • 0.1 N Hydrochloric acid (HCl)

Procedure:

  • Soak the chloromethylated styrene-DVB copolymer resin beads in DMF.

  • Prepare a 30% (w/v) solution of this compound in DMF.

  • Add the soaked resin beads to the IDA solution and reflux the mixture for 20 hours.

  • After reflux, wash the functionalized resin beads thoroughly with distilled water until a neutral pH is achieved.

  • Dry the resin at 140-160 °C for 2 hours.[11]

  • For pretreatment before use, soak the dried resin in distilled water for 48 hours to increase its surface area.

  • Regenerate the resin with 0.1 N HCl, followed by washing with distilled water.[11]

Protocol 2: Batch Adsorption Experiments

This protocol outlines the procedure for conducting batch adsorption experiments to evaluate the performance of IDA-functionalized adsorbents.

Materials:

  • IDA-functionalized adsorbent

  • Stock solutions of heavy metal ions (e.g., Cu(II), Pb(II), Cd(II)) of known concentration

  • pH meter

  • Shaker or orbital incubator

  • Centrifuge or filtration apparatus

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

  • Preparation of Metal Solutions: Prepare a series of standard solutions of the target heavy metal ions with varying initial concentrations from the stock solution.

  • Adsorption Study:

    • Accurately weigh a specific amount of the IDA-functionalized adsorbent and add it to a series of flasks.

    • Add a known volume of the prepared heavy metal solution to each flask.

    • Adjust the pH of the solutions to the desired value using dilute acid or base. The optimal pH can vary depending on the metal ion but is often in the range of 4-5.[4][10]

    • Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined contact time.

  • Sample Analysis:

    • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

    • Determine the final concentration of the heavy metal ions in the supernatant/filtrate using AAS or ICP-MS.

  • Data Analysis:

    • Calculate the amount of metal adsorbed per unit mass of the adsorbent (q_e) using the following equation: q_e = (C_0 - C_e) * V / m where:

      • q_e is the adsorption capacity at equilibrium (mg/g or mmol/g)

      • C_0 is the initial metal ion concentration (mg/L or mmol/L)

      • C_e is the equilibrium metal ion concentration (mg/L or mmol/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

    • Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100

Protocol 3: Column Adsorption and Regeneration

This protocol describes the procedure for continuous heavy metal removal using a fixed-bed column and subsequent regeneration of the adsorbent.

Materials:

  • IDA-functionalized adsorbent

  • Glass or acrylic column

  • Peristaltic pump

  • Heavy metal solution of known concentration

  • Eluting agent (e.g., 0.2 M HNO₃)[6]

  • Fraction collector (optional)

Procedure:

  • Column Packing: Pack the column with a known amount of the IDA-functionalized adsorbent.

  • Adsorption:

    • Pump the heavy metal solution through the column at a constant flow rate.

    • Collect effluent samples at regular time intervals.

    • Analyze the concentration of the heavy metal in the effluent samples.

    • Continue the process until the effluent concentration approaches the influent concentration (breakthrough).

  • Elution and Regeneration:

    • Once the column is saturated, pass an eluting agent (e.g., 0.2 M HNO₃) through the column to desorb the bound metal ions.[6]

    • Wash the column with distilled water until the pH of the effluent is neutral.

    • The regenerated column can be reused for subsequent adsorption cycles. Studies have shown that some resins can be reused for at least five sorption-desorption cycles with minimal loss of adsorption capacity.[6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for heavy metal removal using IDA-functionalized materials and the logical relationship of factors influencing the adsorption process.

ExperimentalWorkflow cluster_prep Adsorbent Preparation cluster_adsorption Adsorption Process cluster_analysis Analysis and Evaluation cluster_regen Regeneration prep Preparation of IDA- Functionalized Adsorbent batch Batch Adsorption Experiments prep->batch column Column Adsorption Studies prep->column analysis Analysis of Metal Concentration (AAS/ICP-MS) batch->analysis column->analysis regen Adsorbent Regeneration and Reuse column->regen data Data Analysis: Adsorption Capacity, Removal Efficiency analysis->data kinetics Kinetic and Isotherm Modeling data->kinetics regen->column Reuse

Caption: Experimental workflow for heavy metal removal using IDA materials.

AdsorptionFactors center_node Adsorption Performance ph pH ph->center_node temp Temperature temp->center_node time Contact Time time->center_node conc Initial Metal Concentration conc->center_node dose Adsorbent Dose dose->center_node

Caption: Key factors influencing the adsorption of heavy metals.

References

Application Notes and Protocols for the Industrial Synthesis of Glyphosate via the Iminodiacetic Acid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of iminodiacetic acid (IDA) in the industrial synthesis of glyphosate (B1671968), a widely used broad-spectrum herbicide. The document outlines the primary synthetic route, presents key quantitative data, and offers detailed experimental protocols for laboratory-scale synthesis.

Introduction

Glyphosate, chemically N-(phosphonomethyl)glycine, is a systemic herbicide that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[1][2][3] This pathway is crucial for the synthesis of aromatic amino acids in plants and various microorganisms but is absent in animals, forming the basis of glyphosate's selective herbicidal activity.[1][2][3] One of the predominant industrial methods for glyphosate synthesis utilizes this compound (IDA) as a key starting material.[1][4][5] This route involves a two-step process: the formation of N-(phosphonomethyl)this compound (PMIDA) from IDA, followed by the oxidative cleavage of PMIDA to yield glyphosate.[4][6]

The this compound (IDA) Pathway

The IDA pathway is a well-established method for the large-scale production of glyphosate.[4] The synthesis begins with this compound, which undergoes a Mannich-type reaction with formaldehyde (B43269) and a phosphorus source, typically phosphorous acid or phosphorus trichloride (B1173362), to produce N-(phosphonomethyl)this compound (PMIDA).[1][6] In the subsequent step, PMIDA is subjected to oxidation, which selectively cleaves one of the carboxymethyl groups to yield glyphosate.[4][6]

This pathway is favored for its efficiency and the relatively high purity of the final product. Different industrial producers may have variations in the specifics of the process, particularly concerning the source and synthesis of the initial IDA.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the IDA-based synthesis of glyphosate, compiled from various sources.

Table 1: Reaction Yields

Reaction StepDescriptionReported Yield
IDA to PMIDAConversion of this compound to N-(phosphonomethyl)this compound~93%[4]
PMIDA to GlyphosateOxidation of PMIDA to Glyphosate~93%[4]
Overall ProcessOverall yield from this compound~85%[4]
PMIDA Oxidation (Alternative)Reaction recovery rate using H₂O₂ and FeSO₄>90%[7]

Table 2: Reaction Conditions for PMIDA Oxidation

ParameterValueSource
Temperature60-70 °C[8]
PressureNormal Atmospheric Pressure[7][8]
OxidantHydrogen Peroxide (H₂O₂)[7][8]
Reducing Agent / CatalystFerrous Sulfate (B86663) (FeSO₄·7H₂O)[7][8]
Molar Ratio (PMIDA:H₂O₂:FeSO₄·7H₂O)1 : 2 : 3.6[7][8]
Hydrogen Peroxide Addition Time0.8 - 1.5 hours[8]
Oxidation Reaction Time1.0 - 2.5 hours (heat preservation)[8]
Ferrous Sulfate Solution Addition Time0.1 - 0.5 hours[8]
Reduction Reaction Time0.8 - 1.2 hours (heat preservation)[8]

Experimental Protocols

The following protocols are detailed methodologies for the key experimental steps in the synthesis of glyphosate via the IDA pathway. These protocols are intended for a laboratory setting and should be performed with appropriate safety precautions.

Protocol 1: Synthesis of N-(phosphonomethyl)this compound (PMIDA) from this compound

This protocol describes the synthesis of PMIDA through the reaction of this compound, formaldehyde, and phosphorus trichloride.

Materials:

  • This compound (IDA)

  • 37% Formaldehyde solution

  • Phosphorus trichloride (PCl₃)

  • Hydrochloric acid (36%)

  • Deionized water

  • Reaction vessel with stirring, heating, and pressure control capabilities

  • Dropping funnel

  • Condenser

Procedure:

  • Prepare an aqueous solution of the disodium (B8443419) salt of this compound (DSIDA). Alternatively, start with iminodiacetonitrile (B147120) and hydrolyze it with sodium hydroxide (B78521) to obtain the DSIDA solution.[6][9]

  • In a reaction vessel, under stirring and controlled pressure (-0.01 to -0.04 MPa), add the DSIDA solution.[9]

  • Add hydrochloric acid to the DSIDA solution. The molar ratio of the acid catalyst should be 0.2 to 1.0 times the molar amount of the initial iminodiacetonitrile (if starting from there).[9]

  • At a temperature of 45 to 75 °C, slowly add phosphorus trichloride dropwise. The molar ratio of PCl₃ should be 1.0 to 1.5 times that of the initial iminodiacetonitrile.[9] Control the pressure between -0.01 and -0.04 MPa.[9]

  • After the complete addition of PCl₃, add formaldehyde (1.0 to 2.2 times the molar amount of the initial iminodiacetonitrile) at a temperature of at least 80 °C.[9]

  • Maintain the reaction temperature at 100 to 120 °C for 1 to 7 hours to allow for the formation of a PMIDA suspension.[9]

  • After the reaction is complete, recover any unreacted formaldehyde under reduced pressure.

  • Cool the suspension and separate the solid PMIDA product by filtration.

  • Wash the PMIDA product with deionized water and dry to obtain a product with a purity of over 98%.[9]

Protocol 2: Synthesis of Glyphosate by Oxidation of PMIDA

This protocol details the oxidation of PMIDA to glyphosate using hydrogen peroxide and ferrous sulfate.

Materials:

  • N-(phosphonomethyl)this compound (PMIDA) powder (98% purity)

  • Hydrogen peroxide solution (30%)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Deionized water

  • Reaction vessel with stirring and heating capabilities

Procedure:

  • Oxidation Step:

    • In a reaction vessel, place the PMIDA raw powder.

    • Under continuous stirring and maintaining a temperature of 60-70 °C at normal pressure, add the hydrogen peroxide solution.[8] The molar ratio of PMIDA to H₂O₂ should be 1:2.[7][8]

    • The addition of hydrogen peroxide should be carried out over a period of 0.8 to 1.5 hours.[8]

    • After the addition is complete, maintain the temperature at 60-70 °C for 1.0 to 2.5 hours to ensure the oxidation reaction proceeds to completion.[8]

    • Cool the reaction mixture before proceeding to the next step.[8]

  • Reduction and Final Product Formation:

    • Filter the solution from the oxidation step into a new reaction vessel.

    • In a separate beaker, dissolve ferrous sulfate heptahydrate in an appropriate amount of deionized water to create a ferrous sulfate solution. The molar ratio of the initial PMIDA to FeSO₄·7H₂O should be 1:3.6.[7][8]

    • Under stirring and at a temperature of 60-70 °C, add the ferrous sulfate solution to the reaction vessel over a period of 0.1 to 0.5 hours.[8]

    • Maintain the temperature at 60-70 °C for 0.8 to 1.2 hours for the reduction reaction.[8]

    • The resulting solution contains glyphosate, typically at a concentration of about 20%.[8]

  • Purification (Optional):

    • The glyphosate solution can be concentrated under vacuum at a temperature not exceeding 60 °C to induce crystallization.[8]

    • The crystallized glyphosate can be separated and dried to obtain a high-purity glyphosate powder (e.g., 95%).[8]

Visualizations

Chemical Synthesis Pathway

G cluster_reagents1 cluster_reagents2 IDA This compound (IDA) PMIDA N-(phosphonomethyl)iminodiacetic acid (PMIDA) IDA->PMIDA Mannich Reaction Glyphosate Glyphosate PMIDA->Glyphosate Oxidative Cleavage reagents1 + Formaldehyde + PCl₃ (or H₃PO₃) reagents2 + Oxidizing Agent (e.g., H₂O₂)

Caption: Synthesis of Glyphosate from this compound.

Experimental Workflow

G start Start step1 Synthesis of PMIDA from IDA (Mannich Reaction) start->step1 step2 Oxidation of PMIDA step1->step2 step3 Reduction & Glyphosate Formation step2->step3 step4 Purification (Optional Crystallization) step3->step4 end Final Glyphosate Product step4->end

References

Application Notes and Protocols for Selective Metal Ion Extraction Using Iminodiacetic Acid Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of iminodiacetic acid (IDA) resin in the selective extraction of metal ions. This guide is intended for professionals in research, scientific, and drug development fields who require robust methods for metal ion separation and purification.

Introduction to this compound (IDA) Resin

This compound (IDA) resin is a chelating ion exchange resin widely employed for the selective removal and recovery of metal ions from various aqueous solutions. The resin consists of a solid support matrix, typically polystyrene-divinylbenzene, functionalized with this compound groups [-N(CH₂COOH)₂]. These IDA groups act as tridentate ligands, forming stable coordination complexes with metal ions through the nitrogen atom and the two carboxylate groups. This chelation mechanism provides high selectivity for transition metals over alkali and alkaline earth metals.

The binding of metal ions to IDA resin is highly dependent on the pH of the solution. At low pH, the carboxyl groups are protonated, reducing the resin's chelating ability. As the pH increases, the carboxyl groups deprotonate, enhancing the formation of metal-IDA complexes. This pH dependency can be exploited for the selective binding and elution of different metal ions.

Quantitative Data: Metal Ion Binding and Elution

The following tables summarize the binding capacities and elution conditions for various metal ions on IDA resin. This data is compiled from multiple studies to provide a comparative reference.

Table 1: Metal Ion Binding Capacities on this compound Resin

Metal IonResin TypeBinding Capacity (mmol/g)Binding Capacity (mg/g)Optimal pHReference(s)
Cu(II)Iminodiacetate chelating resin (IDAR)1.79113.74.0[1]
Ni(II)Iminodiacetate chelating resin (IDAR)1.72101.04.0 - 5.0[1][2][3][4]
Co(II)Iminodiacetate chelating resin (IDAR)1.2674.24.0 - 5.0[1][2][3][4]
Hg(II)Iminodiacetate chelating resin (IDAR)0.96192.6-[1]
Pb(II)Functionalized cation exchange resin--3.5[5][6][7]
Cd(II)Functionalized cation exchange resin--3.5[5][6][7]
Cr(VI)Functionalized cation exchange resin--3.5[5][6][7]
Mn(II)Amberlite IRC 748--> 5.0[2][3][4]
Mg(II)Amberlite IRC 748--> 5.0[2][3][4]

Note: Binding capacities can vary depending on the specific resin, experimental conditions, and the presence of competing ions.

Table 2: Elution Conditions for Metal Ions from this compound Resin

Metal IonEluentConcentrationRecovery (%)Reference(s)
Cu(II)Nitric Acid (HNO₃)0.2 M>95%[1][8]
Ni(II)Nitric Acid (HNO₃)0.2 M>95%[1][8]
Hg(II)Nitric Acid (HNO₃)0.2 M>95%[1][8]
Co(II)Nitric Acid (HNO₃)0.2 MPartially eluted[1]
Ni(II), Co(II), Mn(II), Mg(II)Sulfuric Acid (H₂SO₄)1 M-[2]
His-tagged ProteinsImidazole (B134444)200-300 mM>95%[9][10]

Experimental Protocols

This section provides detailed protocols for two common applications of IDA resin: heavy metal removal from wastewater and purification of His-tagged proteins.

Protocol for Selective Extraction of Heavy Metals from Industrial Wastewater

This protocol outlines a general procedure for the removal of heavy metal ions such as Cu(II), Ni(II), and Pb(II) from an aqueous solution using IDA resin in a column chromatography setup.

Materials:

  • This compound (IDA) chelating resin

  • Chromatography column

  • Peristaltic pump

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Nitric acid (HNO₃) or Sulfuric acid (H₂SO₄) for elution

  • Deionized water

  • Metal standard solutions for analysis (e.g., AAS or ICP-MS)

Procedure:

  • Resin Preparation and Packing:

    • Swell the desired amount of IDA resin in deionized water for at least 2 hours.

    • Prepare a slurry of the resin in deionized water and pour it into the chromatography column.

    • Allow the resin to settle and pack uniformly. Wash the packed resin with 5-10 bed volumes of deionized water to remove any impurities.

  • Equilibration:

    • Equilibrate the resin by passing 5-10 bed volumes of a buffer solution at the optimal pH for binding the target metal ion(s) (refer to Table 1). For example, for Cu(II) and Ni(II), a pH of 4.0-5.0 is suitable.[2][3][4][11] Use a low flow rate (e.g., 1-5 mL/min) for equilibration.

  • Sample Loading:

    • Adjust the pH of the wastewater sample to the optimal binding pH.

    • Load the sample onto the column using a peristaltic pump at a controlled flow rate (e.g., 1-5 mL/min). The optimal flow rate will depend on the column dimensions and resin volume.

    • Collect the flow-through and analyze it for the concentration of the target metal ion to determine the breakthrough point.

  • Washing:

    • After loading the sample, wash the column with 5-10 bed volumes of the equilibration buffer to remove any non-specifically bound ions.

  • Elution:

    • Elute the bound metal ions by passing an acidic solution through the column. For example, use 0.2 M HNO₃ to elute Cu(II) and Ni(II).[1][8]

    • Collect the eluate in fractions and analyze each fraction for the concentration of the eluted metal ion.

  • Resin Regeneration:

    • After elution, regenerate the resin for reuse.

    • Wash the column with 5-10 bed volumes of a strong acid solution (e.g., 1 M HCl) to strip any remaining metal ions.

    • Wash with 10-20 bed volumes of deionized water until the pH of the effluent is neutral.

    • Re-equilibrate the resin with the appropriate buffer for the next use.

Protocol for Purification of His-tagged Proteins using Ni-IDA Resin

This protocol describes the purification of a recombinant protein containing a polyhistidine tag (His-tag) using IDA resin charged with Ni(II) ions (Ni-IDA).

Materials:

  • IDA resin

  • Nickel(II) sulfate (B86663) (NiSO₄) solution (100 mM)

  • Chromatography column or spin columns

  • Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0

  • Cell lysate containing the His-tagged protein

Procedure:

  • Resin Charging with Ni(II):

    • Wash the IDA resin with 5 bed volumes of deionized water.

    • Load the resin with 2-3 bed volumes of 100 mM NiSO₄ solution. A color change to light blue should be observed.

    • Wash the resin with 5-10 bed volumes of deionized water to remove unbound Ni(II) ions.

    • Equilibrate the Ni-IDA resin with 5-10 bed volumes of Binding Buffer.

  • Sample Loading:

    • Clarify the cell lysate by centrifugation to remove cell debris.

    • Add imidazole to the lysate to a final concentration of 10-20 mM to reduce non-specific binding.

    • Load the clarified lysate onto the equilibrated Ni-IDA column at a slow flow rate (e.g., 0.5-1 mL/min).

  • Washing:

    • Wash the column with 10-20 bed volumes of Wash Buffer to remove unbound and weakly bound proteins. The imidazole concentration in the wash buffer can be optimized to maximize purity without eluting the His-tagged protein.

  • Elution:

    • Elute the His-tagged protein by applying the Elution Buffer to the column. The high concentration of imidazole competes with the His-tag for binding to the Ni(II) ions, thus displacing the protein.

    • Collect the eluate in fractions.

  • Analysis and Downstream Processing:

    • Analyze the collected fractions for the presence of the purified protein using methods such as SDS-PAGE and Bradford assay.

    • Pool the fractions containing the pure protein.

    • If necessary, remove the imidazole from the purified protein sample by dialysis or buffer exchange chromatography.

  • Resin Regeneration:

    • To regenerate the Ni-IDA resin, strip the bound Ni(II) ions by washing with 5-10 bed volumes of 100 mM EDTA solution.

    • Wash thoroughly with deionized water. The resin can then be recharged with NiSO₄ for the next purification.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G cluster_chelation Chelation Mechanism of this compound Resin Polymer Matrix N N Resin->N Covalent Bond CH2COO1 CH₂COO⁻ N->CH2COO1 CH2COO2 CH₂COO⁻ N->CH2COO2 Metal Metal Ion (M²⁺) N->Metal Coordination Bond CH2COO1->Metal Coordination Bond CH2COO2->Metal Coordination Bond

Caption: Chelation of a metal ion by the this compound functional group on the resin.

G cluster_workflow Experimental Workflow for Selective Metal Ion Extraction Start Start ResinPrep 1. Resin Preparation & Packing Start->ResinPrep Equilibration 2. Equilibration (Adjust pH) ResinPrep->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing Loading->Washing Elution 5. Elution (Acidic Solution) Washing->Elution Analysis Analysis of Eluate (AAS/ICP) Elution->Analysis Regeneration 6. Resin Regeneration Elution->Regeneration End End Analysis->End Regeneration->Equilibration For Reuse

Caption: General workflow for selective metal ion extraction using IDA resin.

References

Application Notes and Protocols: Immobilization of Iminodiacetic Acid on Magnetic Beads for High-Efficiency Protein Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the immobilization of iminodiacetic acid (IDA) onto magnetic beads. This technique is a cornerstone of immobilized metal-ion affinity chromatography (IMAC), a widely used method for the purification of proteins, particularly those with polyhistidine tags (His-tags).[1][2] These protocols are designed to guide researchers through the synthesis, functionalization, and application of IDA-magnetic beads for robust and efficient protein separation.

Introduction

IMAC is a powerful protein purification technique that relies on the specific interaction between certain amino acid residues on a protein's surface (most notably histidine) and chelated transition metal ions.[1][2] this compound is a tridentate chelating ligand that can be covalently attached to a solid support, such as magnetic beads, and subsequently charged with divalent metal ions like Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺.[1][3] The resulting IDA-metal ion complex provides a high-affinity binding site for proteins containing accessible histidine, cysteine, or tryptophan residues.[1]

Magnetic beads offer significant advantages over traditional porous resins for protein purification, including a larger surface area for ligand immobilization, reduced nonspecific binding, and the ability to perform separations directly in crude cell lysates without the need for centrifugation or column chromatography.[1][4] This simplifies and accelerates the purification workflow, making it amenable to high-throughput and automated applications.[1][5]

Key Features and Advantages of IDA-Magnetic Beads:

  • High Efficiency: The superparamagnetic nature of the beads allows for rapid and efficient separation from the sample solution using an external magnetic field.[6]

  • Low Nonspecific Binding: The hydrophilic surface coating of the magnetic beads minimizes the unwanted binding of contaminating proteins.[1][5]

  • Scalability: The protocol can be easily scaled up or down to accommodate different sample volumes and protein expression levels.[7]

  • Versatility: IDA-magnetic beads can be charged with various metal ions to optimize the purification of different proteins.[1] They are effective for purifying proteins of various sizes and expression levels under both native and denaturing conditions.[5][8]

  • Cost-Effective: IMAC is a relatively inexpensive and straightforward purification method.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters of commercially available and experimentally prepared IDA-magnetic beads, providing a basis for comparison and selection.

Table 1: Physical and Chemical Properties of IDA-Magnetic Beads

Parameter1 µm Beads5 µm BeadsSource
Composition Magnetic beads with surface IDA groupsMagnetic beads with surface IDA groups[5][8]
Number of Beads ~ 1.68 x 10⁹ beads/mg~ 5 x 10⁷ beads/mg[5][8]
Magnetization ~40-45 EMU/g~40-45 EMU/g[5][8]
Type of Magnetization SuperparamagneticSuperparamagnetic[5][8]
Stability pH 3-11 (Short Term), pH 4-10 (Long Term), 4°C - 140°CpH 3-11 (Short Term), pH 4-10 (Long Term), 4°C - 140°C[5][8]

Table 2: Performance Characteristics of IDA-Magnetic Beads

ParameterValueSource
NiSO₄ Binding Capacity (1µm Beads) ~40 μMol/g of Beads[8]
NiSO₄ Binding Capacity (5µm Beads) ~32 μMol/g of Beads[8]
Protein Binding Capacity (His-tagged GFP) 93.4 mg/g (Fe₃O₄/MPS@PAA/NTA-Ni²⁺)[9]
Protein Binding Capacity (Generic) Higher than NTA-functionalized beads[2]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of IDA-functionalized magnetic beads and their subsequent use in protein purification.

Protocol 1: Synthesis of IDA-Functionalized Magnetic Beads

This protocol describes a common method for synthesizing silica-coated magnetic nanoparticles and subsequently functionalizing them with this compound.

Materials:

  • Fe₃O₄ magnetic nanoparticles (MNPs)

  • Ethanol

  • Deionized water

  • Ammonia solution (28-30%)

  • Tetraethyl orthosilicate (TEOS)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Epichlorohydrin

  • This compound (IDA)

Procedure:

  • Silica Coating of Magnetic Nanoparticles:

    • Disperse 100 mg of Fe₃O₄ MNPs in a mixture of 100 mL ethanol and 25 mL deionized water.[10]

    • Sonicate the dispersion for 15 minutes to ensure homogeneity.[10]

    • Add 6 mL of ammonia solution and 0.6 mL of TEOS dropwise while stirring vigorously.[10]

    • Continue the reaction for 12 hours at room temperature with mechanical stirring.[10]

    • Separate the resulting Fe₃O₄@SiO₂ nanoparticles using a strong magnet and wash them several times with ethanol and deionized water.[10]

  • Synthesis of IDA-propyl-silane:

    • Add 0.842 mL of APTES to 25 mL of deionized water in an ice bath with magnetic stirring for 1 hour.[11]

    • Add 1.26 g of sodium chloroacetate and heat the mixture to 80°C for 7 hours. Maintain the pH between 8.0 and 9.0 using 5 M NaOH.[10][11]

    • After the reaction, adjust the pH of the solution to 3.0 with concentrated HCl to obtain the IDA-propyl-silane solution.[10][11]

  • Functionalization of Silica-Coated Magnetic Nanoparticles with IDA:

    • Disperse 200 mg of the Fe₃O₄@SiO₂ nanoparticles in the prepared IDA-propyl-silane solution.[11]

    • Sonicate the mixture for 15 minutes.[11]

    • Heat the reaction to 95°C for 2 hours with mechanical agitation.[11]

    • Magnetically separate the functionalized beads and wash them thoroughly with deionized water to obtain the IDA-magnetic beads.[11]

Protocol 2: Protein Purification using IDA-Magnetic Beads

This protocol outlines the general procedure for capturing and eluting a His-tagged protein from a cell lysate using the prepared IDA-magnetic beads.

Materials:

  • IDA-Magnetic Beads

  • Metal salt solution (e.g., 0.1 M NiSO₄)

  • Equilibration/Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)

  • Cleared cell lysate containing the His-tagged protein of interest

  • Magnetic separator

Procedure:

  • Metal Ion Charging:

    • Resuspend the IDA-magnetic beads in deionized water.

    • Add the bead suspension to a 0.1 M solution of the desired metal salt (e.g., NiSO₄).[11]

    • Incubate for 2 hours at room temperature with gentle mixing.[11]

    • Magnetically separate the beads and wash them several times with deionized water to remove unbound metal ions.

  • Bead Equilibration:

    • Resuspend the metal-charged beads in Equilibration/Wash Buffer.

    • Place the tube on a magnetic separator and discard the supernatant.

    • Repeat this wash step two more times to fully equilibrate the beads.

  • Protein Binding:

    • Add the cleared cell lysate to the equilibrated beads.

    • Incubate for 30-60 minutes at 4°C with gentle end-over-end rotation to allow the His-tagged protein to bind to the beads.[12]

  • Washing:

    • Place the tube on the magnetic separator and discard the supernatant (unbound proteins).

    • Resuspend the beads in Equilibration/Wash Buffer.

    • Repeat the wash step 2-3 times to remove nonspecifically bound proteins.

  • Elution:

    • After the final wash, remove the supernatant.

    • Add Elution Buffer to the beads to release the bound His-tagged protein.

    • Incubate for 5-10 minutes at room temperature with occasional gentle vortexing.

    • Place the tube on the magnetic separator and carefully collect the supernatant containing the purified protein.

    • For complete recovery, a second elution step can be performed.

Visual Representations

The following diagrams illustrate the key processes involved in the preparation and application of IDA-magnetic beads for protein separation.

experimental_workflow Fe3O4 Fe3O4 Nanoparticles SilicaCoating Silica Coating (TEOS, NH3) Fe3O4->SilicaCoating Fe3O4_SiO2 Fe3O4@SiO2 Core-Shell Beads SilicaCoating->Fe3O4_SiO2 Functionalization Surface Functionalization Fe3O4_SiO2->Functionalization IDA_Silane IDA-Silane Synthesis IDA_Silane->Functionalization IDA_Beads IDA-Functionalized Magnetic Beads Functionalization->IDA_Beads

Caption: Synthesis of IDA-Functionalized Magnetic Beads.

protein_separation_workflow Start IDA-Magnetic Beads MetalCharging 1. Metal Ion Charging (e.g., Ni2+) Start->MetalCharging Equilibration 2. Equilibration MetalCharging->Equilibration Binding 3. Protein Binding (Cell Lysate) Equilibration->Binding Washing 4. Washing Binding->Washing Elution 5. Elution (Imidazole) Washing->Elution PurifiedProtein Purified Protein Elution->PurifiedProtein

Caption: Protein Separation Workflow using IDA-Magnetic Beads.

Conclusion

The immobilization of this compound on magnetic beads provides a robust and efficient platform for protein separation. The protocols and data presented in these application notes offer a comprehensive guide for researchers to implement this technology in their protein purification workflows. The versatility, scalability, and ease of use make IDA-magnetic beads an invaluable tool in academic research and industrial drug development.

References

Application Notes and Protocols for Iminodiacetic Acid-Based Metal Ion Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of iminodiacetic acid (IDA)-based assays in the detection of heavy metal ions in environmental samples. The methodologies described herein leverage the strong chelating properties of IDA to provide sensitive and selective detection of various metal contaminants.

Introduction

This compound (IDA) is a tridentate chelating agent that forms stable complexes with a variety of divalent and trivalent metal ions.[1] This property makes it an excellent functional group for the development of sensors aimed at detecting heavy metal pollution in environmental matrices such as water. The basic principle of IDA-based assays involves the selective binding of metal ions by the IDA moiety, which is often immobilized on a solid support or integrated into a signaling probe. This binding event is then transduced into a measurable signal, which can be colorimetric, fluorescent, or electrochemical.

The interaction between IDA and a divalent metal cation involves the formation of two five-membered chelate rings, creating a stable complex. The nitrogen atom and the two carboxylate groups of IDA coordinate with the metal ion, leading to a high degree of stability.[2] This selective and strong binding is the foundation for the high sensitivity and selectivity of IDA-based detection methods.

Signaling Pathways and Detection Mechanisms

The detection of metal ions using IDA-based assays relies on a variety of signaling mechanisms. The choice of mechanism depends on the specific assay format and the desired output signal.

Chelation-Induced Aggregation for Colorimetric Detection

A common strategy for colorimetric detection involves the use of IDA-functionalized gold or silver nanoparticles. In the absence of the target metal ion, these nanoparticles are dispersed in solution, exhibiting a characteristic color (e.g., red for gold nanoparticles). Upon the addition of the target metal ion, the IDA groups on the surface of adjacent nanoparticles chelate the metal ion, leading to the formation of nanoparticle aggregates.[3][4] This aggregation causes a shift in the surface plasmon resonance of the nanoparticles, resulting in a visible color change (e.g., to blue or purple), which can be quantified spectrophotometrically.[4]

G cluster_0 Initial State: Dispersed Nanoparticles cluster_1 Metal Ion Addition cluster_2 Final State: Aggregated Nanoparticles IDA-NP1 IDA-NP Metal Ion Metal Ion IDA-NP1->Metal Ion Chelation IDA-NP2 IDA-NP IDA-NP2->Metal Ion Chelation IDA-NP3 IDA-NP IDA-NP3->Metal Ion Chelation Aggregated NPs Aggregated NPs Metal Ion->Aggregated NPs Aggregation

Caption: Chelation-induced aggregation of IDA-functionalized nanoparticles for colorimetric metal ion detection.

Fluorescence Quenching or Enhancement

IDA can be incorporated into fluorescent probes. The binding of a metal ion to the IDA moiety can lead to either quenching or enhancement of the fluorescence signal. For instance, a fluorophore can be designed such that its emission is quenched in the free state and is restored or enhanced upon binding to a metal ion. This change in fluorescence intensity provides a quantitative measure of the metal ion concentration.

G cluster_0 Initial State cluster_1 Metal Ion Addition cluster_2 Final State IDA-Fluorophore IDA-Fluorophore (Fluorescent) Metal Ion Metal Ion IDA-Fluorophore->Metal Ion Binding Metal-IDA-Fluorophore (Quenched/Enhanced) Metal-IDA-Fluorophore (Quenched/Enhanced) Metal Ion->Metal-IDA-Fluorophore (Quenched/Enhanced) Signal Change G Electrode Electrode IDA-Modified Electrode IDA-Modified Electrode Electrode->IDA-Modified Electrode Functionalization Metal Ion Binding Metal Ion Binding IDA-Modified Electrode->Metal Ion Binding Exposure to Sample Electrochemical Signal Change Electrochemical Signal Change Metal Ion Binding->Electrochemical Signal Change Measurement Analysis Analysis Electrochemical Signal Change->Analysis Quantification

References

Troubleshooting & Optimization

Iminodiacetic Acid Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Iminodiacetic Acid (IDA) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their IDA synthesis experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to enhance your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The three primary industrial routes for synthesizing this compound are the chloroacetic acid process, the hydrolysis of iminodiacetonitrile (B147120) (IDAN), and the dehydrogenation of diethanolamine (B148213). The choice of method often depends on factors such as raw material cost, desired purity, and environmental considerations.

Q2: How does pH affect the yield of the chloroacetic acid synthesis route?

A2: pH is a critical parameter in the reaction between glycine (B1666218) and chloroacetic acid. The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid formed. Maintaining an optimal pH is crucial; if the pH is too low, the amine group of glycine will be protonated, reducing its nucleophilicity, while a pH that is too high can lead to the formation of side products.

Q3: What are the main impurities I should be aware of when synthesizing IDA?

A3: Common impurities depend on the synthesis route. In the chloroacetic acid method, unreacted glycine and nitrilotriacetic acid are common byproducts.[1] The hydrolysis of iminodiacetonitrile may result in incomplete conversion, leaving residual IDAN. The diethanolamine dehydrogenation process can produce N-(2-hydroxyethyl)glycine as an intermediate and other oxidation byproducts.[2] Additionally, inorganic salts, such as sodium chloride, are common impurities if sodium hydroxide (B78521) or hydrochloric acid is used for pH adjustment.

Q4: Can I use a biocatalytic method for IDA synthesis?

A4: Yes, a biocatalytic route using a nitrilase enzyme to hydrolyze iminodiacetonitrile to this compound is a promising green alternative. This method offers high selectivity and operates under mild reaction conditions, avoiding the harsh chemicals and high temperatures of traditional methods.[3]

Troubleshooting Guides

Method 1: Chloroacetic Acid Route
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of IDA - Incorrect molar ratio of reactants.- Suboptimal pH.- Insufficient reaction time or temperature.- Ensure a slight excess of chloroacetic acid to drive the reaction to completion.- Monitor and maintain the pH within the optimal range for the reaction.- Increase reaction time or temperature according to established protocols.
High Levels of Glycine Impurity - Incomplete reaction.- Increase the reaction time or temperature.- After removing excess ammonia (B1221849), a further amount of chloroacetic acid can be added to convert the remaining glycine.[4]
Formation of Nitrilotriacetic Acid - Excessive chloroacetic acid reacting with IDA.- Carefully control the stoichiometry of the reactants.
Method 2: Iminodiacetonitrile (IDAN) Hydrolysis
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Hydrolysis - Insufficient concentration of acid or base catalyst.- Low reaction temperature or short reaction time.- Increase the concentration of the hydrolyzing agent (e.g., NaOH or H₂SO₄).- Elevate the reaction temperature or extend the reaction duration. Non-catalytic hydrolysis in near-critical water has also been shown to be effective.[5]
Low Purity of Final Product - Presence of unreacted IDAN or side products from nitrile polymerization.- Optimize hydrolysis conditions to ensure complete conversion.- Purify the product through recrystallization.
Difficulty in Removing Salt Byproducts - Formation of soluble salts (e.g., NaCl) during neutralization.- Employ purification techniques such as nanofiltration to separate IDA from salt mixtures.[6]
Method 3: Dehydrogenation of Diethanolamine
Issue Possible Cause(s) Troubleshooting Steps
Low Conversion of Diethanolamine - Catalyst deactivation or poisoning.- Suboptimal reaction temperature or pressure.- Regenerate or replace the catalyst. Ensure the absence of catalyst poisons in the feedstock.- Adjust the temperature and pressure to the optimal range for the specific catalyst being used.[7]
Formation of N-(2-hydroxyethyl)glycine Intermediate - Incomplete dehydrogenation.- Increase the catalyst loading or reaction time to promote the second dehydrogenation step.[2]
Poor Selectivity to IDA - Inappropriate catalyst.- Incorrect reaction conditions leading to side reactions.- Use a highly selective catalyst, such as a supported copper catalyst.[7] - Optimize temperature, pressure, and reactant concentrations to favor IDA formation.

Data Presentation

Table 1: Comparison of this compound Synthesis Routes

Parameter Chloroacetic Acid Route IDAN Hydrolysis Route Diethanolamine Dehydrogenation Route Biocatalytic (Nitrilase) Route
Typical Yield 60-91%[4][8]>90%[5]>98%[7]High conversion, specific yield data varies
Key Reactants Glycine, Chloroacetic Acid, BaseIminodiacetonitrile, Acid/Base or WaterDiethanolamine, Base, CatalystIminodiacetonitrile, Nitrilase Enzyme
Reaction Conditions Aqueous solution, basic pHAcidic or basic conditions, or high temp/pressure (near-critical water)140-200°C, pressure, catalyst[7]Mild temperature (e.g., 40-45°C) and pH[9]
Key Advantages Well-established methodHigh yield and purityHigh yield, continuous process possibleEnvironmentally friendly, mild conditions
Key Disadvantages Formation of byproducts, salt wasteUse of toxic cyanide in IDAN synthesisHigh energy consumption, catalyst costEnzyme stability and cost

Experimental Protocols

Protocol 1: Synthesis of this compound via Chloroacetic Acid Route
  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve glycine in deionized water.

  • Addition of Base: Slowly add a solution of sodium hydroxide while monitoring the temperature to maintain it below a specified limit.

  • Addition of Chloroacetic Acid: Gradually add a solution of chloroacetic acid to the reaction mixture. Control the addition rate to manage the exothermic reaction.

  • Reaction: Maintain the reaction mixture at a constant temperature with continuous stirring for a set period.

  • Neutralization and Isolation: After the reaction is complete, cool the mixture and adjust the pH to the isoelectric point of IDA to precipitate the product.

  • Purification: Filter the crude product and wash it with cold deionized water. Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of Iminodiacetonitrile (IDAN) via Strecker Synthesis
  • Reactant Preparation: Prepare aqueous solutions of ammonia, formaldehyde (B43269), and hydrogen cyanide.

  • Reaction: In a cooled reactor, combine the ammonia and formaldehyde solutions.

  • Addition of Cyanide: Slowly add the hydrogen cyanide solution to the mixture while carefully controlling the temperature.

  • Reaction Completion: Allow the reaction to proceed at a controlled temperature until the formation of iminodiacetonitrile is complete.

  • Isolation: Isolate the solid iminodiacetonitrile product by filtration and wash with cold water.

Protocol 3: Hydrolysis of Iminodiacetonitrile to this compound
  • Reaction Setup: Suspend the synthesized iminodiacetonitrile in water in a suitable reactor.

  • Acid/Base Addition: Add a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) to the suspension.

  • Heating: Heat the mixture to reflux and maintain for the required reaction time.

  • Neutralization and Precipitation: Cool the reaction mixture and neutralize it to the isoelectric point of this compound to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry. Recrystallization can be performed for higher purity.

Protocol 4: Synthesis of this compound via Dehydrogenation of Diethanolamine
  • Catalyst Loading: Load a fixed-bed reactor with a suitable copper-based catalyst.

  • Feed Preparation: Prepare a feed solution containing diethanolamine and sodium hydroxide in water.

  • Reaction: Pump the feed solution through the heated, pressurized reactor. The dehydrogenation reaction occurs as the feed passes over the catalyst bed.[7]

  • Product Collection: The reactor effluent, containing the disodium (B8443419) salt of this compound, is collected.

  • Acidification and Isolation: Acidify the collected solution with a mineral acid to precipitate the this compound.

  • Purification: Isolate the product by filtration, wash, and dry.

Mandatory Visualization

Strecker_Synthesis_for_IDAN cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ammonia Ammonia (NH3) Iminium Iminium Ion Intermediate Ammonia->Iminium + Formaldehyde Formaldehyde Formaldehyde (HCHO) HCN Hydrogen Cyanide (HCN) Aminonitrile Aminonitrile Iminium->Aminonitrile + HCN IDAN Iminodiacetonitrile (IDAN) Aminonitrile->IDAN Reaction with another aminonitrile molecule

Caption: Strecker synthesis pathway for iminodiacetonitrile.

IDAN_Hydrolysis IDAN Iminodiacetonitrile (IDAN) Hydrolysis Hydrolysis (Acid or Base Catalyzed) IDAN->Hydrolysis IDA_salt This compound Salt Hydrolysis->IDA_salt Neutralization Neutralization (pH adjustment) IDA_salt->Neutralization IDA This compound (IDA) Neutralization->IDA

Caption: Workflow for the hydrolysis of iminodiacetonitrile.

DEA_Dehydrogenation DEA Diethanolamine (DEA) Dehydro1 First Dehydrogenation (Catalyst, Heat, Base) DEA->Dehydro1 HEG N-(2-hydroxyethyl)glycine Dehydro1->HEG Dehydro2 Second Dehydrogenation (Catalyst, Heat, Base) HEG->Dehydro2 DSIDA Disodium Iminodiacetate (DSIDA) Dehydro2->DSIDA Acidification Acidification DSIDA->Acidification IDA This compound (IDA) Acidification->IDA

Caption: Reaction pathway for diethanolamine dehydrogenation.

Troubleshooting_Logic Start Low IDA Yield CheckMethod Identify Synthesis Route Start->CheckMethod Chloroacetic Chloroacetic Acid Route CheckMethod->Chloroacetic Chloroacetic IDAN IDAN Hydrolysis Route CheckMethod->IDAN IDAN DEA DEA Dehydrogenation Route CheckMethod->DEA DEA CheckParams1 Check Molar Ratios & pH Chloroacetic->CheckParams1 CheckParams2 Check Hydrolysis Conditions (Temp, Time, Catalyst) IDAN->CheckParams2 CheckParams3 Check Catalyst Activity & Conditions (Temp, Pressure) DEA->CheckParams3 Optimize1 Adjust Reactant Stoichiometry & Control pH CheckParams1->Optimize1 Optimize2 Increase Temp/Time or Catalyst Concentration CheckParams2->Optimize2 Optimize3 Regenerate/Replace Catalyst & Optimize Conditions CheckParams3->Optimize3

Caption: General troubleshooting workflow for low IDA yield.

References

Common problems in iminodiacetic acid chelation reactions and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iminodiacetic acid (IDA) chelation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during IDA-related experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IDA) and why is it used as a chelating agent?

A1: this compound (IDA) is an organic compound that acts as a tridentate chelating agent, meaning it can form three bonds with a single metal ion.[1] Its structure, featuring a secondary amine and two carboxylate groups, allows it to form stable, five-membered chelate rings with various metal ions.[1] This property makes it highly valuable in applications such as immobilized metal-ion affinity chromatography (IMAC) for protein purification, the development of radiopharmaceuticals, and the removal of heavy metals from solutions.[2][3]

Q2: Which metal ions can be chelated by IDA?

A2: IDA can chelate a variety of divalent and trivalent metal ions. Commonly used metals in laboratory applications include nickel(II), copper(II), zinc(II), and cobalt(II), particularly in the context of IMAC for purifying histidine-tagged proteins.[2][4] It can also form stable complexes with other ions like iron(III), calcium(II), and technetium-99m (in radiopharmaceuticals).[5][6]

Q3: What is the optimal pH for IDA chelation reactions?

A3: The optimal pH for IDA chelation is highly dependent on the specific metal ion being used and the application. Generally, a neutral to slightly alkaline pH (7.0-8.0) is favorable for the binding of proteins to IDA-metal complexes in IMAC.[7] However, the stability of the IDA-metal complex itself is also pH-dependent. At very low pH, the carboxyl groups of IDA become protonated, reducing their ability to chelate metal ions effectively.[8][9][10]

Troubleshooting Guide

Low Yield or No Product

Q4: I am experiencing low yield in my IDA conjugation to a protein. What are the possible causes and solutions?

A4: Low conjugation yield can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Suboptimal pH: The pH of the reaction buffer is critical. For chemistries like EDC/NHS coupling of IDA to primary amines on a protein, the activation of IDA's carboxyl groups is most efficient at a slightly acidic pH (e.g., 6.0), while the reaction with the amine is more efficient at a slightly alkaline pH (7.2-8.0).[11] Consider a two-step reaction where the pH is adjusted after the initial activation of IDA.

  • Inactive Reagents: Reagents like EDC are moisture-sensitive and can lose activity over time.[11] Always use freshly prepared solutions of coupling reagents.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target protein for reaction with the activated IDA, leading to low yield. Use non-amine containing buffers such as MES for the activation step and PBS for the conjugation step.[11]

  • Insufficient Molar Ratio of Reagents: Ensure you are using an appropriate molar excess of the activated IDA and coupling reagents relative to the protein. The optimal ratio may need to be determined empirically.

  • Steric Hindrance: The site of conjugation on the protein may be sterically hindered, preventing efficient reaction. Consider using a longer linker if attaching a modified IDA.

Q5: My His-tagged protein is not binding to the IDA-IMAC resin, or the yield is very low. What should I do?

A5: This is a common issue in IMAC. The following troubleshooting steps can help:

  • Verify Buffer Composition: Ensure that your binding buffer does not contain chelating agents like EDTA or citrate, which will strip the metal ions from the resin.[7] Also, check that the imidazole (B134444) concentration in your binding buffer is not too high, as it will compete with the His-tag for binding. A low concentration of imidazole (10-40 mM) is often used to reduce non-specific binding of contaminating proteins.[12]

  • Check pH of Buffers: The binding of histidine to the immobilized metal is pH-dependent. A pH between 7.0 and 8.0 is generally optimal. If the pH is too low, the histidine residues may be protonated and unable to bind.

  • His-tag Accessibility: The His-tag may be buried within the folded protein and inaccessible for binding. In such cases, performing the purification under denaturing conditions (e.g., using 6 M guanidine-HCl or 8 M urea) can expose the tag and improve binding.[2]

  • Insufficient Resin: The binding capacity of the resin may have been exceeded. Use a larger volume of resin or perform multiple smaller purification runs.

  • Metal Ion Leaching: The metal ions may have been stripped from the column. Ensure the column is properly charged with the metal ion solution and has been washed to remove excess, unbound metal.

Product Purity Issues

Q6: I am observing multiple bands in my eluate after IMAC purification, indicating contamination. How can I improve the purity?

A6: Contamination in IMAC is often due to non-specific binding of host cell proteins. Here are some strategies to enhance purity:

  • Optimize Imidazole Concentration: Increase the concentration of imidazole in your wash buffer. This will help to elute weakly bound, non-specific proteins before eluting your target protein. A step-wise or linear gradient of imidazole in the elution buffer can also help to separate the target protein from contaminants.[13]

  • Increase Salt Concentration: High ionic strength (e.g., 0.5-1.0 M NaCl) in the binding and wash buffers can help to disrupt non-specific ionic interactions between proteins and the resin.[7]

  • Change the Metal Ion: Different metal ions have varying affinities for histidine. Cobalt (Co²⁺) often provides higher specificity and purity compared to nickel (Ni²⁺), although it may have a lower binding capacity.[6]

  • Add a Second Purification Step: For very high purity requirements, a second chromatography step, such as size-exclusion or ion-exchange chromatography, may be necessary after the initial IMAC purification.[13]

Product Stability and Integrity Issues

Q7: My protein is precipitating during or after purification on an IDA-IMAC column. How can I prevent this?

A7: Protein precipitation can be caused by a variety of factors related to the purification process:

  • High Protein Concentration: The elution process can result in a highly concentrated protein solution, which may lead to aggregation and precipitation. Eluting with a larger volume of buffer or collecting fractions into a buffer containing stabilizing agents can help.

  • Buffer Conditions: The elution buffer, which may have a low pH or high imidazole concentration, might not be optimal for your protein's stability. Perform a rapid buffer exchange into a more suitable buffer immediately after elution.

  • Presence of Proteases: Host cell proteases may co-purify with your target protein and cause degradation, which can lead to aggregation. Adding protease inhibitors to your lysis buffer is recommended.[14]

  • Metal-Catalyzed Oxidation: Some metal ions can catalyze the oxidation of sensitive amino acid residues, potentially leading to protein aggregation. Including a reducing agent like DTT or β-mercaptoethanol in your buffers may be necessary, but be aware that some IMAC resins are not compatible with these agents.[15]

Quantitative Data Summary

Table 1: Stability Constants (Log K) of this compound with Common Divalent Metal Ions

Metal IonLog K₁Log K₂
Cu²⁺10.556.89
Ni²⁺8.166.18
Zn²⁺7.035.92
Co²⁺6.865.61
Fe²⁺5.864.80
Mn²⁺4.003.10
Ca²⁺2.59-
Mg²⁺2.20-

Data compiled from various sources. Stability constants can vary with experimental conditions such as temperature and ionic strength.

Table 2: Typical Binding Capacities of IDA-Based IMAC Resins

Resin TypeChelating LigandMetal IonTypical Binding Capacity (mg His-tagged protein/mL resin)
Agarose-basedIDANi²⁺15 - 40
Agarose-basedIDACo²⁺10 - 30
Polymeric-basedIDANi²⁺>15

Binding capacity is dependent on the specific protein, flow rate, and buffer conditions.[16]

Experimental Protocols

Protocol 1: Covalent Conjugation of IDA to a Protein using EDC/NHS Chemistry

This protocol describes the covalent attachment of IDA to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest in a non-amine, non-carboxylate buffer (e.g., 2-(N-morpholino)ethanesulfonic acid, MES)

  • This compound (IDA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of IDA:

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add a 10-fold molar excess of IDA to the protein solution.

    • Add a 20-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein-IDA mixture.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Adjust the pH of the reaction mixture to 7.4 by adding the Conjugation Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any remaining activated IDA. Incubate for 15 minutes.

  • Purification: Remove the excess unreacted IDA and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer for your protein.

Protocol 2: Purification of a His-tagged Protein using Ni-IDA IMAC

This protocol provides a general procedure for purifying a His-tagged protein from a clarified cell lysate.

Materials:

  • Clarified cell lysate containing the His-tagged protein

  • Ni-IDA IMAC resin

  • Binding Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 20 mM imidazole, pH 7.4

  • Wash Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 40 mM imidazole, pH 7.4

  • Elution Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 250-500 mM imidazole, pH 7.4

  • Chromatography column

Procedure:

  • Resin Preparation:

    • Pack the Ni-IDA resin into a chromatography column.

    • Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Loading:

    • Ensure the clarified lysate is at the same pH and ionic strength as the Binding Buffer.

    • Load the lysate onto the column at a flow rate recommended by the resin manufacturer.

  • Washing:

    • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the His-tagged protein from the column using the Elution Buffer. This can be done in a single step or with a linear gradient of increasing imidazole concentration.

    • Collect fractions and monitor the absorbance at 280 nm to identify the protein peak.

  • Analysis and Storage:

    • Analyze the collected fractions for purity using SDS-PAGE.

    • Pool the fractions containing the pure protein and buffer exchange into a suitable storage buffer.

Visualizations

Experimental_Workflow_IMAC start Start: Clarified Lysate equilibration Equilibrate Ni-IDA Column (Binding Buffer) start->equilibration loading Load Lysate onto Column equilibration->loading wash Wash with Wash Buffer (Remove Non-specific Proteins) loading->wash elution Elute with Elution Buffer (High Imidazole) wash->elution analysis Analyze Fractions (SDS-PAGE) elution->analysis end End: Purified Protein analysis->end

Caption: Experimental workflow for His-tagged protein purification using Ni-IDA IMAC.

Troubleshooting_Decision_Tree problem Problem: Low Yield/Purity in IMAC no_binding No/Low Binding problem->no_binding Yield Issue contamination High Contamination problem->contamination Purity Issue check_buffer Check Buffer: - No EDTA/Citrate - Correct pH (7-8) no_binding->check_buffer optimize_wash Optimize Wash: - Increase Imidazole - Increase Salt (NaCl) contamination->optimize_wash check_tag Check His-Tag: - Is it accessible? check_buffer->check_tag Buffer OK denature Solution: Use Denaturing Conditions check_tag->denature Tag Inaccessible change_metal Change Metal Ion: (e.g., Ni²⁺ to Co²⁺) optimize_wash->change_metal Still Impure add_step Add Polishing Step: (e.g., SEC, IEX) change_metal->add_step Still Impure

Caption: Decision tree for troubleshooting common IMAC purification problems.

EDC_NHS_Mechanism ida IDA R-COOH intermediate O-acylisourea Intermediate (Unstable) ida->intermediate + EDC edc {EDC} nhs_ester NHS-activated IDA (More Stable) intermediate->nhs_ester + NHS nhs {NHS/Sulfo-NHS} conjugate IDA-Protein Conjugate Protein-NH-CO-R nhs_ester->conjugate + Protein-NH₂ protein Protein Protein-NH₂

Caption: Mechanism of IDA conjugation to a protein via EDC/NHS chemistry.

References

Technical Support Center: Purification of Synthetic Iminodiacetic Acid (IDA) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of synthetic iminodiacetic acid (IDA) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic IDA derivatives?

A1: Common purification methods for synthetic IDA derivatives include:

  • Crystallization: This is a widely used technique that involves adjusting the pH and temperature of the reaction mixture to induce crystallization of the desired product. The pH is often adjusted to the isoelectric point of the IDA derivative to minimize its solubility.[1][2]

  • Precipitation: In some cases, the IDA derivative can be precipitated from a solution by adding a salt of a bivalent cation, such as barium, calcium, or strontium, to form an insoluble salt. This precipitate can then be isolated and washed.[3]

  • Chromatography: While less commonly detailed in the initial synthesis, chromatographic techniques can be employed for high-purity applications.

  • Filtration and Washing: Following crystallization or precipitation, the solid product is typically collected by vacuum filtration and washed with appropriate solvents to remove residual impurities.[4]

Q2: What are the critical parameters to control during the purification process?

A2: The following parameters are crucial for successful purification:

  • pH: The pH of the solution significantly impacts the solubility of IDA derivatives and the formation of byproducts. Precise pH control is essential for selective precipitation or crystallization.[1][2] For instance, in the radiolabeling of an IDA derivative, the optimal pH for achieving a high radiochemical yield was found to be 7.

  • Temperature: Temperature affects both the solubility of the product and the rate of crystallization. Controlled cooling is often used to maximize crystal formation.[1][2]

  • Solvent System: The choice of solvent is critical for both the reaction and the purification. A solvent in which the desired product has low solubility at a certain temperature while impurities remain dissolved is ideal for crystallization.

  • Concentration of Reagents: The concentration of acids, bases, and other reagents used for pH adjustment or precipitation must be carefully controlled to avoid the formation of unwanted side products or excessive salt contamination.[5]

Q3: How can I characterize the purity of my final IDA derivative?

A3: The purity of synthetic IDA derivatives can be assessed using various analytical techniques, including:

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): To confirm the chemical structure and identify any organic impurities.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the purity of the sample.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete precipitation or crystallization. - Product loss during filtration and washing. - Suboptimal pH or temperature during isolation.- Optimize the pH to the isoelectric point of your specific IDA derivative to minimize solubility.[1][2] - Ensure slow and controlled cooling to maximize crystal growth. - Use a minimal amount of cold solvent for washing the precipitate to reduce product loss. - Re-process the filtrate (mother liquor) to recover any dissolved product.
Presence of Impurities in Final Product - Incomplete reaction or presence of starting materials. - Formation of side products. - Inefficient removal of salts during washing.- Recrystallize the product from a suitable solvent system. - Optimize the washing steps by using appropriate solvents that selectively dissolve the impurities. - For removal of inorganic salts, consider washing with deionized water if the product has low water solubility at the washing temperature.[2]
Product is an Oil or Fails to Crystallize - Presence of impurities that inhibit crystallization. - The product may be intrinsically difficult to crystallize.- Try to "seed" the solution with a small crystal of the pure compound. - Attempt purification using a different solvent system. - Consider converting the product to a salt, which may have better crystallization properties. - If all else fails, column chromatography may be necessary.
Formation of Colloidal Precipitates - This can occur during radiolabeling procedures, affecting the biodistribution of the final product.- The use of reducing agents like sodium dithionite (B78146) instead of stannous salts has been shown to be effective in obtaining radiocolloid-free radiolabeled complexes.

Experimental Protocols

General Protocol for Purification by Crystallization

This protocol is a generalized procedure based on common practices for the purification of IDA derivatives via crystallization.[1][2]

  • Dissolution: Dissolve the crude synthetic this compound derivative in an appropriate solvent. For many IDA derivatives, this is often an aqueous basic solution.

  • Initial Filtration (Optional): If insoluble impurities are present, filter the solution.

  • pH Adjustment: Slowly add an acid (e.g., hydrochloric acid) to the solution while stirring to adjust the pH to the isoelectric point of the IDA derivative. This will decrease its solubility. Monitor the pH carefully using a pH meter.[1][2]

  • Crystallization: Allow the solution to cool gradually to a lower temperature (e.g., 0-20 °C) to promote crystallization. For some compounds, heating the solution after pH adjustment and before cooling can improve crystal formation.[1]

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water or another suitable cold solvent to remove residual impurities and salts.[2]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Table 1: Reported Yields for Synthetic IDA Derivatives

IDA DerivativeSynthesis MethodPurification MethodReported YieldReference
N-(2,4,6-trimethylphenylcarbamoylmethyl) this compound (TMIDA)Two-step synthesisNot specified in detail23.5% (overall)[6]
4-(p-Tolyl)-phenylboronic acid MIDA esterSuzuki-Miyaura cross-couplingPrecipitation with diethyl ether and vacuum filtration67%[4]

Table 2: Purity Data for a Radiolabeled IDA Derivative

ParameterValueReference
Radiochemical Purity of ⁹⁹ᵐTc-TMIDA96.64 ± 0.11 %
Radionuclidic Purity of ⁹⁹ᵐTcO₄⁻99.99%
Radiochemical Purity of ⁹⁹ᵐTcO₄⁻99.99%

Visualizations

Experimental Workflow for IDA Derivative Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control CrudeProduct Crude IDA Derivative in Reaction Mixture Dissolution Dissolution in Appropriate Solvent CrudeProduct->Dissolution Start pH_Adjustment pH Adjustment to Isoelectric Point Dissolution->pH_Adjustment Crystallization Cooling & Crystallization pH_Adjustment->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying PureProduct Pure IDA Derivative Drying->PureProduct Analysis Purity & Identity Confirmation (NMR, MS, IR, HPLC) PureProduct->Analysis

Caption: General workflow for the purification of synthetic this compound derivatives.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Check_pH Verify pH at Precipitation/Crystallization Start->Check_pH Check_Temp Review Cooling Procedure Check_pH->Check_Temp Correct Optimize_pH Adjust pH to Isoelectric Point Check_pH->Optimize_pH Incorrect Check_Washing Examine Washing Technique Check_Temp->Check_Washing Correct Optimize_Temp Ensure Slow, Gradual Cooling Check_Temp->Optimize_Temp Too Rapid Optimize_Washing Use Minimal Cold Solvent for Washing Check_Washing->Optimize_Washing Excessive Solvent/ Solvent not Cold Recover_Filtrate Re-process Filtrate (Mother Liquor) Check_Washing->Recover_Filtrate Correct End Yield Improved Optimize_pH->End Optimize_Temp->End Optimize_Washing->End Recover_Filtrate->End

Caption: Troubleshooting logic for addressing low yield in IDA derivative purification.

References

Methods for stabilizing iminodiacetic acid-metal complexes in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing and troubleshooting iminodiacetic acid (IDA)-metal complexes in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IDA) and why is it used as a chelating agent?

This compound (IDA) is an organic compound featuring a secondary amine and two carboxylic acid groups.[1] This structure allows it to act as a tridentate ligand, meaning it can bind to a single metal ion at three points: through the nitrogen atom and the two carboxylate oxygen atoms. This multi-point attachment forms stable, five-membered chelate rings, making IDA an effective chelating agent for a variety of metal ions.[1]

Q2: Which factors have the most significant impact on the stability of IDA-metal complexes?

The stability of IDA-metal complexes is primarily influenced by two main factors:

  • pH: The pH of the solution is critical as it dictates the protonation state of IDA's functional groups. At low pH, the amine group is protonated, reducing its ability to coordinate with metal ions. As the pH increases, the carboxylate and amine groups deprotonate, significantly enhancing binding affinity.

  • Metal Ion Properties: The nature of the metal ion, including its charge density and ionic radius, plays a crucial role in complex stability. Generally, metal ions with higher charge densities and ionic radii compatible with the IDA ligand's bite angle form more stable complexes.

Q3: How does the stability of IDA complexes compare to those of other common chelating agents like EDTA and NTA?

IDA generally forms complexes with stability intermediate to that of glycine (B1666218) (bidentate) and nitrilotriacetic acid (NTA, tetradentate).[1] Ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand, forms significantly more stable complexes with most metal ions compared to IDA. For instance, the stability constant (log β) for the Fe(III)-NTA complex is 15.9, while for the Fe(III)-IDA complex, it is 12.1.

Q4: Can IDA-metal complexes precipitate out of solution?

Yes, precipitation can occur, particularly with certain metal ions. For example, iron(III) and chromium(III) have a tendency to form polymeric structures with IDA, leading to low solubility and precipitation.[2] The likelihood of precipitation is also highly dependent on the pH of the solution.[2]

Troubleshooting Guides

This section addresses common problems encountered during experiments involving IDA-metal complexes.

Issue 1: Unexpected Precipitation or Cloudiness in the Solution
Probable Cause Recommended Solution
Incorrect pH The pH may be in a range that promotes the formation of insoluble hydroxides or polymeric species. For many metals, stability is greater at neutral to slightly alkaline pH. Carefully adjust the pH of the solution. For instance, with Fe(III) and Cr(III), precipitation due to the formation of polymeric structures is a known issue.[2]
High Concentration of Reactants The concentrations of the metal ion and/or IDA may exceed the solubility limit of the complex. Try reducing the concentration of one or both reactants.
Formation of Insoluble Polymeric Structures Certain metal ions, such as Fe(III) and Cr(III), are prone to forming insoluble polymeric structures with IDA.[2] Consider using a different chelating agent if possible, or carefully control the pH and concentration to minimize this effect.
Presence of Interfering Ions Other ions in the solution may be forming insoluble salts with the metal or IDA. Analyze the composition of your solution and consider purification steps if necessary.
Issue 2: Apparent Degradation or Color Change of the Complex Over Time
Probable Cause Recommended Solution
pH Instability The pH of the solution may be drifting over time, leading to dissociation of the complex. Ensure the solution is well-buffered at the optimal pH for complex stability.
Redox Reactions The metal ion in the complex may be undergoing oxidation or reduction, leading to a change in its coordination properties and a color change. Protect the solution from light and air if the metal is redox-sensitive. The use of additional chelating agents can sometimes inhibit redox cycling of metal ions.[3]
Slow Reaction Kinetics For some metals, like Cr(III), the complexation/decomplexation kinetics can be very slow.[2] An observed change over time may be the system slowly reaching equilibrium. Allow sufficient time for the reaction to complete.

Data Presentation: Stability of IDA-Metal Complexes

The stability of a metal complex is quantified by its stability constant (log β). Higher values indicate a more stable complex. The pKa values for IDA indicate the pH at which its functional groups deprotonate.

Table 1: Selected Stability Constants (log β) for Metal-IDA Complexes

Metal Ionlog β₁ (ML)log β₂ (ML₂)
Ca(II)3.0-
Co(II)7.212.6
Cu(II)10.616.2
Fe(III)12.121.6
Ni(II)8.214.4
Zn(II)7.012.9

Data compiled from various sources. Values can vary with experimental conditions such as temperature and ionic strength.

Table 2: Dissociation Constants (pKa) for this compound

Functional GrouppKa Value
First Carboxyl Group (pKa₁)~2.98
Second Carboxyl Group / Amine (pKa₂)~9.89

Data from PubChem CID 8897.[4]

Experimental Protocols & Visualizations

Protocol 1: Determination of Stability Constants by Potentiometric Titration

This method involves titrating a solution containing the metal ion and IDA with a standard solution of a strong base (e.g., NaOH) and monitoring the pH.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the metal salt of known concentration.

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a standardized solution of carbonate-free strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate a pH electrode and meter.

    • In a thermostatted vessel, add known volumes of the metal salt solution, IDA solution, and background electrolyte.

    • Immerse the calibrated pH electrode and a stirrer in the solution.

    • Purge the solution with an inert gas (e.g., N₂) to exclude CO₂.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small, precise increments of the standardized base.

    • After each addition, allow the pH to stabilize and record the value and the volume of titrant added.

    • Continue the titration past the equivalence points.

  • Data Analysis:

    • Plot the pH versus the volume of base added to obtain the titration curve.

    • Use appropriate software (e.g., BEST) to analyze the titration data and calculate the protonation constants of IDA and the stability constants of the metal-IDA complexes.[5]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_metal Prepare Metal Stock Solution mix Mix Metal, IDA, and Electrolyte prep_metal->mix prep_ida Prepare IDA Stock Solution prep_ida->mix prep_base Standardize NaOH Solution titrate Titrate with NaOH, Record pH and Volume prep_base->titrate prep_electrolyte Prepare Background Electrolyte prep_electrolyte->mix mix->titrate calibrate Calibrate pH Electrode calibrate->titrate plot Plot Titration Curve titrate->plot calculate Calculate Stability Constants (log β) plot->calculate

Potentiometric titration workflow for stability constant determination.
Protocol 2: Analysis of Complex Formation by UV-Vis Spectrophotometry

This technique is useful for colored complexes and relies on changes in the absorbance spectrum upon complex formation.

Methodology:

  • Determine λ_max:

    • Prepare a solution of the IDA-metal complex at the desired pH.

    • Scan the absorbance of the solution across a range of wavelengths (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λ_max).

  • Job's Method of Continuous Variation (for determining stoichiometry):

    • Prepare a series of solutions with a constant total concentration of metal and IDA, but with varying mole fractions of each.

    • Measure the absorbance of each solution at λ_max.

    • Plot absorbance versus the mole fraction of the ligand. The peak of the plot indicates the stoichiometry of the complex.

  • Mole-Ratio Method (for determining stability constant):

    • Prepare a series of solutions with a fixed metal ion concentration and varying concentrations of IDA.

    • Measure the absorbance of each solution at λ_max.

    • Plot absorbance versus the molar ratio of [IDA]/[Metal]. The plot will show two linear regions that intersect at the molar ratio of the complex. The data can be used to calculate the stability constant.

UV_Vis_Workflow cluster_jobs Job's Method (Stoichiometry) cluster_mole Mole-Ratio Method (Stability) start Prepare IDA-Metal Complex Solution find_lambda Scan Absorbance to Find λ_max start->find_lambda prep_jobs Prepare Solutions with Varying Mole Fractions find_lambda->prep_jobs prep_mole Prepare Solutions with Varying Ligand Ratios find_lambda->prep_mole measure_jobs Measure Absorbance at λ_max prep_jobs->measure_jobs plot_jobs Plot Absorbance vs. Mole Fraction measure_jobs->plot_jobs measure_mole Measure Absorbance at λ_max prep_mole->measure_mole plot_mole Plot Absorbance vs. Molar Ratio measure_mole->plot_mole

UV-Vis spectrophotometry workflow for complex analysis.
Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing and resolving issues with IDA-metal complex stability.

Troubleshooting_Logic start Problem with IDA-Metal Complex check_precipitate Is there a precipitate? start->check_precipitate check_color Is there an unexpected color change or degradation? check_precipitate->check_color No adjust_ph Adjust pH to optimal range (often neutral to slightly alkaline) check_precipitate->adjust_ph Yes buffer_solution Ensure solution is well-buffered check_color->buffer_solution Yes success Problem Resolved check_color->success No reduce_conc Reduce reactant concentrations adjust_ph->reduce_conc check_metal Is the metal Fe(III) or Cr(III)? reduce_conc->check_metal polymeric Precipitation likely due to polymeric species. Re-evaluate conditions. check_metal->polymeric Yes check_metal->success No polymeric->success protect Protect from light and air if metal is redox-sensitive buffer_solution->protect protect->success

Logical steps for troubleshooting IDA-metal complex instability.

References

Troubleshooting low yield in His-tag protein purification with IDA columns.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low yield during His-tag protein purification with Immobilized Metal Affinity Chromatography (IMAC) columns, specifically focusing on Iminodiacetic Acid (IDA) chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in His-tag protein purification?

Low yield can stem from several factors throughout the purification workflow. The most frequent culprits include:

  • Poor Binding to the Resin: The His-tag may be inaccessible, or the binding buffer composition could be suboptimal.[1][2]

  • Premature Elution: The target protein may be washed off the column before the elution step due to incorrect buffer composition.[3]

  • Inefficient Elution: The elution conditions may be too mild to effectively release the protein from the resin.[3][4]

  • Protein Degradation: The target protein can be degraded by proteases during the purification process.[4]

  • Protein Precipitation: The protein may precipitate on the column if conditions are not optimal, leading to column clogging and loss of product.[3]

Q2: What is the difference between IDA and NTA chelating ligands?

IDA (this compound) is a tridentate chelating agent, meaning it coordinates the metal ion (e.g., Ni²⁺) at three points. NTA (Nitrilotriacetic Acid) is a tetradentate chelator, coordinating the metal at four points. This structural difference means that metal ions are held less tightly by IDA resins, which can sometimes result in metal stripping by agents like EDTA or DTT.[5][6] However, the less stable coordination on IDA can be advantageous for eluting proteins that bind very tightly.

Q3: Which metal ion is best for my His-tagged protein?

The choice of metal ion affects both yield and purity.[4][7] A screening of different metal ions is often recommended to find the optimal balance for a specific target protein.[4]

  • Nickel (Ni²⁺): Most commonly used, providing high binding capacity and generally high yields.[4][7]

  • Cobalt (Co²⁺): Often results in higher purity than nickel but may yield less protein.[4][7][8]

  • Zinc (Zn²⁺): A good choice for bioprocess scale and purification of proteins intended for human use due to its lower toxicity.[4]

  • Copper (Cu²⁺): Binds His-tags very strongly, leading to the highest binding capacity but often with lower specificity and purity.[4][6][8]

Q4: How does imidazole (B134444) concentration affect purification?

Imidazole is used as a competitive agent to elute the His-tagged protein.[9] Low concentrations (10-40 mM) are often added to binding and wash buffers to prevent non-specific binding of contaminating host cell proteins.[9][10] High concentrations (typically 250-500 mM) are used in the elution buffer to displace the His-tagged protein from the resin.[11] The optimal concentrations for binding, washing, and eluting are protein-dependent and may require empirical optimization.

Troubleshooting Guide for Low Yield

This section addresses specific problems encountered during His-tag purification with IDA columns and provides detailed solutions.

Problem 1: The His-tagged protein is not binding to the column.

If your protein is found in the flow-through fraction, it indicates a failure to bind to the IDA resin.

Possible Causes and Solutions:

  • Inaccessible His-tag: The tag may be buried within the protein's folded structure.[1][2][12]

    • Solution: Perform a trial purification under denaturing conditions using 6 M Guanidinium-HCl or 8 M Urea (B33335) in your buffers.[2][12] If the protein binds under these conditions, it confirms the tag is hidden. You can then choose to optimize a refolding protocol after elution or re-engineer the protein to include a flexible linker between the tag and the protein sequence.[12]

  • Suboptimal Buffer pH: The pH of the binding buffer affects the protonation state of histidine residues. A pH below 7.4 can protonate the histidine side chains, impairing their ability to coordinate with the metal ion.[1][13]

    • Solution: Ensure your binding and wash buffers have a pH between 7.5 and 8.0.[10][14] Remember that adding imidazole can lower the buffer's pH, so always pH-adjust the final solution.[1][12]

  • High Imidazole Concentration in Lysate/Binding Buffer: Too much imidazole in the initial steps will compete with the His-tag for binding to the resin.[1]

    • Solution: Reduce or remove imidazole from the binding buffer. While 10-20 mM is often recommended to reduce contaminants, some proteins may require lower concentrations to bind effectively.[10][15]

  • Presence of Chelating or Reducing Agents: Agents like EDTA and DTT can strip the metal ions from the IDA resin, rendering it unable to bind the His-tag.[5][15]

    • Solution: Avoid EDTA-containing protease inhibitor cocktails.[13] If these agents are essential, consider using a resin specifically designed to be resistant to them.[15] Alternatively, perform a buffer exchange step on the lysate before loading.[5]

  • His-tag Cleavage: Proteolytic degradation may have removed the His-tag from your protein.

    • Solution: Verify the presence of the full-length, tagged protein in your starting material using a Western blot with an anti-His antibody.[2][3] Perform all purification steps at 4°C and use protease inhibitors to minimize degradation.[16]

Problem 2: The His-tagged protein elutes during the wash step.

Losing the target protein during the wash indicates that the binding is too weak to withstand the wash buffer conditions.

Possible Causes and Solutions:

  • Wash Buffer is Too Stringent: The concentration of imidazole in the wash buffer may be too high, or other components may be disrupting the interaction.

    • Solution: Decrease the imidazole concentration in the wash buffer in increments (e.g., from 20 mM down to 5-10 mM).[2] You can also try increasing the NaCl concentration (up to 500 mM) to disrupt non-specific ionic interactions without affecting the His-tag binding.[3][16]

  • Slow Binding Kinetics: The interaction between the His-tag and the resin may be slow.

    • Solution: Reduce the flow rate during sample loading to increase the residence time of the protein on the column, allowing more time for binding to occur.[4] A residence time of more than 6 minutes is suggested.[4] Alternatively, use a batch binding method where the lysate is incubated with the resin for a longer period (e.g., 1-2 hours) before packing the column.[15][17]

Problem 3: The His-tagged protein will not elute efficiently.

If the protein remains bound to the resin even after applying the elution buffer, the elution conditions are too mild.

Possible Causes and Solutions:

  • Insufficient Imidazole Concentration: The imidazole concentration in the elution buffer is not high enough to compete off the tightly bound protein.

    • Solution: Increase the imidazole concentration in the elution buffer, potentially up to 1 M.[14] You can perform a step gradient with increasing imidazole concentrations to determine the optimal level for elution.[3]

  • Protein Precipitation on the Column: The high protein concentration achieved during elution can sometimes lead to aggregation and precipitation, especially if the buffer is not optimal for solubility.[3][14]

    • Solution: Elute with a linear imidazole gradient instead of a single high-concentration step.[3] This elutes the protein over a larger volume, keeping the concentration lower. Consider adding stabilizing agents to the elution buffer, such as non-ionic detergents (e.g., 0.2% Tween-20), glycerol (B35011) (up to 20%), or adjusting the NaCl concentration.[3]

  • Strong Non-Specific Interactions: The protein may have secondary interactions with the resin matrix.

    • Solution: Add non-ionic detergents or increase the NaCl concentration in the elution buffer to disrupt these interactions.[3]

Data Presentation & Protocols

Table 1: Metal Ion Characteristics for IMAC
Metal IonBinding StrengthTypical YieldTypical PurityPrimary Application
Nickel (Ni²⁺) StrongHighGoodGeneral purpose, high yield purifications.[4][7]
Cobalt (Co²⁺) ModerateModerateHighHigh-purity applications.[4][7]
Copper (Cu²⁺) Very StrongVery HighLowBinding assays where purity is not critical.[6][8]
Zinc (Zn²⁺) WeakVariableHighPurification of proteins for therapeutic use.[4]
Experimental Protocols

Protocol 1: Small-Scale Test for His-Tag Accessibility (Denaturing Conditions)

This protocol helps determine if the His-tag is buried within the folded protein.

  • Prepare Buffers: Create two sets of binding, wash, and elution buffers.

    • Native Set: Standard physiological buffers (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0) with appropriate imidazole concentrations (e.g., 10 mM for binding, 20 mM for wash, 250 mM for elution).

    • Denaturing Set: The same buffers as above, but each containing 8 M urea or 6 M guanidinium-HCl.[2] Note: Urea addition can lower pH; always re-adjust the pH after adding the denaturant.

  • Prepare Lysate: Aliquot your clarified cell lysate into two tubes. Add solid urea to one tube to a final concentration of 8 M.

  • Batch Binding: Add a small amount of IDA resin (e.g., 50 µL of 50% slurry) to each tube. Incubate for 1 hour at 4°C with gentle mixing.

  • Wash and Elute: Pellet the resin by gentle centrifugation.

    • Wash the "native" resin with the native wash buffer.

    • Wash the "denaturing" resin with the denaturing wash buffer.

    • Repeat the wash step.

    • Elute the protein from each resin sample using their respective elution buffers.

  • Analyze: Run all fractions (flow-through, washes, elutions) from both native and denaturing preparations on an SDS-PAGE gel. If a strong band for your protein appears in the denaturing elution but not the native one, the His-tag is likely inaccessible in the natively folded protein.[1][12]

Visualizations

Diagrams

HisTag_Workflow cluster_prep Sample Preparation cluster_purification IMAC Purification cluster_analysis Analysis Lysate Clarified Cell Lysate Buffer_Ex Buffer Exchange (Optional) Lysate->Buffer_Ex If chelators present Equilibrate Equilibrate Column (Binding Buffer) Buffer_Ex->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Column (Wash Buffer) Load->Wash Elute Elute Protein (Elution Buffer) Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western Western Blot Elute->Western

Caption: General workflow for His-tag protein purification.

Troubleshooting_Low_Yield cluster_binding Problem Area: Binding cluster_wash Problem Area: Wash cluster_elution Problem Area: Elution Start Low Protein Yield Protein_in_FT Protein in Flow-Through? Start->Protein_in_FT Protein_in_Wash Protein in Wash Fractions? Start->Protein_in_Wash Protein_on_Resin Protein still on Resin after Elution? Start->Protein_on_Resin Check_Tag His-tag inaccessible? (Test denaturing conditions) Protein_in_FT->Check_Tag Yes Check_Buffer Suboptimal buffer? (Check pH, [Imidazole]) Check_Tag->Check_Buffer Check_Chelators Chelators present? (e.g., EDTA) Check_Buffer->Check_Chelators Reduce_Imidazole Reduce [Imidazole] in wash buffer Protein_in_Wash->Reduce_Imidazole Yes Decrease_Flow Decrease flow rate during loading Reduce_Imidazole->Decrease_Flow Increase_Imidazole Increase [Imidazole] in elution buffer Protein_on_Resin->Increase_Imidazole Yes Use_Gradient Use linear gradient to prevent precipitation Increase_Imidazole->Use_Gradient Add_Detergent Add detergents/glycerol to improve solubility Use_Gradient->Add_Detergent

Caption: Troubleshooting decision tree for low protein yield.

HisTag_Interaction cluster_Resin IMAC Resin Surface cluster_Protein His-Tagged Protein Resin IDA Resin Matrix Ni Ni²⁺ Resin->Ni chelates Protein Target Protein HisTag His-His- His-His- His-His Protein->HisTag fused to HisTag->Ni coordinates with

Caption: His-tag interaction with an IDA-Ni²⁺ column.

References

Technical Support Center: Iminodiacetic Acid (IDA) Chelating Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and reuse of iminodiacetic acid (IDA) chelating resins.

Frequently Asked Questions (FAQs)

Q1: What is the standard regeneration procedure for an IDA chelating resin?

A1: The regeneration of IDA chelating resins is typically a two-step process involving an acid strip followed by a neutralization/conversion step.[1] First, a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is used to elute the bound metal ions.[1] This is because at a low pH (below 2), the nitrogen atom in the this compound group is protonated, which destabilizes the metal-resin complex and releases the metal ions.[2] Following the acid treatment and a water rinse, the resin is treated with a base, typically sodium hydroxide (B78521) (NaOH), to deprotonate the functional groups and convert the resin back to its active form for metal chelation.[1]

Q2: How does pH affect the performance of IDA chelating resins?

A2: The functionality of IDA chelating resins is highly dependent on pH.[1][2] At a very low pH (below 2), both the nitrogen and carboxylate groups are protonated, significantly reducing the resin's chelating ability.[2] As the pH increases to the 2-4 range, partial deprotonation allows for some metal binding. The optimal performance for binding most divalent transition metals is typically observed in a slightly acidic to neutral pH range of 4 to 6.[1] In this range, the carboxylate groups are deprotonated, maximizing the resin's capacity for chelation.[2] At a pH above 9, the resin's selectivity for divalent metal cations decreases as it begins to favor monovalent ions.[3]

Q3: How many times can I regenerate and reuse my IDA chelating resin?

A3: With proper regeneration protocols, IDA chelating resins can be reused for multiple cycles without a significant loss in capacity. Some sources suggest that these resins can be effectively used for 10-20 cycles.[1] One study demonstrated a recovery rate of 99.5% after ten adsorption/desorption cycles with negligible loss in capacity.[4] However, the lifespan of the resin is influenced by the nature of the sample, the presence of fouling agents, and the regeneration procedure itself. Severely fouled resin may not regain its original capacity, and if capacity recovery falls below 50-60%, replacement might be more economical.[3]

Q4: What are the common causes of reduced performance in IDA chelating resins?

A4: Reduced performance in IDA chelating resins can stem from several factors:

  • Improper Regeneration: Incomplete elution of metals or insufficient conversion to the active form will lower the operating capacity.

  • Resin Fouling: The resin beads can be fouled by suspended solids, precipitated metal hydroxides, oils, and organic molecules, which can block the pores and active sites.[3]

  • Chemical Degradation: Exposure to strong oxidizing agents, such as chlorine, can damage the resin's polymer structure.[3]

  • Extreme pH: Operating outside the optimal pH range can lead to poor metal binding or loss of selectivity.[1][2]

  • High Flow Rates: Excessive flow rates can reduce the contact time between the metal ions and the resin, leading to lower removal efficiency.[3]

Troubleshooting Guides

Issue 1: Low Metal Binding or Reduced Resin Capacity
Possible Cause Troubleshooting Step Recommended Action
Incorrect Operating pH Verify the pH of the sample solution.Adjust the sample pH to the optimal range for the target metal, typically between 4 and 6.[1]
Incomplete Regeneration Review the regeneration protocol.Ensure complete elution with sufficient acid volume and concentration, followed by proper neutralization with a base.[1]
Resin Fouling Inspect the resin for discoloration or coating.Implement a cleaning procedure specific to the type of fouling (see Fouling and Cleaning section below).
High Flow Rate Check the flow rate during sample loading.Reduce the flow rate to increase the empty bed contact time (EBCT), which typically ranges from 5 to 15 minutes.[1]
Presence of Competing Ions Analyze the sample for high concentrations of competing ions.While IDA resins are selective, very high concentrations of ions like calcium and magnesium can impact performance.[2] Pre-treatment of the sample may be necessary.
Issue 2: Poor Metal Elution and Recovery
Possible Cause Troubleshooting Step Recommended Action
Insufficient Acid Volume or Concentration Review the acid stripping step of the regeneration protocol.Increase the volume or concentration of the acid. Typically, 2-3 bed volumes of 1-2 N HCl or H₂SO₄ are effective.[1]
Precipitation of Metal Salts Observe for any precipitate formation in the eluate, especially when using sulfuric acid.If precipitation occurs with H₂SO₄, switch to HCl, as it is less likely to cause precipitation of metal sulfates.[3]
Low Elution Flow Rate Check the flow rate during the elution step.Ensure an adequate flow rate (e.g., 2-4 BV/h) to carry the eluted metals out of the column.[1]
Strongly Bound Metals The target metal may have a very high affinity for the resin.A two-step regeneration procedure may be necessary for strongly complexed metals. Consider using a more concentrated acid or a different eluent.

Data Presentation

Table 1: Typical Operating Parameters for IDA Chelating Resins
ParameterTypical ValueUnitNotes
Optimal pH for Metal Binding 4 - 6Varies depending on the specific metal ion.[1]
Service Flow Rate 5 - 15Bed Volumes per Hour (BV/h)Slower flow rates generally improve removal efficiency.[1]
Empty Bed Contact Time (EBCT) 5 - 15MinutesApplication-dependent.[1]
Regenerant (Acid) 1 - 2 N HCl or H₂SO₄HCl is often preferred to avoid precipitation issues.[1][3]
Regenerant (Base) 4% NaOHTo convert the resin to the sodium form.[1]
Regenerant Volume 2 - 3Bed Volumes (BV)For both acid and base steps.[1]
Regeneration Flow Rate 2 - 4Bed Volumes per Hour (BV/h)[1]
Table 2: Impact of Flow Rate on Copper Removal Efficiency
Flow Rate (BV/h)Empty Bed Contact Time (min)Cu²⁺ Removal Efficiency (%)Breakthrough Capacity (% of total)
6018565
3029275
1549785
1069990
512>99.595

This table illustrates the general relationship between flow rate and performance; actual values may vary based on specific experimental conditions.[1]

Experimental Protocols

Protocol 1: Standard Regeneration of IDA Chelating Resin
  • Backwash: Backwash the resin bed with deionized water to remove suspended solids and to reclassify the resin beads.

  • Acid Elution: Pass 2-3 bed volumes of 1-2 N HCl or H₂SO₄ through the resin bed at a flow rate of 2-4 BV/h to elute the bound metal ions.[1]

  • Slow Rinse: Rinse the resin with 2 bed volumes of deionized water at a flow rate of 2-4 BV/h.[1]

  • Fast Rinse: Follow with a fast rinse of 4-6 bed volumes of deionized water at a flow rate of 10-15 BV/h until the effluent pH is neutral.[1]

  • Base Neutralization: Pass 2-3 bed volumes of 4% NaOH through the resin at a flow rate of 2-4 BV/h to convert the resin to the desired ionic form.[1]

  • Final Rinse: Rinse the resin with 4-6 bed volumes of deionized water at a flow rate of 10-15 BV/h until the effluent pH is neutral and the conductivity is low.[1]

Protocol 2: Cleaning of Organically Fouled IDA Resin
  • Initial Regeneration: Perform a standard regeneration cycle to remove any bound metals.

  • Prepare Cleaning Solution: Prepare a solution of 10% sodium chloride (NaCl) containing 1-3% sodium carbonate (soda ash). Heat the solution to approximately 50°C (120°F). The alkaline pH helps to solubilize organic acids.[3]

  • Introduce Cleaning Solution: Pass the heated cleaning solution through the resin bed at a flow rate of 4-8 bed volumes per hour.[3]

  • Soaking: Allow the final bed volume of the cleaning solution to soak in the resin bed for several hours or overnight.[3]

  • Rinse: Thoroughly rinse the resin with deionized water.

  • Final Regeneration: Perform a complete standard regeneration before returning the resin to service.[3]

Visualizations

Regeneration_Workflow cluster_loading Service Cycle cluster_regeneration Regeneration Cycle start Start: Metal-laden Solution loading Metal Adsorption on IDA Resin start->loading exhausted Exhausted Resin loading->exhausted acid_strip Acid Elution (e.g., 1-2N HCl) exhausted->acid_strip Elute Metals rinse1 Water Rinse acid_strip->rinse1 metal_recovery metal_recovery acid_strip->metal_recovery Metal Recovery base_neut Base Neutralization (e.g., 4% NaOH) rinse1->base_neut rinse2 Final Water Rinse base_neut->rinse2 regenerated Regenerated Resin rinse2->regenerated regenerated->loading Reuse

Caption: Workflow for the regeneration and reuse cycle of IDA chelating resins.

Troubleshooting_Tree start Issue: Low Metal Binding q1 Is the sample pH within the optimal range (4-6)? start->q1 q2 Was the last regeneration complete? q1->q2 Yes sol1 Adjust sample pH to 4-6. q1->sol1 No a1_yes Yes a1_no No q3 Is the resin visibly fouled? q2->q3 Yes sol2 Perform a complete regeneration cycle. q2->sol2 No a2_yes Yes a2_no No q4 Is the flow rate too high? q3->q4 No sol3 Clean the resin using appropriate protocol. q3->sol3 Yes a3_yes Yes a3_no No a4_no No, consider other factors (e.g., competing ions) q4->a4_no No sol4 Reduce the flow rate. q4->sol4 Yes a4_yes Yes

Caption: Troubleshooting decision tree for low metal binding on IDA resins.

References

Technical Support Center: Enhancing Selectivity in IDA-Based Metal Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of Iminodiacetic Acid (IDA)-based Immobilized Metal Affinity Chromatography (IMAC).

Troubleshooting Guides

This section addresses specific issues encountered during IDA-based IMAC experiments, offering potential causes and solutions to enhance the purity of your target protein.

Issue 1: Low Purity of the Eluted Target Protein

Description: The final eluted fraction contains a significant amount of contaminating proteins alongside the His-tagged protein of interest.

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Considerations
Non-specific binding of host cell proteins Optimize the concentration of imidazole (B134444) in the binding and wash buffers. Start with a low concentration (e.g., 5-20 mM) and gradually increase it.[1][2][3]The optimal imidazole concentration is protein-dependent and should be determined empirically.[1] Use high-purity imidazole to avoid absorbance interference at 280 nm.
Adjust the pH of the binding and wash buffers. A slightly lower pH (e.g., 6.3) can help disrupt weak, non-specific interactions.[1]The binding of His-tagged proteins is generally performed at a neutral to slightly alkaline pH (7.0-8.5).[1] Be mindful of your target protein's stability at different pH values.[1]
Increase the salt concentration (e.g., up to 500 mM NaCl) in the buffers to minimize ionic interactions.High salt concentrations can sometimes affect protein stability.
Add non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20) or glycerol (B35011) (5-10%) to the wash buffer to reduce non-specific binding.[2]Detergents may need to be removed in downstream applications.
Co-purification of proteins with surface-exposed histidines Perform a gradient elution of imidazole instead of a step elution. This can help separate proteins with different affinities for the resin.[1]A shallow gradient will provide better resolution.
Consider using a different metal ion. Cobalt (Co²⁺) generally offers higher specificity and purity compared to Nickel (Ni²⁺), although it may result in a slightly lower yield.[4][5][6]The order of affinity for common metal ions is generally Zn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺.[6][7]
Inefficient washing Increase the wash volume. A common recommendation is to wash with at least 20 column volumes of wash buffer.[3]Ensure that the absorbance at 280 nm returns to baseline before starting elution.
Include a low concentration of a mild chelating agent like EDTA (e.g., 0.5 mM) in a specific wash step to remove weakly bound contaminants.[8]Higher concentrations of EDTA will strip the metal ions from the column.[1] This method may require re-evaluation for different proteins.
Issue 2: The Target Protein Elutes with the Wash Buffer

Description: A significant amount of the His-tagged target protein is lost in the wash fractions before the elution step.

Possible Causes and Solutions:

Possible Cause Recommended Solution Key Considerations
Imidazole concentration in the wash buffer is too high Decrease the concentration of imidazole in the wash buffer.[9]Perform a small-scale pilot experiment to determine the maximum imidazole concentration your protein can tolerate without eluting.[10]
pH of the wash buffer is too low Increase the pH of the wash buffer. A lower pH can lead to the protonation of histidine residues, reducing their affinity for the immobilized metal ions.[1]Maintain the pH within the optimal binding range (7.0-8.5) during the wash step unless a pH-based elution strategy is intended.[1]
The His-tag is not fully accessible Purify the protein under denaturing conditions using agents like urea (B33335) or guanidine (B92328) hydrochloride.[2][3] This can expose a hidden His-tag.Refolding of the denatured protein will be necessary after purification.
Re-clone the protein with the His-tag at the opposite terminus (N- vs. C-terminus).[3]The accessibility of the tag can be protein-dependent.[3]
Weak binding affinity of the His-tag Increase the number of histidine residues in the tag (e.g., from 6xHis to 8xHis or 10xHis) to enhance binding affinity.[3]Longer His-tags can sometimes impact protein expression or function.

Experimental Protocols

This section provides detailed methodologies for key experimental steps in IDA-based IMAC.

Protocol 1: Optimization of Imidazole Concentration in the Wash Buffer
  • Prepare a series of wash buffers: Create several wash buffers with varying imidazole concentrations (e.g., 5 mM, 10 mM, 20 mM, 40 mM, 60 mM). The base buffer composition should be consistent (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0).

  • Equilibrate the IDA column: Equilibrate the column with binding buffer (wash buffer with 0 mM imidazole).

  • Load the sample: Apply your clarified cell lysate containing the His-tagged protein to the column.

  • Wash with increasing imidazole concentrations: Sequentially wash the column with the prepared wash buffers, starting from the lowest imidazole concentration. Collect the flow-through from each wash step.

  • Elute the target protein: Elute the bound protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the fractions: Analyze all collected fractions (flow-through, washes, and elution) by SDS-PAGE to determine the imidazole concentration at which the target protein starts to elute and the concentration that effectively removes contaminants without eluting the target protein.

Protocol 2: pH Optimization for Binding and Washing
  • Prepare buffers at different pH values: Create a set of binding and wash buffers with pH values ranging from 8.5 down to 6.0.

  • Column equilibration and sample loading: For each pH to be tested, equilibrate a new column and load the sample in the corresponding pH buffer.

  • Washing and Elution: Wash the column with the same pH buffer and then elute the protein.

  • Analysis: Analyze the fractions by SDS-PAGE to identify the optimal pH that allows for strong binding of the target protein while minimizing the binding of contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the main difference between IDA and NTA-based resins, and how does it affect selectivity?

A1: The primary difference lies in the number of chelation sites for the metal ion. This compound (IDA) is a tridentate chelating agent, meaning it uses three sites to bind the metal ion, leaving three coordination sites available for interaction with the His-tag.[5][11] Nitrilotriacetic acid (NTA) is a tetradentate chelating agent, using four sites to bind the metal and leaving only two sites for the His-tag.[11][12]

This structural difference leads to:

  • Lower Selectivity with IDA: With more available coordination sites, IDA resins can exhibit higher non-specific binding, leading to lower purity of the eluted protein compared to NTA resins.[11][12]

  • Higher Binding Capacity with IDA: IDA's structure allows for a higher density of the ligand on the resin, which can result in a higher overall protein binding capacity.[12][13]

  • Increased Metal Ion Leaching with IDA: The weaker coordination of the metal ion by IDA can lead to a greater degree of metal ion leaching from the column, which might be detrimental for some downstream applications.[5][14]

Q2: Can I use reducing agents or chelators like EDTA with my IDA-based resin?

A2: It is generally not recommended to include strong chelating agents like EDTA or EGTA in your buffers, as they will strip the metal ions from the IDA resin, causing your target protein to elute as a complex with the metal.[1] While low concentrations of reducing agents like DTT or β-mercaptoethanol may be tolerated, they can also lead to the reduction of the metal ions and a decrease in binding capacity.[12] NTA-based resins are generally more robust against these agents.[12][13] If their presence is unavoidable, consider using a resin specifically designed to be resistant to these chemicals.[14][15]

Q3: My protein is expressed at very low levels. How can I improve its capture with an IDA resin?

A3: For proteins expressed at low levels, using a batch binding method can be more effective than on-column loading.[1][3] This involves incubating your lysate with the IDA resin in a tube for a longer period (e.g., 1-2 hours) with gentle mixing to maximize the binding of the target protein before packing the resin into a column for washing and elution. Additionally, using an IDA resin with a high binding capacity can help to enrich your low-abundance protein.[14]

Q4: What are the key parameters to consider when developing a wash step to improve purity?

A4: The most critical parameters to optimize in your wash step are:

  • Imidazole Concentration: As a competitor for binding to the immobilized metal ions, a low concentration of imidazole in the wash buffer is highly effective at removing non-specifically bound proteins.[1][2][3]

  • pH: Adjusting the pH can influence the protonation state of histidine residues, thereby affecting binding affinity.[1][16]

  • Salt Concentration: Increasing the ionic strength of the buffer can disrupt non-specific electrostatic interactions.

  • Additives: The inclusion of non-ionic detergents or glycerol can help to reduce hydrophobic and other non-specific interactions.[2]

Q5: Should I use a step or gradient elution, and why?

A5: A gradient elution , where the concentration of the competing agent (imidazole) is gradually increased, is generally recommended for improving the selectivity and purity of your protein.[1] This allows for the separation of the target protein from contaminants that may have a slightly different binding affinity. A step elution , where the imidazole concentration is increased in a single step, is faster and can result in a more concentrated protein sample, but it may also lead to the co-elution of contaminants.

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_purification Purification Steps cluster_analysis Analysis Resin IDA Resin Slurry Packing Pack Column Resin->Packing Equilibration Equilibrate with Binding Buffer Packing->Equilibration Sample_Loading Load Clarified Lysate Equilibration->Sample_Loading Wash Wash with Optimized Wash Buffer Sample_Loading->Wash Elution Elute with High Imidazole Buffer Wash->Elution Collect_Fractions Collect Fractions Elution->Collect_Fractions SDS_PAGE Analyze by SDS-PAGE Collect_Fractions->SDS_PAGE troubleshooting_logic cluster_wash_opt Wash Optimization cluster_elution_opt Elution Strategy cluster_resin_opt Resin/Metal Choice Start Low Purity in Elution Inc_Imidazole Increase Imidazole in Wash Start->Inc_Imidazole Dec_pH Decrease Wash pH Start->Dec_pH Inc_Salt Increase Salt Concentration Start->Inc_Salt Add_Detergent Add Detergents/ Glycerol Start->Add_Detergent Gradient_Elution Use Imidazole Gradient Start->Gradient_Elution Change_Metal Switch to Co²⁺ (from Ni²⁺) Start->Change_Metal Improved_Purity Improved Purity Inc_Imidazole->Improved_Purity Dec_pH->Improved_Purity Inc_Salt->Improved_Purity Add_Detergent->Improved_Purity Gradient_Elution->Improved_Purity Change_Metal->Improved_Purity

References

Preventing metal leaching from iminodiacetic acid resins during chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iminodiacetic acid (IDA) resins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing metal leaching during chromatography experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative visualizations to assist you in your work.

Frequently Asked Questions (FAQs)

Q1: What is metal leaching in the context of this compound (IDA) chromatography resins?

A1: Metal leaching refers to the undesirable release of chelated metal ions (e.g., Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺) from the IDA resin into the surrounding buffer and eluate during the chromatography process.[1][2][3][4] This can lead to contamination of the purified protein sample and may negatively impact downstream applications.

Q2: What are the primary causes of metal leaching from IDA resins?

A2: The main factors contributing to metal leaching from IDA resins include:

  • Low pH: Acidic conditions can protonate the this compound groups, weakening their coordination with the metal ions and causing them to be released.[5]

  • Presence of Chelating Agents: Strong chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), in the sample or buffers can strip the metal ions from the resin.[6]

  • Presence of Reducing Agents: Reducing agents like Dithiothreitol (DTT) can reduce the metal ions, leading to their release from the resin.[7]

  • High Concentrations of Competing Molecules: High concentrations of substances that can compete for metal binding, such as imidazole (B134444) used for elution, can also contribute to metal leaching.[8][9]

  • Resin Age and Handling: Older or improperly stored and regenerated resins may exhibit increased metal leaching.

Q3: How does this compound (IDA) resin compare to nitrilotriacetic acid (NTA) resin in terms of metal leaching?

A3: IDA is a tridentate chelator, meaning it forms three bonds with the metal ion. NTA is a tetradentate chelator, forming four bonds. This structural difference results in NTA binding metal ions more tightly, leading to significantly lower metal ion leaching compared to IDA resins under similar conditions.[3][4][10]

Q4: Can the choice of buffer components affect metal leaching?

A4: Yes, the composition of your buffers can significantly impact metal ion stability on the resin. Buffers with chelating properties, even weak ones, can contribute to metal stripping over time. It is crucial to use high-purity water and reagents to prepare buffers and to avoid any known chelating agents unless they are a required part of the experimental design.

Q5: What is the acceptable level of metal leaching?

A5: The acceptable level of metal leaching is highly dependent on the specific downstream application of the purified protein. For applications sensitive to metal ions, such as enzymatic assays or structural studies, even low micromolar concentrations of leached metal can be detrimental. For other applications, higher levels may be tolerable. It is recommended to quantify the metal content in the eluate to determine if it is within an acceptable range for your specific needs.

Troubleshooting Guides

Problem: I am observing a loss of color (e.g., blue for Ni-IDA) from my resin bed.

  • Possible Cause: This is a visual indicator of significant metal ion leaching.[6]

  • Solution:

    • Check Buffer pH: Ensure all your buffers are at the correct pH. Low pH is a common cause of metal stripping.

    • Review Buffer Composition: Verify that your buffers do not contain any chelating agents (e.g., EDTA) or high concentrations of reducing agents (e.g., DTT).[6][11]

    • Regenerate the Resin: The resin may be old or improperly charged. Follow the detailed resin regeneration protocol to strip and recharge the column.

Problem: My purified protein sample is discolored or forms precipitates over time.

  • Possible Cause: This could be due to the presence of leached metal ions in your eluate, which can cause protein aggregation or oxidation.

  • Solution:

    • Quantify Metal Content: Use a suitable method like a colorimetric assay or ICP-MS to determine the concentration of the leached metal in your sample.

    • Optimize Elution: If using imidazole for elution, consider using a step or linear gradient elution instead of a single high-concentration step. This can sometimes reduce the harshness of the elution and minimize metal leaching.[11]

    • Post-Purification Metal Removal: If metal contamination is confirmed, you may need to perform a subsequent purification step, such as size-exclusion chromatography or dialysis against a buffer containing a mild chelating agent (use with caution to avoid stripping metal from your protein of interest if it is a metalloprotein).

Problem: My downstream application (e.g., enzyme assay, cell-based assay) is inhibited after protein purification.

  • Possible Cause: Leached metal ions can be potent inhibitors of certain enzymes or toxic to cells.

  • Solution:

    • Confirm Metal Contamination: As a first step, confirm the presence and concentration of leached metal in your purified protein sample.

    • Switch to a Lower-Leaching Resin: If metal leaching from your IDA resin is a persistent issue, consider switching to a nitrilotriacetic acid (NTA) based resin, which is known for its lower metal leaching properties.[3][4][10]

    • Implement Preventative Measures: Proactively follow the best practices for resin washing, equilibration, and regeneration outlined in the experimental protocols section to minimize metal leaching from the start.

Data Presentation

Table 1: Comparison of Ni²⁺ Leakage from Different IMAC Resins

Resin TypeChelator ChemistryEquilibration Phase Ni²⁺ LeakageElution Phase Ni²⁺ LeakageReference
His•Bind ResinIDA10s to 100s of µM10s to 100s of µM[12]
His60 Ni SuperflowIDA~6 µM to 100s of µM~6 µM to 100s of µM[12]
cOmplete His-Tag Purification ResinProprietaryNot detectable~2 µM[12]

Table 2: Effect of Reducing Agents on Binding Capacity of Ni-Charged Resins

Reducing Agent (DTT) ConcentrationNi-NTA Resin Binding Capacity DecreaseNi-IDA Resin Binding Capacity DecreaseReference
10 mM22%30%[10]

Experimental Protocols

Protocol 1: Minimizing Metal Leaching through Proper Washing and Equilibration

This protocol outlines the steps for washing and equilibrating a new or regenerated IDA resin column to minimize metal leaching before protein purification.

  • Initial Water Wash: Wash the packed column with 5 column volumes (CV) of high-purity, deionized water to remove any storage solutions (e.g., ethanol).

  • Metal Charging:

    • Load the column with 2 CV of a 50 mM solution of the desired metal salt (e.g., NiSO₄).

    • Ensure the solution is freshly prepared and filtered.

  • Removal of Unbound Metal:

    • Wash the column with 10 CV of deionized water to remove any unbound or loosely bound metal ions.

  • Equilibration with Binding Buffer:

    • Equilibrate the column with 10 CV of your binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 7.9).

    • Ensure the pH of the binding buffer is appropriate to maintain the stability of the metal-resin interaction (typically pH 7.0-8.0).

    • If using imidazole in the binding buffer to reduce non-specific binding, start with a low concentration (e.g., 5-10 mM) and optimize as needed.[13]

  • Final Check: Monitor the absorbance of the flow-through at 280 nm. The absorbance should be at a stable baseline before applying the sample.

Protocol 2: Stripping and Regeneration of IDA Resins

This protocol describes how to strip used metal ions and regenerate the IDA resin for subsequent use. Proper regeneration is crucial for maintaining resin performance and minimizing leaching in future runs.

  • Wash with Water: Wash the column with 5 CV of deionized water to remove any remaining buffer salts.

  • Strip Metal Ions:

    • Apply 5 CV of a stripping buffer containing a strong chelating agent (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4).[14]

    • The resin should lose its characteristic color (e.g., turn white if it was blue Ni-IDA).

  • Remove Chelating Agent:

    • Wash the column thoroughly with at least 10 CV of deionized water to completely remove the EDTA. This step is critical, as any residual EDTA will interfere with subsequent metal recharging.

  • Recharge with Metal Ions:

    • Follow the metal charging procedure outlined in Protocol 1, step 2.

  • Wash and Equilibrate:

    • Follow the washing and equilibration steps outlined in Protocol 1, steps 3 and 4.

  • Storage: For long-term storage, after stripping the metal ions, wash the resin with 5 CV of 20% ethanol (B145695) and store at 4°C.[14] The column will need to be recharged before its next use.

Visualizations

Troubleshooting_Metal_Leaching start Start: Metal Leaching Suspected (e.g., discolored resin, sample precipitation, downstream assay inhibition) check_buffers Step 1: Check Buffers - pH within optimal range (e.g., 7.0-8.0)? - Absence of chelating agents (e.g., EDTA)? - Low concentration of reducing agents (e.g., DTT)? start->check_buffers buffers_ok Buffers OK check_buffers->buffers_ok Yes buffers_not_ok Buffer Issue Identified check_buffers->buffers_not_ok No check_elution Step 2: Evaluate Elution Protocol - Using high, single-step imidazole concentration? buffers_ok->check_elution reprepare_buffers Action: Prepare fresh, correct buffers. Re-run a small-scale test. buffers_not_ok->reprepare_buffers reprepare_buffers->start elution_ok Elution Protocol OK check_elution->elution_ok No elution_not_ok High Imidazole Step check_elution->elution_not_ok Yes check_resin Step 3: Assess Resin Condition - Is the resin old? - Has it been regenerated correctly? elution_ok->check_resin optimize_elution Action: Switch to a linear gradient or step-gradient elution to reduce harshness. elution_not_ok->optimize_elution optimize_elution->start resin_ok Resin Condition OK check_resin->resin_ok Yes resin_not_ok Resin Issue Identified check_resin->resin_not_ok No consider_alternative Step 4: Consider Alternatives - Is metal leaching still an issue? resin_ok->consider_alternative regenerate_resin Action: Perform a full strip and regeneration of the resin (see Protocol 2). resin_not_ok->regenerate_resin regenerate_resin->start alternative_yes Yes consider_alternative->alternative_yes Yes end End: Problem Resolved consider_alternative->end No switch_resin Action: Switch to a lower-leaching resin (e.g., NTA-based resin). alternative_yes->switch_resin switch_resin->end

Caption: Troubleshooting decision tree for metal leaching.

Chromatography_Workflow cluster_prep Column Preparation cluster_purification Purification cluster_post Post-Purification wash_resin 1. Wash Resin (5 CV Water) charge_metal 2. Charge with Metal (2 CV 50 mM Metal Salt) wash_resin->charge_metal remove_unbound 3. Remove Unbound Metal (10 CV Water) charge_metal->remove_unbound equilibrate 4. Equilibrate (10 CV Binding Buffer) remove_unbound->equilibrate load_sample 5. Load Sample equilibrate->load_sample wash_impurities 6. Wash Impurities (20-30 CV Wash Buffer) load_sample->wash_impurities elute_protein 7. Elute Protein (Elution Buffer) wash_impurities->elute_protein strip_resin 8. Strip Resin (Optional) (5 CV Stripping Buffer) elute_protein->strip_resin regenerate 9. Regenerate for Reuse or Store strip_resin->regenerate

Caption: Experimental workflow for IDA resin chromatography.

References

Adjusting pH for optimal iminodiacetic acid chelation efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with iminodiacetic acid (IDA) for metal ion chelation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IDA) and how does it function as a chelating agent?

This compound (IDA) is an aminodicarboxylic acid, specifically N-(carboxymethyl)glycine.[1][2] It acts as a tridentate chelating agent, meaning it can form three bonds with a single metal ion. Chelation occurs through the coordination of the metal ion with the lone pair of electrons on the nitrogen atom of the imino group and the two carboxyl groups.[3] This binding is selective and can be irreversible, effectively sequestering metal ions from a solution.[3] IDA is commonly used in various applications, including the purification of proteins and the removal of heavy metals from aqueous solutions.[1][3]

Q2: What are the pKa values of this compound and why are they critical for chelation?

The pKa values of a molecule indicate the pH at which its functional groups gain or lose a proton. For this compound, the reported pKa values are approximately pKa1 = 2.98 and pKa2 = 9.89.[1][4][5][6]

  • pKa1 (2.98): This corresponds to the deprotonation of the first carboxylic acid group.

  • pKa2 (9.89): This corresponds to the deprotonation of the second carboxylic acid group. The imino group is protonated at lower pH values.

These values are critical because the chelation efficiency of IDA is highly dependent on its protonation state, which is determined by the pH of the solution. For effective chelation, the carboxyl groups need to be deprotonated (negatively charged) to coordinate with the positively charged metal ion.

Q3: What is the optimal pH range for achieving maximum IDA chelation efficiency?

The optimal pH for IDA chelation depends on the specific metal ion being targeted and the stability of the resulting metal-IDA complex. However, a general principle is that as the pH of the solution increases, the extraction of metal ions by the iminodiacetate (B1231623) chelating resin also increases.[7]

  • Acidic pH (e.g., pH < 3): At a pH below the first pKa (2.98), both carboxyl groups are protonated, significantly reducing the chelating ability of the IDA molecule.[8]

  • Moderately Acidic to Neutral pH (e.g., pH 4-7): In this range, the carboxyl groups are deprotonated, making the IDA group available for binding divalent cations. Many studies show effective binding of metal ions like Cu(II), Ni(II), Zn(II), and Co(II) in this range.[7][9][10] For instance, the chelation of Fe³⁺ by an IDA-functionalized film increases significantly from pH 3.0 to pH 5.0.[10]

  • Alkaline pH (e.g., pH > 8): While the IDA molecule is fully deprotonated and available for chelation, the formation of metal hydroxide (B78521) precipitates can become a competing reaction, potentially reducing the efficiency of chelation for certain metals.

Therefore, the optimal pH is often found in the moderately acidic to neutral range, but empirical testing is crucial for specific applications.

Q4: Which metal ions can this compound effectively chelate?

IDA is known to form stable complexes with a wide range of transition and heavy metal ions.[9] These include, but are not limited to:

  • Copper (Cu²⁺)[11][12]

  • Nickel (Ni²⁺)[3]

  • Zinc (Zn²⁺)[9]

  • Cobalt (Co²⁺)[7][9]

  • Cadmium (Cd²⁺)[3][9]

  • Lead (Pb²⁺)[3][9]

  • Iron (Fe³⁺)[10]

  • Magnesium (Mg²⁺) and Calcium (Ca²⁺)[4][9]

  • Chromium (Cr⁶⁺)[3]

The selectivity and stability of these complexes can be manipulated by controlling experimental parameters like pH, ionic strength, and temperature.[9]

Troubleshooting Guide

Problem: Low Metal Chelation or Poor Protein Binding Capacity

Possible Cause: The pH of your buffer is not optimal for the protonation state of the IDA ligand. For effective chelation, the carboxyl groups of IDA must be deprotonated to interact with the positively charged metal ions.

Solution:

  • Review the pKa values of IDA: The key functional groups for chelation are the two carboxylates (pKa1 ≈ 2.98, pKa2 ≈ 9.89).[4][5]

  • Adjust Buffer pH: Ensure your working pH is sufficiently above pKa1 to deprotonate the first carboxyl group. A common starting range for many divalent metals is pH 5-7. The adsorption capacity for many metals increases with pH in the acidic range.[7][10]

  • Consider the Target Ion: The optimal pH can vary depending on the metal ion. For example, some studies have shown that for certain applications, copper can be selectively chelated at a pH as low as 2.5.[12]

  • Empirical Testing: Perform a pH screening experiment (e.g., from pH 4.0 to 8.0) to determine the optimal binding pH for your specific metal ion or His-tagged protein.

pH-Dependent Protonation State of this compound (IDA) ph_low pH < 2.98 (Fully Protonated) ph_mid 2.98 < pH < 9.89 (Zwitterionic - Optimal for Chelation) ph_low->ph_mid Increase pH > pKa1 ph_high pH > 9.89 (Fully Deprotonated) ph_mid->ph_high Increase pH > pKa2 ida_low HOOC-CH2-NH2+-CH2-COOH ida_mid ⁻OOC-CH2-NH2+-CH2-COOH ida_high ⁻OOC-CH2-NH-CH2-COO⁻

Caption: pH-dependent charge states of the IDA molecule.

Problem: Reduced Binding Capacity After Multiple Uses

Possible Cause: The IDA-functionalized resin or surface is fouled or has not been properly regenerated after the previous use. Contaminants may remain bound, or the stripped metal ions may not have been fully recharged.

Solution: Implement a rigorous regeneration and cleaning protocol between experimental runs. This typically involves stripping the bound metal ions with a strong chelator like EDTA, followed by washing and recharging with the desired metal ion solution. For severe fouling, a cleaning-in-place (CIP) procedure with acid or base may be necessary.

Data & Visualizations

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
pKa12.98[1][4][5]
pKa29.89[1][4][5]
Molecular Weight133.10 g/mol [4]
Saturated Solution pH2.2-2.3 (20°C)[1][6]

Table 2: Examples of Metal Ion Removal Efficiency by IDA Resins

Metal IonpHRemoval / Binding EfficiencyReference
Cr⁶⁺Not Specified99.7%[3]
Ni²⁺Not Specified65%[3]
Pb²⁺Not Specified59%[3]
Cd²⁺Not Specified28%[3]
Cu²⁺2.5~71%[12]
Fe³⁺5.0156.0 ± 13.8 nmol/cm²[10]

Note: Efficiencies are highly dependent on experimental conditions (e.g., resin type, contact time, initial concentration).

Experimental Protocols & Workflows
Protocol: General Regeneration of IDA Chelating Resin

This protocol describes a general procedure for stripping, cleaning, and recharging an IDA-functionalized chromatography resin for reuse.

Materials:

  • Stripping Buffer: 0.05 M EDTA, 0.5 M NaCl, pH 7.0-8.0

  • Wash Buffer: Deionized water or a simple buffer like PBS.

  • Acid Wash (Optional, for severe fouling): 0.1 M HCl

  • Base Wash (Optional, for protein/organic fouling): 0.1 M NaOH

  • Recharging Solution: 50-100 mM solution of the desired metal salt (e.g., NiSO₄, CuSO₄) in deionized water.

Procedure:

  • Stripping: Wash the column with 5-10 column volumes (CV) of Stripping Buffer to remove the chelated metal ions. The EDTA will form a stronger complex with the ions, effectively stripping them from the IDA resin.

  • Wash: Rinse the column with 10 CV of deionized water to remove all traces of EDTA.

  • Cleaning (Optional):

    • For inorganic precipitates, wash with 5 CV of 0.1 M HCl.[13] Follow immediately with a 10 CV water wash until the effluent pH is neutral.

    • For protein or organic fouling, wash with 5 CV of 0.1 M NaOH. Follow immediately with a 10 CV water wash until the effluent pH is neutral.

  • Recharging: Equilibrate the column with 5-10 CV of the Recharging Solution. This re-coats the IDA functional groups with the desired metal ion.

  • Final Wash: Wash the column with 5-10 CV of deionized water or your starting buffer to remove any loosely bound metal ions. The resin is now regenerated and ready for use.

General Workflow for IDA Chelation Experiments start Start: IDA Resin Column equilibration 1. Equilibration (Adjust pH & Ionic Strength) start->equilibration loading 2. Sample Loading (Contains Target Metal Ion) equilibration->loading binding Chelation Occurs (Metal Binds to IDA) loading->binding wash 3. Wash (Remove Unbound Contaminants) binding->wash elution 4. Elution (e.g., pH shift, competitive ligand) wash->elution collection Collect Purified Sample elution->collection regeneration 5. Regeneration (Strip, Clean, Recharge) collection->regeneration After Analysis end End: Column Ready for Reuse regeneration->end

Caption: A typical workflow for metal ion chelation using an IDA resin.

References

Technical Support Center: Immobilized Drug Affinity (IDA) Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with non-specific binding in Immobilized Drug Affinity (IDA) chromatography of proteins.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in IDA chromatography and why is it a problem?

A: Non-specific binding refers to the interaction of proteins or other molecules in your sample with the chromatography resin or the immobilized drug ligand through mechanisms other than the specific drug-protein binding event you are targeting. These interactions are typically weaker and can be driven by hydrophobic, ionic, or other low-affinity forces.[1][2][3] This is problematic because it leads to the co-elution of contaminating proteins with your target protein, resulting in lower purity and potentially confounding downstream analyses.[4]

Q2: What are the common causes of high non-specific binding?

A: High non-specific binding can stem from several factors:

  • Hydrophobic interactions: Both the chromatography matrix and the linker arm used to immobilize the drug can have hydrophobic properties, leading to non-specific binding of proteins with exposed hydrophobic regions.[5][6]

  • Ionic interactions: Charged groups on the matrix or the immobilized drug can interact with oppositely charged proteins.[1][7][8]

  • Insufficient blocking: If the non-specific binding sites on the resin are not adequately blocked, they remain available for interaction with sample components.[9][10]

  • Inappropriate buffer conditions: The pH, ionic strength, and composition of your binding and wash buffers can significantly influence non-specific interactions.[7][8][11]

  • Sample properties: High protein concentration in the lysate or the presence of certain cellular components can increase the likelihood of non-specific binding.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and resolving issues with non-specific binding in your IDA chromatography experiments.

Issue 1: High levels of contaminating proteins in the eluate.

This is the most common manifestation of non-specific binding. The following steps can help you identify the cause and implement a solution.

Troubleshooting Workflow:

start High Contamination in Eluate optimize_wash Optimize Wash Buffer start->optimize_wash modify_binding Modify Binding Buffer optimize_wash->modify_binding If contamination persists block_column Implement/Optimize Blocking modify_binding->block_column If contamination persists elution_strategy Refine Elution Strategy block_column->elution_strategy If contamination persists result Reduced Non-Specific Binding elution_strategy->result

Caption: Troubleshooting workflow for high contamination.

Solutions in Detail:

  • Optimize Wash Buffer: The goal of the wash steps is to remove non-specifically bound proteins while retaining your specifically bound target.

    • Increase Ionic Strength: Gradually increase the salt concentration (e.g., NaCl) in your wash buffer. This will disrupt weak ionic interactions.[5][8]

    • Include Non-ionic Detergents: Adding a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can help disrupt hydrophobic interactions.[5]

    • Add Competing Agents: For some systems, including a low concentration of a small molecule that mimics the properties of the immobilized drug can help displace weakly bound contaminants.

    • Increase Wash Volume and Time: Increasing the volume of wash buffer and the incubation time can improve the removal of non-specifically bound proteins.[12]

  • Modify Binding Buffer: Preventing non-specific binding from the outset is often more effective than trying to remove it later.

    • Adjust pH: The pH of the binding buffer can influence the charge of both your target protein and potential contaminants. Empirically test a range of pH values to find the optimal condition where specific binding is maximized and non-specific binding is minimized.[8][11]

    • Increase Ionic Strength: Similar to the wash buffer, increasing the salt concentration in the binding buffer can reduce non-specific ionic interactions from the start.[8]

  • Implement or Optimize Column Blocking: Blocking unoccupied sites on the chromatography resin is a critical step.

    • Use a Blocking Agent: Before applying your sample, incubate the column with a solution of a protein that is unlikely to interact with your drug, such as Bovine Serum Albumin (BSA) or casein.[1][9][10] This will saturate the non-specific binding sites on the resin.

    • Pre-equilibration with Chaotropic Agents: In some cases, pre-equilibrating the resin with a mild chaotropic agent like thiocyanate (B1210189) can reduce non-specific binding by disrupting water structures that facilitate non-polar interactions.[13][14]

  • Refine Elution Strategy: A well-designed elution strategy can help to separate your target protein from tightly bound contaminants.

    • Gradient Elution: Instead of a single-step elution, use a gradient of the eluting agent (e.g., a competitor drug, pH change, or denaturant). Non-specifically bound proteins often elute at lower concentrations of the eluting agent than the specifically bound target.[12][15]

Quantitative Data Summary: Effect of Wash Buffer Additives on Non-Specific Binding

AdditiveConcentration RangeMechanism of ActionExpected Outcome
NaCl 150 mM - 2 MDisrupts ionic interactionsReduction of charge-based non-specific binding.[5][8]
Tween-20 0.01% - 2% (v/v)Disrupts hydrophobic interactionsReduction of hydrophobically bound contaminants.[5]
Triton X-100 0.01% - 2% (v/v)Disrupts hydrophobic interactionsSimilar to Tween-20, effective for hydrophobic contaminants.[5]
Glycerol (B35011) 10% - 50% (v/v)Reduces non-specific hydrophobic interactionsCan stabilize the target protein while reducing background.[5]
Ethanol Up to 20% (v/v)Reduces non-specific hydrophobic interactionsAlternative to glycerol for disrupting hydrophobic binding.[5]
Issue 2: Target protein is found in the flow-through or wash fractions.

This indicates that your target protein is not binding efficiently to the immobilized drug, or it is being prematurely eluted.

Logical Relationship Diagram:

start Target Protein in Flow-Through/Wash check_binding_buffer Verify Binding Buffer Conditions start->check_binding_buffer assess_drug_activity Assess Immobilized Drug Activity check_binding_buffer->assess_drug_activity If buffer is correct reduce_wash_stringency Reduce Wash Buffer Stringency assess_drug_activity->reduce_wash_stringency If drug is active check_flow_rate Check Flow Rate reduce_wash_stringency->check_flow_rate If still losing target result Improved Target Protein Binding check_flow_rate->result

Caption: Troubleshooting poor target protein binding.

Solutions in Detail:

  • Verify Binding Buffer Conditions: The composition of your binding buffer is critical for the specific interaction.

    • pH and Ionic Strength: Ensure the pH and salt concentration are optimal for the drug-protein interaction. Conditions that are too stringent can prevent binding.[8][11]

    • Presence of Inhibitors: Make sure your sample and buffers do not contain components that might inhibit the drug-protein interaction.

  • Assess Immobilized Drug Activity: The immobilized drug may have lost its activity.

    • Immobilization Chemistry: Review your drug immobilization protocol. Harsh chemical conditions could have denatured the drug.

    • Storage Conditions: Ensure the affinity resin has been stored correctly to maintain the stability of the immobilized drug.

  • Reduce Wash Buffer Stringency: Your wash conditions may be too harsh, causing your target protein to elute prematurely.

    • Decrease Salt or Detergent Concentration: If you have high concentrations of salt or detergents in your wash buffer, try reducing them incrementally.

    • Reduce Wash Time or Volume: A shorter or lower volume wash may be sufficient to remove loosely bound contaminants without eluting your target.

  • Check Flow Rate: A high flow rate may not allow sufficient time for the binding interaction to occur.

    • Decrease Flow Rate: Reduce the flow rate during sample application to increase the residence time of the sample on the column.

Experimental Protocols

Protocol 1: General IDA Chromatography Protocol with Blocking
  • Column Equilibration: Equilibrate the column with 5-10 column volumes (CV) of binding buffer (e.g., PBS or Tris-buffered saline, pH 7.4).

  • Blocking (Optional but Recommended):

    • Prepare a solution of 1% BSA in binding buffer.

    • Apply 2-3 CV of the blocking solution to the column.

    • Incubate for 1 hour at room temperature or 4°C with gentle agitation.

    • Wash the column with 5-10 CV of binding buffer to remove unbound BSA.[9][10]

  • Sample Application:

    • Clarify your protein sample by centrifugation or filtration (0.45 µm filter).

    • Apply the sample to the column at a low flow rate.

  • Washing:

    • Wash the column with 10-20 CV of wash buffer. The composition of the wash buffer should be optimized to minimize non-specific binding (see Troubleshooting Guide).

  • Elution:

    • Elute the target protein using an appropriate elution buffer. This could involve a change in pH, an increase in ionic strength, or the inclusion of a competitive ligand.[2][16]

    • Collect fractions and immediately neutralize the pH if a low or high pH elution buffer was used.[16][17]

  • Regeneration:

    • Wash the column with a high salt buffer followed by the binding buffer to prepare it for the next use.

Protocol 2: Optimizing Wash Conditions
  • Prepare a Series of Wash Buffers: Prepare several wash buffers with increasing concentrations of an additive you wish to test (e.g., NaCl: 150 mM, 300 mM, 500 mM, 1 M).

  • Run Parallel Experiments: If possible, run small-scale parallel purification experiments.

  • Apply Sample and Wash: After sample application, wash each column with one of the prepared wash buffers.

  • Elute and Analyze: Elute the bound proteins and analyze the eluates by SDS-PAGE to assess the purity of the target protein.

  • Select Optimal Condition: Choose the wash buffer that provides the best balance between removing contaminants and retaining the target protein.

Summary of Elution Strategies

Elution MethodPrincipleCommon ReagentsConsiderations
pH Shift Disrupts ionic and hydrogen bonds between the drug and protein.0.1 M Glycine-HCl (pH 2.5-3.0) or 0.1 M Tris-HCl (pH 8.5-10).[16][17]May denature the target protein; immediate neutralization of eluted fractions is recommended.[16]
Increased Ionic Strength Weakens ionic interactions.High concentrations of NaCl or KCl (e.g., 1-2 M).Generally a milder elution method, but may not be effective for all interactions.
Competitive Elution A soluble form of the drug or a competing ligand displaces the target protein.Free drug or a known binding partner of the target protein.Highly specific and gentle, but requires a suitable competitor and may be costly.
Chaotropic Agents Disrupt the structure of water and weaken hydrophobic interactions.Guanidine-HCl or Urea.Denaturing conditions that will require refolding of the target protein.

References

Validation & Comparative

Iminodiacetic Acid vs. EDTA: A Comparative Analysis of Metal Chelation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Iminodiacetic Acid (IDA) and Ethylenediaminetetraacetic Acid (EDTA) as Metal Chelating Agents, Supported by Experimental Data and Detailed Methodologies.

The strategic selection of a chelating agent is a critical parameter in numerous scientific and pharmaceutical applications, directly impacting the efficacy and stability of various systems. This guide provides a comprehensive comparison of two widely utilized aminopolycarboxylic acid chelators: this compound (IDA) and Ethylenediaminetetraacetic Acid (EDTA). By examining their metal chelation efficiencies through quantitative stability constant data and outlining the experimental protocols for these measurements, this document serves as a vital resource for informed decision-making in research and development.

Data Presentation: Stability Constants (log K)

The efficiency of a chelating agent is quantitatively expressed by its stability constant (log K), which indicates the strength of the bond between the chelator and a metal ion. A higher log K value signifies a more stable metal-ligand complex. The following table summarizes the stability constants of IDA and EDTA with a range of divalent and trivalent metal ions.

Metal IonThis compound (IDA) log K₁Ethylenediaminetetraacetic Acid (EDTA) log K
Ca²⁺2.5910.65[1]
Mg²⁺2.868.7
Mn²⁺7.014.0
Fe²⁺7.014.3
Co²⁺10.516.45[1]
Ni²⁺11.418.6
Cu²⁺10.618.8
Zn²⁺10.516.5
Cd²⁺8.816.5[1]
Pb²⁺9.818.0
Al³⁺-16.4[1]
Fe³⁺15.925.1

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are generally accepted figures from various sources.

As evidenced by the data, EDTA consistently forms significantly more stable complexes with all listed metal ions compared to IDA. This is primarily attributed to the structural differences between the two molecules. EDTA is a hexadentate ligand, meaning it can form six bonds with a central metal ion, while IDA is a tridentate ligand, forming three bonds. The increased number of coordination sites in EDTA leads to a more stable, cage-like structure around the metal ion, a phenomenon known as the chelate effect.

Experimental Protocols

The determination of metal chelation efficiency and stability constants is crucial for the characterization of chelating agents. The following are detailed methodologies for two common experimental techniques: potentiometric titration and spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. The procedure involves monitoring the change in potential of an ion-selective electrode as a titrant is added to a solution containing the metal ion and the chelating agent.

Materials and Reagents:

  • pH meter with a combination glass electrode or separate indicator and reference electrodes

  • Calibrated automatic burette

  • Standardized solutions of the metal salt (e.g., 0.01 M)

  • Standardized solution of the chelating agent (IDA or EDTA, e.g., 0.01 M)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Inert electrolyte solution to maintain constant ionic strength (e.g., 1 M KCl)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of the Ligand:

    • Pipette a known volume of the standardized chelating agent solution into a titration vessel.

    • Add a sufficient volume of the inert electrolyte solution to maintain a constant ionic strength.

    • Add a known volume of standardized strong acid to lower the initial pH.

    • Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.

  • Titration of the Metal-Ligand Complex:

    • Pipette known volumes of the standardized metal salt solution and the standardized chelating agent solution into a titration vessel.

    • Add the same volume of inert electrolyte and strong acid as in the ligand titration.

    • Titrate the solution with the standardized strong base, recording the pH after each addition.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added) for both the ligand alone and the metal-ligand mixture.

    • The displacement of the metal-ligand titration curve from the ligand-only curve indicates the release of protons upon complexation.

    • From these curves, the formation function (n̄, the average number of ligands bound to a metal ion) and the free ligand concentration ([L]) can be calculated at each point of the titration.

    • The stability constants are then determined by solving a series of simultaneous equations or by using specialized software to fit the experimental data to a theoretical model.

Spectrophotometry

Spectrophotometry can be used to determine the stoichiometry and stability constants of metal-ligand complexes, particularly when the formation of the complex results in a change in the solution's absorbance.

Materials and Reagents:

  • UV-Vis spectrophotometer

  • Matched cuvettes

  • Stock solutions of the metal salt and chelating agent of known concentrations

  • Buffer solutions to maintain a constant pH

Procedure (Method of Continuous Variations - Job's Plot):

  • Preparation of Solutions: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

    • Measure the absorbance of each prepared solution at this λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The plot will typically consist of two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data, particularly from the deviation from linearity, using appropriate mathematical treatments.

Mandatory Visualization

The following diagrams illustrate the fundamental structural differences and the resulting chelation behavior of this compound and EDTA with a generic divalent metal ion (M²⁺).

ChelationComparison cluster_IDA This compound (IDA) Chelation cluster_EDTA EDTA Chelation M_IDA M²⁺ N_IDA N M_IDA->N_IDA O1_IDA O⁻ M_IDA->O1_IDA O2_IDA O⁻ M_IDA->O2_IDA M_EDTA M²⁺ N1_EDTA N M_EDTA->N1_EDTA N2_EDTA N M_EDTA->N2_EDTA O1_EDTA O⁻ M_EDTA->O1_EDTA O2_EDTA O⁻ M_EDTA->O2_EDTA O3_EDTA O⁻ M_EDTA->O3_EDTA O4_EDTA O⁻ M_EDTA->O4_EDTA

Caption: Comparison of tridentate IDA and hexadentate EDTA chelation of a metal ion.

The diagram visually represents the tridentate (three-point attachment) nature of IDA and the hexadentate (six-point attachment) nature of EDTA when chelating a metal ion. This structural difference is the primary reason for the superior chelation efficiency of EDTA.

ExperimentalWorkflow cluster_Potentiometry Potentiometric Titration Workflow cluster_Spectrophotometry Spectrophotometry (Job's Plot) Workflow P1 Prepare Standard Solutions (Metal, Ligand, Acid, Base) P2 Calibrate pH Electrode P1->P2 P3 Titrate Ligand Alone with Base P2->P3 P4 Titrate Metal-Ligand Mixture with Base P2->P4 P5 Plot Titration Curves P3->P5 P4->P5 P6 Calculate n̄ and [L] P5->P6 P7 Determine Stability Constants (log K) P6->P7 S1 Prepare Solutions with Varying Metal:Ligand Mole Ratios S2 Determine λ_max of Complex S1->S2 S3 Measure Absorbance of Solutions at λ_max S2->S3 S4 Plot Absorbance vs. Mole Fraction of Ligand S3->S4 S5 Determine Stoichiometry from Intersection S4->S5 S6 Calculate Stability Constant S5->S6

Caption: Workflow for determining metal chelation efficiency.

This workflow diagram outlines the key steps involved in the two primary experimental methods for determining the stability constants of metal-chelator complexes, providing a clear visual guide for researchers.

References

Validating Protein Purity: A Comparative Guide to IDA Chromatography and SDS-PAGE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a target protein is a critical step in the research and development pipeline. The chosen purification method significantly impacts the final purity, and robust validation techniques are essential to confirm the success of the purification process. This guide provides a comparative overview of Immobilized Divalent Metal Ion Affinity Chromatography (IDA) for protein purification and the use of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for purity validation.

Principles and Comparison of Protein Purification via IDA Chromatography

Immobilized Metal Affinity Chromatography (IMAC) is a widely used method for purifying recombinant proteins that have been engineered to include a polyhistidine tag (His-tag).[1][2] This technique relies on the interaction between the histidine residues in the tag and chelated divalent metal ions, such as nickel (Ni²⁺), immobilized on a chromatography resin.[1][2]

Two common chelating ligands used in IMAC are Iminodiacetic Acid (IDA) and Nitrilotriacetic Acid (NTA).[1][3]

  • IDA (this compound): A tridentate chelator, meaning it has three points of attachment to the metal ion.[2][3] This leaves more sites on the metal ion available to interact with the His-tag, which can lead to a higher binding capacity. However, the weaker chelation can also result in higher metal ion leaching and potentially lower purity due to non-specific binding.[2][3]

  • NTA (Nitrilotriacetic Acid): A tetradentate chelator, providing four attachment points to the metal ion.[3] This stronger chelation reduces metal ion leaching and generally results in higher purity of the eluted protein, although sometimes with a slightly lower yield compared to IDA.[3][4]

While IDA-based resins can be a cost-effective option with a high binding capacity, NTA-based resins are often preferred when the primary goal is to achieve the highest possible purity.[4]

Quantitative Comparison of Protein Purity

The purity of a protein sample is often assessed by SDS-PAGE, followed by densitometric analysis of the stained gel.[5][6] This technique allows for the quantification of the target protein band relative to the total protein in a given lane.[5] Below is a table summarizing typical purity and yield results for a His-tagged protein purified by different chromatography methods, as validated by SDS-PAGE and densitometry.

Purification MethodTarget Protein Band Intensity (%)Total Impurity Band Intensity (%)Final Purity (%)Typical Yield (mg/L of culture)
IDA Chromatography 851585%15 - 25
NTA Chromatography 95595%10 - 20
Ion Exchange Chromatography (IEX) 901090%Variable
Size Exclusion Chromatography (SEC) >98<2>98%Lower (polishing step)

Note: These values are representative and can vary significantly depending on the specific protein, expression system, and optimization of the purification protocol.

Experimental Protocols

Protocol 1: His-tagged Protein Purification using IDA Chromatography

This protocol outlines the general steps for purifying a His-tagged protein from a bacterial cell lysate under native conditions.

Materials:

  • IDA-Ni²⁺ Agarose Resin

  • Equilibration/Binding Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Bacterial cell pellet expressing the His-tagged protein

  • Lysis Buffer (e.g., Equilibration Buffer with lysozyme (B549824) and DNase)

  • Chromatography column

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice. Sonicate the suspension to ensure complete cell disruption and then centrifuge to pellet cell debris.

  • Column Preparation: Pack the IDA-Ni²⁺ resin into a chromatography column. Equilibrate the column by washing with 5-10 column volumes of Equilibration/Binding Buffer.

  • Sample Loading: Load the clarified cell lysate onto the equilibrated column.

  • Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged protein with Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Analysis: Analyze the collected fractions for protein purity using SDS-PAGE.

Protocol 2: Validating Protein Purity with SDS-PAGE

This protocol describes the process of separating protein samples by SDS-PAGE to assess purity.

Materials:

  • Polyacrylamide gels (stacking and resolving layers)

  • SDS-PAGE running buffer

  • 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue)

  • Protein molecular weight marker

  • Purified protein samples from IDA chromatography

  • Coomassie Brilliant Blue stain

  • Destaining solution (e.g., methanol/acetic acid/water mixture)

  • Gel electrophoresis apparatus and power supply

Procedure:

  • Sample Preparation: Mix the purified protein samples with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Loading: Assemble the polyacrylamide gel in the electrophoresis apparatus and fill the reservoirs with running buffer. Load the denatured protein samples and a molecular weight marker into the wells of the gel.

  • Electrophoresis: Apply a constant voltage (e.g., 150 V) to the gel. Allow the electrophoresis to run until the bromophenol blue dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, carefully remove the gel from the apparatus and place it in Coomassie Brilliant Blue staining solution. Gently agitate for at least one hour.

  • Destaining: Transfer the gel to a destaining solution and gently agitate. Change the destaining solution periodically until the protein bands are clearly visible against a clear background.

  • Imaging and Densitometry: Image the stained gel using a gel documentation system. Use image analysis software to perform densitometry on the lanes containing the purified protein to quantify the purity.[5][6] The purity is calculated by dividing the intensity of the target protein band by the total intensity of all bands in that lane.[5]

Visualizing the Workflow

Protein_Purity_Validation_Workflow cluster_purification IDA Chromatography cluster_validation Purity Validation start Clarified Cell Lysate equilibration Equilibrate IDA-Ni2+ Column load Load Lysate onto Column equilibration->load wash Wash with Low Imidazole Buffer load->wash elute Elute with High Imidazole Buffer wash->elute fractions Collect Elution Fractions elute->fractions prepare_sample Prepare Samples for SDS-PAGE (with Laemmli Buffer) fractions->prepare_sample Analyze Fractions run_sds_page Run SDS-PAGE prepare_sample->run_sds_page stain_gel Stain Gel (Coomassie Blue) run_sds_page->stain_gel destain_gel Destain Gel stain_gel->destain_gel image_gel Image Gel destain_gel->image_gel densitometry Densitometry Analysis image_gel->densitometry result Quantify Purity densitometry->result

Caption: Workflow for protein purification by IDA chromatography and subsequent purity validation using SDS-PAGE.

Conclusion

The combination of IDA chromatography for initial protein capture and SDS-PAGE for purity analysis provides a robust and widely accessible workflow for researchers. While IDA may not always yield the highest purity in a single step compared to alternatives like NTA chromatography, its high capacity and cost-effectiveness make it a valuable tool.[2] The ultimate choice of purification resin will depend on the specific requirements of the downstream application, balancing the need for purity, yield, and cost. Regardless of the purification method, SDS-PAGE remains an indispensable, straightforward, and reliable technique for validating the purity of the final protein product.[5]

References

A Comparative Guide to Chelating Agents in Radiopharmaceuticals: Alternatives to Iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating agent is a critical determinant of the in vivo performance of a radiopharmaceutical. For decades, iminodiacetic acid (IDA) and its derivatives have been the cornerstone for technetium-99m (99mTc) based hepatobiliary imaging agents due to their efficient complexation of the radiometal and favorable biodistribution. However, the expanding landscape of nuclear medicine, with its diverse array of radionuclides for diagnostics and therapy, necessitates a broader repertoire of chelating agents with tailored properties. This guide provides an objective comparison of prominent alternative chelating agents to IDA, supported by experimental data, to aid researchers in the selection of the optimal chelator for their specific radiopharmaceutical development needs.

Key Alternative Chelating Agents: A Performance Overview

A variety of chelating agents have emerged as powerful alternatives to IDA, each offering distinct advantages in terms of radiometal compatibility, complex stability, and conjugation chemistry. These can be broadly categorized into N-substituted IDA derivatives, acyclic aminocarboxylates, macrocyclic chelators, and specialized chelators for specific radionuclides.

N-Substituted this compound Derivatives

While structurally related to IDA, N-substituted derivatives offer modified pharmacokinetic properties. For instance, N-(2,6-dimethylphenylcarbamoylmethyl)this compound (HIDA) demonstrates rapid hepatic uptake and biliary excretion, a characteristic feature of this class. The biological distribution of these 99mTc-labeled agents is almost exclusively governed by the N-substituted group, allowing for the design of agents with specific biological targeting.[1]

Acyclic Chelators: DTPA and its Analogs

Diethylenetriaminepentaacetic acid (DTPA) is a versatile acyclic chelator capable of forming stable complexes with a wide range of radiometals, including indium-111 (B102479) (111In) and yttrium-90 (B1217062) (90Y). While DTPA-based radiopharmaceuticals have shown utility, they can exhibit lower in vivo stability compared to macrocyclic alternatives, with some studies indicating dissociation of the radiometal.[2][3]

Macrocyclic Chelators: DOTA, NOTA, and PCTA

Macrocyclic chelators are characterized by their high thermodynamic stability and kinetic inertness, which minimizes the in vivo release of the radiometal.

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is considered a "gold standard" for a variety of radiometals, including gallium-68 (B1239309) (68Ga), lutetium-177 (B1209992) (177Lu), and yttrium-90 (90Y).[4] However, radiolabeling with DOTA often requires heating.[5]

  • NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) generally allows for faster radiolabeling at lower temperatures compared to DOTA, particularly for 68Ga.[5][6] NOTA-conjugated radiopharmaceuticals have demonstrated excellent in vivo stability.[5][7]

  • PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) is another promising macrocyclic chelator that has shown efficient radiolabeling with 68Ga under mild conditions and good complex stability.[8]

Specialized Chelators: HYNIC and Desferrioxamine (DFO)
  • HYNIC (Hydrazinonicotinamide) is a widely used bifunctional chelator for 99mTc. It allows for efficient radiolabeling of peptides and proteins under mild conditions.[9][10] The use of co-ligands like tricine (B1662993) or ethylenediaminediacetic acid (EDDA) is often required to complete the coordination sphere of the technetium complex.[9]

  • Desferrioxamine (DFO) is a hexadentate chelator with a high affinity for iron (III) and is the chelator of choice for zirconium-89 (B1202518) (89Zr), a positron-emitting radionuclide with a long half-life suitable for antibody imaging.[11] However, due to its hexadentate nature, the resulting 89Zr-DFO complexes can exhibit suboptimal in vivo stability.[11]

Quantitative Performance Comparison

The following tables summarize key performance indicators for various chelating agents based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, radionuclides, and conjugated biomolecules.

Table 1: Radiolabeling Efficiency and Conditions

ChelatorRadionuclideBiomolecule/SubstrateRadiolabeling Conditions (Temp, Time, pH)Radiochemical Yield (%)Reference(s)
IDA derivative (HIDA) 99mTc-Room Temperature, shortHigh[1]
DTPA 111InAntibodyRoom Temperature, 30 min>95%
DOTA 68GaPeptide90-95°C, 5-15 min, pH 3.5-4.5>95%
DOTA 177LuPeptide90-95°C, 20-30 min, pH 4.5-5.5>95%
NOTA 68GaPeptide/AntibodyRoom Temperature, 5-10 min, pH 4.0-5.5>95%[5]
NOTA 64CuAntibodyRoom Temperature, 5 min>95%[7]
HYNIC 99mTcPeptide/Antibody100°C, 30 min / Room Temp, 30 min>95%[10]
DFO 89ZrAntibodyRoom Temperature, 60 min, pH 7.0-7.5>90%

Table 2: In Vitro and In Vivo Stability

Chelator-RadionuclideStability AssayConditionsStability ResultsReference(s)
99mTc-HIDA In vitro (EDTA challenge)pH 6.4Half-life of 72 hours[7]
68Ga-DOTA In vitro (Human Serum)37°C, 4 hours>95% intact[5]
68Ga-NOTA In vitro (Human Serum)37°C, 4 hours>98% intact[5]
64Cu-DOTA In vitro (Human Serum)37°C, 48 hours<6% dissociation[7]
64Cu-NOTA In vitro (Human Serum)37°C, 48 hours<6% dissociation[7]
99mTc-HYNIC-Peptide In vitro (Mouse Serum)37°C, 6 hoursNo obvious decomposition
89Zr-DFO-Antibody In vivo (Mouse model)-Some release of 89Zr leading to bone uptake[11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development of radiopharmaceuticals. Below are generalized methodologies for key experiments.

Protocol 1: Conjugation of a Chelator to an Antibody via Lysine Residues
  • Antibody Preparation: Purify the antibody using a suitable method (e.g., size-exclusion chromatography) and exchange the buffer to a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).

  • Chelator Activation (if necessary): For chelators with a carboxylate group, activation to an N-hydroxysuccinimide (NHS) ester is common. Dissolve the chelator in anhydrous DMSO and add NHS and a coupling agent like EDC.

  • Conjugation Reaction: Add a molar excess of the activated chelator (or a chelator with a reactive group like isothiocyanate, SCN) to the antibody solution. The molar ratio will depend on the desired degree of conjugation and should be optimized.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 1-4 hours) at room temperature or 4°C with gentle mixing.

  • Purification: Remove the unreacted chelator and byproducts by size-exclusion chromatography (e.g., PD-10 column) or dialysis against a suitable buffer (e.g., 0.25 M ammonium (B1175870) acetate (B1210297), pH 7.0).

  • Characterization: Determine the chelator-to-antibody ratio using methods such as MALDI-TOF mass spectrometry or by measuring the concentration of the chelator and the protein.

Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with 68Ga
  • 68Ga Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl.

  • Buffering: Add a suitable buffer (e.g., sodium acetate or HEPES) to the 68GaCl3 eluate to adjust the pH to approximately 3.5-4.5.

  • Radiolabeling Reaction: Add the DOTA-conjugated peptide (typically 10-50 µg) to the buffered 68Ga solution.

  • Incubation: Heat the reaction mixture at 90-95°C for 5-15 minutes.

  • Quality Control: Determine the radiochemical purity of the product using radio-TLC or radio-HPLC. A common radio-TLC system for 68Ga-DOTA-peptides is silica (B1680970) gel-coated paper with a mobile phase of 0.1 M sodium citrate.

Protocol 3: In Vitro Serum Stability Assay
  • Incubation: Add a small volume of the purified radiolabeled compound to fresh human or animal serum (e.g., 50 µL of radiopharmaceutical in 450 µL of serum).

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24 hours), take aliquots of the serum mixture.

  • Analysis: Analyze the aliquots to separate the intact radiopharmaceutical from any released radiometal. Common methods include:

    • Radio-TLC: Spot the serum sample onto an appropriate TLC strip and develop with a suitable mobile phase.

    • Size-Exclusion HPLC: Inject the serum sample onto a size-exclusion column to separate the high-molecular-weight protein-bound fraction from the low-molecular-weight intact radiopharmaceutical.

  • Quantification: Quantify the radioactivity in the different fractions to determine the percentage of the radiopharmaceutical that remains intact over time.

Protocol 4: Biodistribution Study in Mice
  • Animal Model: Use an appropriate animal model (e.g., healthy mice or a disease model with tumor xenografts).

  • Injection: Inject a known amount of the radiopharmaceutical (typically 1-5 MBq) intravenously via the tail vein.

  • Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of animals (typically n=3-5 per time point).

  • Organ Harvesting: Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Measurement: Weigh each organ/tissue and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing a Generalized Experimental Workflow

The development and evaluation of a new radiopharmaceutical follows a structured workflow, from initial design to in vivo validation.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_evaluation Preclinical Evaluation Chelator_Synthesis Chelator Synthesis & Modification Conjugation Conjugation Chelator_Synthesis->Conjugation Biomolecule Biomolecule (Peptide, Antibody, etc.) Biomolecule->Conjugation Purification_Conj Purification of Conjugate Conjugation->Purification_Conj Radiolabeling Radiolabeling Purification_Conj->Radiolabeling Radionuclide Radionuclide Radionuclide->Radiolabeling QC Quality Control (RCP, Specific Activity) Radiolabeling->QC In_Vitro In Vitro Stability (Serum, Challenge) QC->In_Vitro In_Vivo In Vivo Biodistribution & Imaging (SPECT/PET) QC->In_Vivo

Caption: A generalized experimental workflow for the development of a new radiopharmaceutical.

Chemical Structures of Key Chelating Agents

The chemical structure of a chelating agent dictates its coordination chemistry and how it can be attached to a biomolecule.

Chelator_Structures cluster_IDA This compound (IDA) cluster_DOTA DOTA cluster_DTPA DTPA cluster_HYNIC HYNIC IDA DOTA DTPA HYNIC

Caption: Chemical structures of this compound (IDA) and selected alternative chelators.

Conclusion

The field of radiopharmaceutical chemistry has evolved significantly, offering a diverse palette of chelating agents beyond the traditional this compound framework. The choice of a chelator is a multifactorial decision that depends on the radionuclide, the targeting biomolecule, and the desired in vivo performance. Macrocyclic chelators like DOTA and NOTA provide superior complex stability for a range of metallic radionuclides, making them ideal for both diagnostic and therapeutic applications. For 99mTc, HYNIC remains a robust and versatile option for labeling sensitive biomolecules. This guide provides a comparative framework and detailed methodologies to assist researchers in navigating the selection and implementation of these alternative chelating agents, ultimately contributing to the development of more effective and safer radiopharmaceuticals.

References

A Comparative Guide to Isotope Dilution Analysis (IDA) for Robust Heavy Metal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of heavy metals is paramount. This guide provides a comprehensive cross-validation of Isotope Dilution Analysis (IDA) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) against other established analytical techniques. By presenting supporting experimental data and detailed protocols, we aim to offer a clear perspective on the strengths and applications of each method.

Isotope Dilution Analysis (IDA) is a powerful analytical technique that provides a high degree of accuracy and precision in elemental quantification. When coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), it stands as a reference method for the determination of heavy metals in a variety of matrices, from environmental to biological samples. This guide will compare the performance of IDA-ICP-MS with other widely used methods: Graphite Furnace Atomic Absorption Spectrometry (GFAAS), and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).

Principles of Isotope Dilution Analysis

The core principle of IDA involves the addition of a known amount of an isotopically enriched standard (a "spike") of the element of interest to a sample. After allowing the spike to equilibrate with the naturally occurring isotopes of the element in the sample, the altered isotopic ratio is measured using a mass spectrometer. Because the measurement relies on an isotope ratio rather than the absolute signal intensity, it effectively corrects for sample matrix effects and procedural losses, leading to highly accurate and reliable results.

Performance Comparison of Analytical Methods

The selection of an analytical method for heavy metal determination depends on several factors, including the required detection limits, the complexity of the sample matrix, and the number of elements to be analyzed. The following tables summarize the performance characteristics of IDA-ICP-MS, ICP-OES, and GFAAS for the analysis of common heavy metals.

Table 1: Comparison of Method Performance for Heavy Metal Analysis in Soil

ParameterIDA-ICP-MSICP-OESGFAASX-Ray Fluorescence (XRF)
Precision (RSD%) < 5%< 5%< 10%< 10%
Accuracy (Recovery %) 95-105%90-110%85-115%80-120%
LOD (mg/kg) 0.001 - 0.10.1 - 100.01 - 11 - 100
Multi-element Capability ExcellentExcellentPoor (single element)Good
Matrix Effect MinimizedModerateSignificantModerate

Data compiled from various sources, including comparative studies on soil and sediment analysis.

Table 2: Comparison of Method Performance for Heavy Metal Analysis in Food (e.g., Rice, Seafood)

ParameterIDA-ICP-MSICP-OESGFAAS
Precision (RSD%) < 10%< 10%< 15%
Accuracy (Recovery %) 94.0 - 101.6%[1]90-110%85-115%
LOD (µg/kg) As: 0.35, Cd: 0.10, Pb: 0.30[2]1 - 100Cr: 0.065, Cd: 0.01, Pb: 0.11[1]
LOQ (µg/kg) As: 1.16, Cd: 0.35, Pb: 0.99[2]10 - 500Cr: 0.22, Cd: 0.03, Pb: 0.38[1]

LOD and LOQ values can vary significantly depending on the specific instrument, matrix, and experimental conditions.[1][2][3]

Table 3: Comparison of Method Performance for Lead (Pb) in Whole Blood

ParameterIDA-ICP-MSGFAAS
Precision (RSD%) < 5%< 10%[4]
Accuracy (Recovery %) 98-102%95-105%[4]
LOD (µg/L) < 0.10.7 - 1.2[4][5]
LOQ (µg/L) < 0.5~2-4

GFAAS is a commonly used and reliable method for blood lead analysis, though IDA-ICP-MS offers superior precision and lower detection limits.[4][5]

Experimental Protocols

Detailed and accurate experimental protocols are crucial for obtaining reliable results. Below are representative methodologies for the determination of heavy metals using IDA-ICP-MS, GFAAS, and ICP-OES.

Protocol 1: Determination of Arsenic Species in Rice by HPLC-IDA-ICP-MS

This method allows for the quantification of different arsenic species, which is critical as their toxicity varies significantly.

1. Sample Preparation:

  • Weigh approximately 1.00 g of finely ground rice flour into a 50 mL polypropylene centrifuge tube.[6]
  • Add 15 mL of 0.15 M nitric acid (HNO₃) and vortex for 30 seconds.[6]
  • Allow the mixture to stand overnight at room temperature.[6]
  • Heat the capped tube in an oven at 90°C for 2.5 hours, with vortexing every 30 minutes.[6]
  • Cool the sample in a refrigerator at 4°C.[6]
  • Centrifuge the extract to separate the supernatant.
  • Prior to analysis, an aliquot of the supernatant is spiked with an isotopically enriched arsenic standard (e.g., ⁷²As or ⁷³As).

2. Instrumental Analysis:

  • HPLC System: Agilent 1260 HPLC or equivalent.[6]
  • Column: Agilent ZORBAX SB-Aq (4.6 mm x 250 mm, 5 µm).[6]
  • Mobile Phase: 20 mM citric acid and 5 mM sodium hexane sulfonate, adjusted to pH 4.3.[6]
  • ICP-MS System: Agilent 7900 ICP-MS or equivalent.[6]
  • The HPLC eluent is directly introduced into the ICP-MS nebulizer.
  • The ICP-MS is tuned for optimal sensitivity and resolution for arsenic isotopes.

3. Data Analysis:

  • The concentration of each arsenic species is calculated using the isotope dilution equation, based on the measured isotope ratios of the spiked sample, the unspiked sample (natural abundance), and the spike solution.

Protocol 2: Determination of Lead in Whole Blood by GFAAS

1. Reagent Preparation:

  • Matrix Modifier: A solution containing 0.6% (m/V) NH₄H₂PO₄ and 0.15% (m/V) Mg(NO₃)₂ in 0.01 M HNO₃.[4]
  • Diluent: 0.01% (v/v) Triton X-100 solution.[4]
  • Calibration Standards: Prepare a series of aqueous lead standards in the appropriate concentration range (e.g., 0-60 ppb).[7]

2. Sample Preparation:

  • Dilute the whole blood sample ten-fold with the 0.01% Triton X-100 solution.[4] For example, mix 100 µL of whole blood with 900 µL of the diluent.[7]

3. Instrumental Analysis:

  • GFAAS System: Agilent SpectrAA-400Z with Zeeman background correction or equivalent.[8]
  • Graphite Tube: Pyrolytic graphite coated tube with L'vov platform.[4]
  • Injection: Automatically inject 10 µL of the diluted blood sample followed by 10 µL of the matrix modifier into the graphite tube.[4]
  • Temperature Program: Optimize the drying, ashing, and atomization temperatures and times for lead determination in a blood matrix.
  • Measurement: Measure the absorbance of lead at the 283.3 nm wavelength.

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
  • Determine the concentration of lead in the blood sample from the calibration curve.

Visualizing the Workflow and Method Comparison

To better understand the experimental processes and the relationships between these analytical techniques, the following diagrams are provided.

Experimental_Workflow_IDA_ICP_MS cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spiking Addition of Isotopic Spike Sample->Spiking Digestion Acid Digestion/ Extraction Spiking->Digestion Dilution Dilution Digestion->Dilution ICPMS ICP-MS Analysis (Isotope Ratio Measurement) Dilution->ICPMS Calculation Concentration Calculation (Isotope Dilution Equation) ICPMS->Calculation Result Final Result Calculation->Result

IDA-ICP-MS Experimental Workflow

Method_Comparison IDA_ICPMS IDA-ICP-MS Highest Accuracy & Precision Minimal Matrix Effects Reference Method Higher Cost & Complexity ICP_OES ICP-OES Good for Higher Concentrations Multi-element Capability Faster Throughput Higher Detection Limits Spectral Interferences IDA_ICPMS->ICP_OES Alternative for higher concentrations GFAAS GFAAS Excellent for Trace Levels Lower Instrument Cost Single Element Analysis Slower Throughput Significant Matrix Effects IDA_ICPMS->GFAAS Alternative for single element trace analysis XRF XRF Non-destructive Rapid Screening Lower Sensitivity Matrix Dependent IDA_ICPMS->XRF Alternative for rapid screening ICP_OES->GFAAS Complementary for lower detection limits

Comparison of Heavy Metal Detection Methods

Conclusion

The cross-validation of results from different analytical methods is a cornerstone of robust scientific research. While IDA-ICP-MS stands out for its exceptional accuracy and precision, making it an invaluable tool for reference measurements and challenging matrices, other techniques like GFAAS and ICP-OES offer practical advantages for routine analysis and specific applications. The choice of method should be guided by the specific analytical requirements, including the target analytes, expected concentration levels, sample matrix, and available resources. By understanding the capabilities and limitations of each technique, researchers can ensure the quality and reliability of their heavy metal analysis data.

References

A Comparative Analysis of Metal Binding Affinities for IDA and NTA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the quantitative metal binding constants of Iminodiacetic acid (IDA) and Nitrilotriacetic acid (NTA), complete with experimental methodologies and comparative data.

This compound (IDA) and Nitrilotriacetic acid (NTA) are widely utilized aminopolycarboxylate chelating agents in various scientific and industrial applications, from protein purification to environmental remediation. Their efficacy is intrinsically linked to their ability to form stable complexes with a wide range of metal ions. This guide provides a quantitative comparison of the metal binding constants for IDA and NTA, offering researchers a valuable resource for selecting the appropriate chelator for their specific needs.

Structural and Functional Overview

The key structural difference between IDA and NTA lies in the number of carboxymethyl groups attached to the central nitrogen atom. IDA possesses two, making it a tridentate ligand, while NTA has three, rendering it a tetradentate ligand. This additional coordination site in NTA generally leads to the formation of more stable metal complexes compared to IDA.

Quantitative Comparison of Metal Binding Constants

The stability of metal-ligand complexes is quantified by the equilibrium formation constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex and a stronger binding affinity between the metal ion and the chelating agent. The following table summarizes the critically evaluated log K values for the 1:1 metal complexes of IDA and NTA with various divalent and trivalent metal ions. The data is primarily sourced from the NIST Critically Selected Stability Constants of Metal Complexes Database and critical reviews by G. Anderegg.

Metal IonIDA (log K₁)NTA (log K₁)
Ca²⁺2.56.41
Mg²⁺2.85.41
Mn²⁺7.07.44
Fe²⁺7.08.83
Co²⁺10.3710.38
Ni²⁺11.3411.53
Cu²⁺12.8612.96
Zn²⁺10.5110.67
Cd²⁺9.279.54
Pb²⁺11.311.39
Al³⁺-11.3
Fe³⁺15.915.9

Note: The stability constants are generally determined at an ionic strength of 0.1 M and a temperature of 20-25 °C. Variations in experimental conditions can affect the reported values.

As the data illustrates, NTA consistently exhibits higher or comparable stability constants for most metal ions, confirming its stronger chelating ability due to its tetradentate nature.

Experimental Protocols for Determining Metal Binding Constants

The determination of metal binding constants is crucial for understanding the behavior of chelating agents. Two common and reliable methods for these measurements are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).

Potentiometric Titration

This classical method involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The resulting titration curve can be analyzed to determine the stability constants of the metal-ligand complexes.

Experimental Workflow for Potentiometric Titration:

Caption: Workflow for determining metal binding constants using potentiometric titration.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event. By titrating a metal ion solution into a solution containing the ligand, the binding affinity (Kₐ, the inverse of the dissociation constant Kₑ), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined in a single experiment.

Experimental Workflow for Isothermal Titration Calorimetry:

Caption: Workflow for determining metal binding thermodynamics using ITC.

Logical Relationship of Chelator Properties

The choice between IDA and NTA depends on the specific requirements of the application, balancing binding strength with other factors like cost and potential toxicity. The following diagram illustrates the logical relationship between the structural properties of these chelators and their resulting performance characteristics.

G cluster_structure Structural Properties cluster_performance Performance Characteristics IDA IDA (Tridentate) Binding_Strength Metal Binding Strength IDA->Binding_Strength Lower NTA NTA (Tetradentate) NTA->Binding_Strength Higher Selectivity Selectivity Binding_Strength->Selectivity Complex_Stability Complex Stability Binding_Strength->Complex_Stability

Caption: Relationship between chelator structure and performance.

Conclusion

The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers working with IDA and NTA. The consistently higher metal binding constants of NTA make it the preferred choice for applications requiring strong chelation. However, factors such as cost, specificity for a particular metal, and the conditions of the experimental system should also be carefully considered when selecting the most appropriate chelating agent.

A Head-to-Head Battle in IMAC: Iminodiacetic Acid (IDA) vs. Nitrilotriacetic Acid (NTA) for His-tagged Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of protein purification, the choice of chelating ligand in Immobilized Metal Affinity Chromatography (IMAC) is a critical decision point. The two most prevalent options, Iminodiacetic Acid (IDA) and Nitrilotriacetic Acid (NTA), offer distinct advantages and disadvantages that can significantly impact protein yield, purity, and the stability of the purification matrix. This guide provides an objective comparison of IDA and NTA, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Differences and Performance Metrics

The fundamental difference between IDA and NTA lies in their structure and, consequently, their interaction with the metal ion, typically Nickel (Ni²⁺). IDA is a tridentate chelating agent, meaning it uses three coordination sites to bind the metal ion. This leaves three sites on the nickel ion available to interact with the histidine residues of the His-tag. In contrast, NTA is a tetradentate chelator, using four coordination sites to bind the metal ion and leaving only two sites free for protein binding.[1][2][3][4] This structural distinction underpins the performance differences summarized below.

Quantitative Performance Comparison: IDA vs. NTA
FeatureThis compound (IDA)Nitrilotriacetic Acid (NTA)Key Considerations
Metal Ion Coordination Tridentate (3 binding sites)[1][2]Tetradentate (4 binding sites)[1][3]Fewer coordination sites on IDA lead to weaker metal ion binding.
Binding Capacity Higher[5]Lower[5]IDA's higher density of available binding sites can lead to greater protein yield.[5]
Protein Purity Generally Lower[5]Generally Higher[5]NTA's stronger metal chelation reduces non-specific binding, resulting in purer protein elutions.[5]
Metal Ion Leakage Higher[6]Lower[6]The weaker coordination of IDA results in more significant leaching of Ni²⁺ ions, which can affect downstream applications.[6]
Resistance to Chelating Agents (e.g., EDTA) LowerHigherNTA is more robust in the presence of low concentrations of chelating agents.[7]
Resistance to Reducing Agents (e.g., DTT) LowerHigherNTA shows greater stability in the presence of reducing agents.[7]
Elution Imidazole Concentration Lower[8]Higher[8]The weaker binding to IDA allows for elution with lower concentrations of imidazole.[8]
Cost Generally Lower[8]Generally Higher[8]IDA resins are often a more economical choice.[8]

Experimental Evidence: A Comparative Look

Studies comparing the performance of Ni-IDA and Ni-NTA resins for the purification of His-tagged proteins consistently highlight the trade-off between yield and purity.

An experiment purifying Green Fluorescent Protein (GFP) using both Ni-IDA and Ni-NTA resins demonstrated that the elution fractions from the Ni-IDA column had a visibly higher yield of GFP. However, these fractions also contained more contaminating proteins compared to the elution from the Ni-NTA column, which showed significantly reduced non-specific binding and therefore higher purity.[5]

Furthermore, the robustness of the resins in the presence of common buffer additives varies significantly. In a comparative study, Ni-NTA resin demonstrated a shallower decay in binding capacity in the presence of increasing concentrations of both the reducing agent DTT and the chelating agent EDTA, compared to Ni-IDA resin.[7] This suggests that for complex lysates or buffers containing these agents, NTA is the more reliable choice.

Visualizing the Process: IMAC Workflow

IMAC_Workflow cluster_prep Sample & Resin Preparation cluster_purification Purification Steps cluster_analysis Analysis Lysate Clarified Cell Lysate Binding Binding of His-tagged Protein Lysate->Binding Resin IDA or NTA Resin Equilibration Equilibrate Resin Resin->Equilibration Equilibration->Binding Wash Wash to Remove Non-specific Proteins Binding->Wash Elution Elution of Target Protein Wash->Elution Analysis SDS-PAGE & Concentration Measurement Elution->Analysis

References

A Comparative Guide to the Stability of Metal Complexes with IDA, EDTA, and NTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of metal complexes formed with three common chelating agents: Iminodiacetic acid (IDA), Nitrilotriacetic acid (NTA), and Ethylenediaminetetraacetic acid (EDTA). Understanding the relative stability of these complexes is crucial for various applications, including drug development, analytical chemistry, and environmental remediation. This document presents quantitative stability data, detailed experimental protocols for its determination, and a visualization of the structural basis for the observed stability trends.

Data Presentation: Stability of Metal-Ligand Complexes

The stability of a metal complex is quantified by its stability constant (K) or, more conveniently, its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes the log K values for 1:1 complexes of IDA, NTA, and EDTA with a range of divalent and trivalent metal ions. The data has been compiled from critically evaluated sources.

Metal IonThis compound (IDA)Nitrilotriacetic Acid (NTA)Ethylenediaminetetraacetic Acid (EDTA)
Ca²⁺2.56.410.7
Mg²⁺2.85.48.7
Mn²⁺7.07.414.0
Fe²⁺7.08.814.3
Co²⁺7.210.416.3
Ni²⁺8.211.518.6
Cu²⁺10.613.018.8
Zn²⁺7.010.716.5
Cd²⁺5.49.516.5
Pb²⁺6.711.418.0
Fe³⁺-15.925.1
Al³⁺-11.416.1

Note: Stability constants are pH-dependent and are typically measured at a specific temperature and ionic strength. The values presented here are generally accepted values under standard conditions for comparison.

Experimental Protocols

The determination of stability constants is a fundamental aspect of coordination chemistry. The two most common methods, potentiometric titration and spectrophotometry, are detailed below.

Potentiometric Titration (Irving-Rossotti Method)

This method involves monitoring the pH of a solution containing a metal ion and a ligand as it is titrated with a standard base. The data allows for the calculation of the average number of ligands bound to a metal ion and subsequently the stability constants.

Materials:

  • pH meter with a glass electrode

  • Burette

  • Thermostatted reaction vessel

  • Standardized solutions of:

    • The metal salt of interest

    • The chelating agent (IDA, NTA, or EDTA)

    • A strong acid (e.g., HClO₄)

    • A strong, carbonate-free base (e.g., NaOH)

    • An inert salt to maintain constant ionic strength (e.g., KNO₃)

Procedure:

  • Solution Preparation: Prepare the following solutions in a constant ionic strength medium:

    • A: Strong acid.

    • A + L: Strong acid and the ligand.

    • A + L + M: Strong acid, the ligand, and the metal salt.

  • Titration: Titrate each solution with the standardized strong base. Record the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of base added for each titration.

    • From the titration curves, determine the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Calculate the average number of ligands complexed with the metal ion (n̄) and the free ligand concentration ([L]) at each pH.

    • Construct a formation curve by plotting n̄ versus pL (-log[L]).

    • From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, at n̄ = 0.5, pL = log K₁.

Spectrophotometric Method (Method of Continuous Variations - Job's Plot)

This method is suitable when the metal-ligand complex has a distinct absorbance spectrum compared to the free metal ion and ligand. It is used to determine the stoichiometry of the complex.

Materials:

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Stock solutions of the metal salt and the chelating agent of the same molar concentration.

Procedure:

  • Preparation of Solutions: Prepare a series of solutions in volumetric flasks where the total moles of metal and ligand are constant, but their mole fractions vary. For example, for a total volume of 10 mL, prepare solutions with 1 mL metal + 9 mL ligand, 2 mL metal + 8 mL ligand, and so on.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The plot will consist of two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data of the solutions at equilibrium.

Mandatory Visualization

The stability of the metal complexes formed by IDA, NTA, and EDTA is directly related to the number of coordination sites the ligand can occupy on the metal ion, a property known as denticity. This is a manifestation of the chelate effect, where multidentate ligands form more stable complexes than monodentate ligands.

Caption: Increasing denticity and chelate rings from IDA to EDTA leads to higher stability.

A Comparative Guide to Spectroscopic Methods for Confirming Iminodiacetic Acid-Metal Chelates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of stable metal chelates with iminodiacetic acid (IDA) and its derivatives is a cornerstone of various applications, from pharmaceuticals to materials science. Confirmation of this chelation is paramount for product efficacy and safety. This guide provides an objective comparison of key spectroscopic methods used to verify the formation of IDA-metal chelates, supported by experimental data and detailed protocols.

Overview of Spectroscopic Confirmation

The interaction between a metal ion and the this compound ligand involves the coordination of the metal with the nitrogen atom and the two carboxylate groups of IDA. This binding event induces changes in the electronic and vibrational properties of the ligand, which can be detected and quantified using various spectroscopic techniques. This guide will focus on four primary methods: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Spectroscopic Methods

Each spectroscopic technique offers unique insights into the formation and structure of IDA-metal chelates. The choice of method often depends on the specific metal ion, the complexity of the sample matrix, and the desired level of structural detail.

Data Presentation: Quantitative Spectroscopic Shifts

The following tables summarize the expected quantitative changes observed upon the formation of IDA-metal chelates for each spectroscopic method.

Table 1: UV-Visible Spectroscopy Data

Metal Ionλmax (nm) of IDAλmax (nm) of IDA-Metal ChelateChange in λmax (nm)Molar Absorptivity (ε) ChangeReference
Fe(III)Not specified~260 and a broad band in the visible regionShift to longer wavelengths (red shift)Increase[1][2]
Cu(II)Not specifiedBroad d-d transition around 600-800 nmAppearance of new bandsIncrease[3][4]
Ni(II)Not specifiedd-d transitions in the visible regionAppearance of new bandsIncrease[5][6]
Zn(II)Not specifiedTypically charge-transfer bands in the UV regionShift in ligand-based transitionsIncrease[7][8]

Table 2: FTIR Spectroscopy Data

Functional GroupWavenumber (cm⁻¹) in IDAWavenumber (cm⁻¹) in IDA-Metal ChelateChange in Wavenumber (cm⁻¹)InterpretationReference
Carboxylate (asymmetric stretch)~1630~1600-1580DecreaseCoordination of carboxylate oxygen to the metal ion[1][5][6]
Carboxylate (symmetric stretch)~1400~1420-1440IncreaseCoordination of carboxylate oxygen to the metal ion[5][6]
C-N Stretch~1120~1100-1080DecreaseCoordination of the nitrogen atom to the metal ion[5]
N-H Stretch~3300-3400Broadening or shift upon coordinationChange in hydrogen bonding and coordination[5]

Table 3: NMR Spectroscopy Data (¹H NMR)

Proton EnvironmentChemical Shift (ppm) in IDAChemical Shift (ppm) in Diamagnetic IDA-Metal Chelate (e.g., Zn(II))Change in Chemical Shift (ppm)InterpretationReference
-CH₂- (adjacent to N)~3.2Downfield shift to ~3.5-4.0Δδ ≈ +0.3 to +0.8Deshielding due to coordination of nitrogen and carboxylates[7][8][9][10]
-NH-Broad, exchangeableDisappearance or significant broadening-Involvement of the nitrogen in coordination[7][9][10]

Note: For paramagnetic metal ions (e.g., Cu(II), Ni(II), Fe(III)), significant line broadening and large chemical shifts are expected, often rendering the spectra complex and difficult to interpret without specialized techniques.

Table 4: Mass Spectrometry Data

Ionization TechniqueExpected Observation for IDA-Metal Chelatem/z ValueInterpretationReference
Electrospray Ionization (ESI-MS)Detection of the intact molecular ion of the chelate[M+H]⁺, [M-H]⁻, or [M+Na]⁺ where M = IDA-Metal ChelateConfirms the mass of the chelate and its stoichiometry[11][12][13]
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)Detection of the molecular ion peak of the chelate[M]⁺ or [M+H]⁺Provides the molecular weight of the chelate[11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

UV-Visible Spectrophotometry Protocol
  • Preparation of Solutions: Prepare stock solutions of this compound and the metal salt of interest in a suitable buffer (e.g., HEPES, Tris) at a known concentration. The buffer should be chosen to avoid interference with the chelation reaction.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Use the buffer solution as a blank to zero the absorbance of the instrument.

  • Titration: In a cuvette, place a known concentration of the this compound solution. Record the initial spectrum.

  • Incrementally add small aliquots of the metal salt solution to the cuvette, mixing thoroughly after each addition.

  • Data Acquisition: Record the UV-Vis spectrum after each addition of the metal salt.

  • Analysis: Monitor the changes in the absorbance and the position of the maximum absorption wavelength (λmax). The formation of the chelate is confirmed by a shift in λmax or the appearance of new absorption bands.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples: Prepare pellets by mixing a small amount of the dried IDA-metal chelate with potassium bromide (KBr) and pressing it into a thin, transparent disk.

    • For liquid samples (Attenuated Total Reflectance - ATR): Place a drop of the solution containing the chelate directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the pure solvent or KBr pellet.

  • Sample Spectrum: Record the FTIR spectrum of the sample.

  • Data Analysis: Compare the spectrum of the IDA-metal chelate with that of free this compound. Look for shifts in the characteristic vibrational frequencies of the carboxylate and amine groups as detailed in Table 2.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve a precise amount of the IDA-metal chelate in a suitable deuterated solvent (e.g., D₂O). For quantitative analysis, a known amount of an internal standard may be added.

  • NMR Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum. For more detailed structural information, 2D NMR experiments like COSY and HSQC can be performed.

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons. Compare the chemical shifts of the protons in the chelate with those of the free ligand to identify coordination-induced shifts.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the IDA-metal chelate in a solvent compatible with electrospray ionization, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to aid ionization.

  • Mass Spectrometer Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak corresponding to the IDA-metal chelate. The isotopic pattern of the peak can further confirm the elemental composition.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships for confirming IDA-metal chelate formation.

Experimental_Workflow cluster_synthesis Chelate Synthesis cluster_analysis Spectroscopic Confirmation cluster_data Data Interpretation IDA This compound Synthesis Reaction & Purification IDA->Synthesis Metal Metal Salt Metal->Synthesis Chelate IDA-Metal Chelate Synthesis->Chelate UVVis UV-Vis Chelate->UVVis FTIR FTIR Chelate->FTIR NMR NMR Chelate->NMR MS Mass Spec Chelate->MS UVVis_Data λmax shift New bands UVVis->UVVis_Data FTIR_Data ν(COO⁻) & ν(C-N) shifts FTIR->FTIR_Data NMR_Data Chemical shift changes Line broadening NMR->NMR_Data MS_Data Molecular ion peak MS->MS_Data Confirmation Confirmation of Chelation UVVis_Data->Confirmation FTIR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Experimental workflow for synthesis and spectroscopic confirmation of IDA-metal chelates.

Spectroscopic_Principles UVVis UV-Vis Spectroscopy Electronic Transitions d-d transitions Ligand-to-metal charge transfer λmax Shift Hyperchromic/Hypochromic Effects FTIR FTIR Spectroscopy Molecular Vibrations Stretching & Bending of Bonds Frequency Shift Carboxylate (COO⁻) Amine (C-N) NMR NMR Spectroscopy Nuclear Spin States in B₀ Field Chemical Environment of Nuclei Chemical Shift (δ) Shielding/Deshielding Effects MS Mass Spectrometry Ionization & Mass Analysis Mass-to-Charge Ratio (m/z) Molecular Weight Confirmation Stoichiometry Chelate IDA-Metal Chelate Formation Chelate->UVVis Alters electron orbitals Chelate->FTIR Changes bond strengths Chelate->NMR Modifies local magnetic fields Chelate->MS Creates a new molecular entity

Caption: Principles of spectroscopic methods for IDA-metal chelate confirmation.

Conclusion

The confirmation of this compound-metal chelate formation is reliably achieved through a combination of spectroscopic methods. UV-Vis and FTIR spectroscopy provide rapid and accessible means to observe the initial indications of chelation through changes in electronic transitions and molecular vibrations, respectively. NMR spectroscopy offers detailed insights into the coordination environment in solution, particularly for diamagnetic metal complexes. Finally, Mass Spectrometry provides unequivocal confirmation of the chelate's molecular weight and stoichiometry. For comprehensive characterization, a multi-technique approach is highly recommended.

References

Safety Operating Guide

Proper Disposal Procedures for Iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of iminodiacetic acid, tailored for research, scientific, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling

Before handling this compound for disposal, it is imperative to be aware of its associated hazards. The substance is known to cause skin, eye, and respiratory irritation[1][2][3][4]. In some cases, it may be harmful to aquatic life with long-lasting effects[5]. The toxicological properties have not been fully investigated, warranting cautious handling[1][6].

Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure.

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166, or chemical goggles. A face shield may be required in situations with a higher risk of dust generation[2][7].

  • Skin Protection: Chemical-resistant gloves and protective clothing are necessary to prevent skin contact[2][3][8]. Inspect gloves before use and use a proper removal technique[8].

  • Respiratory Protection: Work in a well-ventilated area. If dust is generated or ventilation is inadequate, use a NIOSH (US) or EN 166 (EU) approved dust respirator[6][7][8].

Hazard Summary

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][3][5].
Serious Eye Damage/IrritationCategory 2A / 2Causes serious eye irritation[2][3][5][6].
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[2][3][5].
Hazardous to the Aquatic Environment (Long-term)Category 3Harmful to aquatic life with long lasting effects[5].

Spill and Contamination Response

Immediate and appropriate action is required in the event of a spill to mitigate exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated to disperse any airborne dust[2].

  • Don PPE: Before addressing the spill, equip yourself with the full PPE detailed above.

  • Containment: Prevent the spilled material from entering drains or waterways[1][6][8].

  • Cleanup Procedure:

    • For Small Spills: Carefully sweep or use appropriate tools to place the spilled solid into a suitable, labeled container for waste disposal[2][9]. Avoid actions that generate dust[1][6].

    • For Large Spills: Use a shovel to transfer the material into a convenient, labeled waste disposal container[9].

  • Decontamination: After the solid material has been removed, clean the contaminated surface by spreading water and dispose of the cleaning materials in accordance with local and regional authority requirements[9].

  • Disposal: The container with the spilled material should be sealed and disposed of as hazardous waste according to the procedures outlined below.

Disposal Plan

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste this compound, including any contaminated materials from spills, in a suitable, closed, and clearly labeled container[8]. Store the container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents[1][3].

  • Contact a Licensed Disposal Company: Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste[6][8]. Offer surplus and non-recyclable solutions to a licensed disposal company[8].

  • Incineration: The preferred method of disposal is typically incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful decomposition products like carbon and nitrogen oxides[2][7][8].

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with federal, state, and local environmental control regulations[7][9].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Waste Identification & Collection cluster_1 Disposal Path cluster_2 Critical Safety Checks start Identify this compound Waste (Solid, Contaminated PPE, Spill Residue) collect Collect in a Labeled, Sealed Container start->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage check_ppe Is Full PPE (Gloves, Goggles, Respirator) Being Worn? storage->check_ppe Before Handling check_drains Is there a risk of release to drains? storage->check_drains contact Contact Licensed Waste Disposal Company transport Arrange for Professional Waste Transport contact->transport incinerate Incineration at an Approved Facility transport->incinerate end Disposal Complete incinerate->end check_ppe->contact Yes check_drains->contact No contain_spill Contain Spill Immediately check_drains->contain_spill Yes contain_spill->collect

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Iminodiacetic acid (IDA), a compound that requires careful management. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and productive research setting.

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][4] Therefore, stringent adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Standards & Specifications
Eyes/Face Chemical safety goggles or glasses. A face shield may also be necessary.[1]OSHA 29 CFR 1910.133, European Standard EN166[1][5]
Skin Protective gloves (chemically resistant).[1] Lab coat or other suitable protective clothing.[1][5]OSHA 29 CFR 1910.138[1]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.[5] Use in case of inadequate ventilation or when dust is generated.[1][6]OSHA 29 CFR 1910.134[1][5]
Feet Safety shoes.[1]OSHA 29 CFR 1910.136[1]
Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure Type Immediate First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1] Seek medical attention.[1][5]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Wash the affected area with soap and water.[1] Get medical advice if irritation persists.[1]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration.[1][5] If breathing is difficult, give oxygen.[5] Seek medical attention.[1][5]
Ingestion Do NOT induce vomiting.[1][5] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[5][6]
Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Always work in a well-ventilated area.[5][7]

  • Avoid contact with skin, eyes, and clothing.[5][7]

  • Do not breathe in dust.[6]

  • Wash hands thoroughly after handling.[5][7]

  • Use appropriate engineering controls such as process enclosures or local exhaust ventilation to keep airborne levels low.[6]

Storage:

  • Store in a tightly closed container.[5][7]

  • Keep in a cool, dry, and well-ventilated area.[5][6][7]

  • Store away from incompatible substances, such as strong oxidizing agents.[1][7]

Spill and Disposal Procedures

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the area.[1]

  • Ventilate: Ensure adequate ventilation.[5]

  • Contain: Wear appropriate PPE and contain the spill.[1]

  • Clean-up: For solid spills, sweep or shovel the material into a suitable container for disposal, avoiding the generation of dust.[1][5]

  • Decontaminate: Clean the spill area with water.[6]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do not allow the product to enter drains.[4]

Operational Workflow for Handling this compound

To provide a clear, step-by-step guide for all laboratory personnel, the following workflow outlines the key stages of handling this compound safely.

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 handling Handling weighing Weighing & Transfer handling->weighing Step 3 disposal Disposal decontaminate Decontaminate Glassware & Surfaces disposal->decontaminate Step 5 ventilation Ensure Proper Ventilation ppe->ventilation Step 2 ventilation->handling Proceed to reaction Use in Reaction weighing->reaction Step 4 reaction->disposal Proceed to waste Segregate Waste (Solid, Liquid, Sharps) decontaminate->waste Step 6 dispose Dispose via Approved Waste Stream waste->dispose Step 7 doff_ppe Doff & Dispose of PPE dispose->doff_ppe Step 8

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.